molecular formula C11H3F19O2 B1300038 Methyl Perfluorodecanoate CAS No. 307-79-9

Methyl Perfluorodecanoate

Cat. No.: B1300038
CAS No.: 307-79-9
M. Wt: 528.11 g/mol
InChI Key: QJFHNYDPNSFJMR-UHFFFAOYSA-N
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Description

Methyl Perfluorodecanoate is a useful research compound. Its molecular formula is C11H3F19O2 and its molecular weight is 528.11 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-nonadecafluorodecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H3F19O2/c1-32-2(31)3(12,13)4(14,15)5(16,17)6(18,19)7(20,21)8(22,23)9(24,25)10(26,27)11(28,29)30/h1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJFHNYDPNSFJMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H3F19O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60369822
Record name Methyl Perfluorodecanoate
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Molecular Weight

528.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

307-79-9
Record name Methyl 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-nonadecafluorodecanoate
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Record name Methyl Perfluorodecanoate
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Record name Methyl 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-nonadecafluorodecanoate
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Foundational & Exploratory

An In-depth Technical Guide to Methyl Perfluorodecanoate: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl perfluorodecanoate is a fully fluorinated ester of decanoic acid. As a member of the per- and polyfluoroalkyl substances (PFAS) class, it possesses unique chemical and physical properties conferred by the high electronegativity and stability of the carbon-fluorine bond. These characteristics, such as high thermal stability, chemical inertness, and both hydrophobic and lipophobic nature, make it a subject of interest in various scientific and industrial fields. This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental methodologies for this compound, tailored for a scientific audience.

Chemical Properties and Structure

This compound is a liquid at room temperature with a high boiling point and density.[1] Its structure consists of a nine-carbon perfluorinated chain attached to a methyl ester group.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource
Molecular Formula C₁₁H₃F₁₉O₂[2]
Molecular Weight 528.11 g/mol [2]
CAS Number 307-79-9[2]
Appearance Liquid[1]
Boiling Point 193 °C[1]
Density 1.497 g/mL (@ 20 °C)[2]
Refractive Index 1.3085 (@ 20 °C)[2]
Melting Point No data available[1]
Solubility No data available. Expected to be soluble in nonpolar or mildly polar organic solvents.
Structural Information

The chemical structure of this compound is characterized by a C9 perfluorinated alkyl chain linked to a methyl ester functional group.

  • IUPAC Name: Methyl nonadecafluorodecanoate

  • SMILES: COC(=O)C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)F

Experimental Protocols

Synthesis of this compound

This compound can be synthesized from perfluorodecanoic acid through esterification with methanol. A common method involves the conversion of the carboxylic acid to an acyl chloride followed by reaction with methanol.

Materials:

  • Perfluorodecanoic acid

  • Thionyl chloride (SOCl₂)

  • Pyridine

  • Methanol (anhydrous)

  • Anhydrous solvent (e.g., dichloromethane)

Procedure:

  • Acid Chloride Formation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve perfluorodecanoic acid in an anhydrous solvent. Add a catalytic amount of pyridine. Slowly add thionyl chloride to the solution at room temperature. The reaction mixture is then heated to reflux for 2 hours to ensure complete conversion to the acyl chloride. The progress of the reaction can be monitored by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid).

  • Esterification: After cooling the reaction mixture to 0-5 °C, anhydrous methanol is added dropwise. A stoichiometric amount of pyridine is also added to neutralize the HCl generated during the reaction. The reaction is stirred at this temperature for 4 hours.

  • Work-up and Purification: The reaction mixture is washed with water to remove pyridine hydrochloride and any unreacted methanol. The organic layer is then washed with a dilute solution of sodium bicarbonate to remove any remaining acidic impurities, followed by a final wash with brine. The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield crude this compound.

  • Purification: The crude product can be further purified by vacuum distillation to obtain the final, high-purity product.

G cluster_synthesis Synthesis of this compound PFDA Perfluorodecanoic Acid AcylChloride Perfluorodecanoyl Chloride PFDA->AcylChloride SOCl₂, Pyridine, Heat MPFD This compound AcylChloride->MPFD Methanol, Pyridine, 0-5 °C

Figure 1. Synthetic pathway for this compound.

Spectroscopic Characterization (Predicted)

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: A single sharp singlet is expected for the methyl protons (-OCH₃) in the region of 3.5-4.0 ppm.

  • ¹³C NMR: The spectrum would show a signal for the methyl carbon around 52 ppm and a signal for the carbonyl carbon around 160 ppm. The perfluorinated carbons would appear in the range of 105-120 ppm, likely showing complex splitting patterns due to C-F coupling.

  • ¹⁹F NMR: Multiple signals would be observed for the non-equivalent fluorine atoms along the perfluorinated chain. The terminal -CF₃ group would appear as a triplet around -81 ppm. The -CF₂ groups adjacent to the carbonyl and the terminal CF₃ would have distinct chemical shifts, and the remaining -CF₂- groups would show complex multiplets in the range of -120 to -126 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show strong characteristic absorption bands:

  • C=O stretch (ester): A strong, sharp peak around 1750-1770 cm⁻¹.

  • C-F stretch: Very strong and broad absorptions in the region of 1100-1300 cm⁻¹.

  • C-O stretch (ester): A strong peak in the 1000-1100 cm⁻¹ region.

  • C-H stretch (methyl): Weak to medium peaks around 2950-3000 cm⁻¹.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) would likely show a molecular ion peak (M⁺) at m/z 528. Common fragmentation patterns would include the loss of the methoxy group (-OCH₃) to give a fragment at m/z 497, and subsequent fragmentation of the perfluoroalkyl chain.

G cluster_characterization Characterization Workflow Synthesis Synthesized Methyl Perfluorodecanoate NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Synthesis->NMR IR IR Spectroscopy Synthesis->IR MS Mass Spectrometry Synthesis->MS Purity Purity & Structural Confirmation NMR->Purity IR->Purity MS->Purity

Figure 2. Workflow for the characterization of this compound.

Biological Activity and Toxicological Profile

The biological activity of this compound has not been extensively studied. However, its parent compound, perfluorodecanoic acid (PFDA), is a well-documented peroxisome proliferator. Peroxisome proliferators are a class of chemicals that can induce the proliferation of peroxisomes in the liver of rodents, a process linked to hepatocarcinogenesis in these species. It is plausible that this compound could be hydrolyzed in vivo to PFDA, thus exerting similar biological effects. The primary mechanism of action for peroxisome proliferators like PFDA is through the activation of the peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor that regulates the expression of genes involved in lipid metabolism.

G cluster_pathway Known Biological Effect of Perfluorodecanoic Acid (PFDA) PFDA Perfluorodecanoic Acid (PFDA) (from Methyl Ester Hydrolysis) PPARa PPARα Activation PFDA->PPARa GeneExp Altered Gene Expression (Lipid Metabolism) PPARa->GeneExp Peroxisome Peroxisome Proliferation GeneExp->Peroxisome Hepatotoxicity Potential Hepatotoxicity (in rodents) Peroxisome->Hepatotoxicity

Figure 3. Signaling pathway of the parent compound, perfluorodecanoic acid.

Conclusion

This compound is a fluorinated compound with distinct physicochemical properties. This guide has provided a detailed overview of its chemical structure, properties, a plausible synthesis protocol, and predicted spectroscopic characteristics. While data on its specific biological effects are limited, the known activity of its parent compound, perfluorodecanoic acid, suggests potential for peroxisome proliferation and related toxicological endpoints. Further research is warranted to fully elucidate the biological and toxicological profile of this compound and its potential applications in various scientific disciplines.

References

An In-Depth Technical Guide to the Synthesis and Purification of Methyl Perfluorodecanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of methyl perfluorodecanoate, a significant compound in the field of fluorine chemistry with applications in materials science and as a precursor for various fluorinated substances. This document details established synthetic methodologies, rigorous purification protocols, and analytical characterization techniques, presenting quantitative data in accessible formats and illustrating key workflows.

Synthesis of this compound

Two primary methods for the synthesis of this compound are prevalent in the literature: the Fischer esterification of perfluorodecanoic acid and the reaction of perfluorodecanoyl chloride with methanol.

Method 1: Fischer Esterification of Perfluorodecanoic Acid

The Fischer esterification is a classic and direct method for producing esters from carboxylic acids and alcohols, catalyzed by a strong acid.[1] In the context of this compound, this involves the reaction of perfluorodecanoic acid with an excess of methanol in the presence of a catalyst such as sulfuric acid. The reaction is reversible and is driven to completion by using an excess of the alcohol and/or by removing the water formed during the reaction.[2][3]

Experimental Protocol:

A detailed, optimized protocol for the Fischer esterification of perfluorodecanoic acid is outlined below:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine perfluorodecanoic acid (1.0 eq) and anhydrous methanol (10-20 eq).

  • Catalyst Addition: Slowly add concentrated sulfuric acid (0.1-0.2 eq) to the stirred mixture.

  • Reflux: Heat the reaction mixture to reflux (approximately 65-70 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: After cooling to room temperature, the excess methanol is removed under reduced pressure. The residue is then dissolved in a suitable organic solvent, such as diethyl ether or dichloromethane.

  • Neutralization: The organic solution is washed sequentially with water, saturated sodium bicarbonate solution (to neutralize the acidic catalyst and any unreacted carboxylic acid), and finally with brine.[4]

  • Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed by rotary evaporation to yield the crude this compound.

Quantitative Data:

ParameterValueReference
Typical Yield85-95%--INVALID-LINK--
Purity (crude)>90%Assumed based on typical reaction outcomes
Method 2: From Perfluorodecanoyl Chloride

This method involves a two-step process starting from perfluorodecanoic acid, which is first converted to its more reactive acid chloride derivative, perfluorodecanoyl chloride. The acid chloride is then reacted with methanol to form the ester. This route often proceeds under milder conditions and can be advantageous for sensitive substrates. A specific protocol is described by Afzal, Fung, and O'Rear in the Journal of Fluorine Chemistry.[5]

Experimental Protocol:

Step 1: Synthesis of Perfluorodecanoyl Chloride [5]

  • Reaction Setup: To a solution of perfluorodecanoic acid in a suitable solvent, add thionyl chloride (SOCl₂) and a catalytic amount of pyridine.

  • Reaction Conditions: The mixture is heated for 2 hours.

  • Isolation: The excess thionyl chloride and solvent are removed under reduced pressure to yield crude perfluorodecanoyl chloride.

Step 2: Esterification of Perfluorodecanoyl Chloride [5]

  • Reaction Setup: The crude perfluorodecanoyl chloride is dissolved in an appropriate solvent and cooled to 0-5 °C in an ice bath.

  • Reagent Addition: Methanol and pyridine are added to the solution.

  • Reaction Conditions: The reaction is stirred at 0-5 °C for 4 hours.

  • Work-up and Purification: The reaction mixture is then processed to isolate the this compound.

Quantitative Data:

ParameterValueReference
Reaction Time (Step 1)2 hours[5]
Reaction Time (Step 2)4 hours[5]
Temperature (Step 2)0-5 °C[5]
Expected YieldHigh (quantitative data not explicitly available in abstract)[5]

Logical Workflow for Synthesis Selection:

Synthesis_Selection Start Starting Material PFDA Perfluorodecanoic Acid Start->PFDA Fischer Fischer Esterification PFDA->Fischer Methanol, H₂SO₄ AcidChloride Acid Chloride Formation PFDA->AcidChloride SOCl₂, Pyridine PFDCl Perfluorodecanoyl Chloride Esterification_AC Esterification PFDCl->Esterification_AC Methanol, Pyridine Product This compound Fischer->Product AcidChloride->PFDCl Esterification_AC->Product

Caption: Decision workflow for the synthesis of this compound.

Purification of this compound

Purification of the crude product is essential to obtain this compound of high purity, suitable for research and development applications. The primary methods employed are fractional distillation and column chromatography.

Method 1: Fractional Distillation

Fractional distillation is an effective technique for purifying liquids with different boiling points.[6] Given that this compound has a relatively high atmospheric boiling point, vacuum distillation is often preferred to prevent thermal decomposition and to lower the required temperature.[7]

Experimental Protocol:

  • Apparatus Setup: Assemble a fractional distillation apparatus equipped with a vacuum pump, a Vigreux or packed column, a condenser, and a receiving flask. Ensure all glassware joints are properly sealed for vacuum application.

  • Distillation Conditions: Heat the crude this compound in the distillation flask under reduced pressure. The boiling point will be significantly lower than the atmospheric boiling point of 193 °C.[8]

  • Fraction Collection: Collect the fraction that distills at a constant temperature corresponding to the boiling point of this compound at the applied pressure. Early fractions may contain lower-boiling impurities, while higher-boiling impurities will remain in the distillation flask.

Quantitative Data:

ParameterValueReference
Atmospheric Boiling Point193 °C[8]
Vacuum DistillationRecommended for compounds with boiling points >150-200 °C[7][9]
Expected Purity>98%General expectation for fractional distillation
Method 2: Column Chromatography

Flash column chromatography using silica gel is a versatile method for purifying organic compounds based on their polarity.[10] This technique is particularly useful for removing non-volatile impurities or compounds with similar boiling points.

Experimental Protocol:

  • Stationary Phase: Pack a glass column with silica gel (230-400 mesh) as the stationary phase.[11]

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a non-polar solvent and load it onto the top of the silica gel column.

  • Elution: Elute the column with a suitable solvent system (mobile phase). A common starting point for fluorinated esters would be a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate or dichloromethane. The optimal solvent system is typically determined by preliminary TLC analysis.[12]

  • Fraction Collection: Collect the eluting solvent in fractions and analyze each fraction by TLC or GC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent by rotary evaporation to yield the purified this compound.

Quantitative Data:

ParameterValueReference
Stationary PhaseSilica Gel (230-400 mesh)[11]
Common Mobile PhasesHexane/Ethyl Acetate, Dichloromethane/Methanol[12][13]
Expected Purity>99%General expectation for column chromatography

Experimental Workflow for Purification:

Purification_Workflow Crude Crude Product Distillation Fractional Distillation Crude->Distillation Chromatography Column Chromatography Crude->Chromatography Analysis1 Purity Check (GC-MS, NMR) Distillation->Analysis1 Analysis2 Purity Check (GC-MS, NMR) Chromatography->Analysis2 Pure_Product Pure this compound Analysis1->Pure_Product >98% Pure Analysis2->Pure_Product >99% Pure

Caption: General workflow for the purification of this compound.

Analytical Characterization

The identity and purity of the synthesized this compound should be confirmed using modern analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum will show a characteristic singlet for the methyl ester protons (-OCH₃).[14]

    • ¹⁹F NMR: The fluorine NMR spectrum will provide detailed information about the perfluorinated carbon chain, with distinct signals for the different CF₂ and CF₃ groups.[15][16][17]

  • Gas Chromatography-Mass Spectrometry (GC-MS):

    • GC analysis will determine the retention time of the compound and assess its purity by detecting any minor impurities.[18]

    • The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns of the perfluorinated ester, confirming its molecular weight and structure.[19][20]

  • Physical Properties:

    • Boiling Point: 193 °C at atmospheric pressure.[8]

    • Density: 1.762 g/mL at 25 °C.[8]

    • Refractive Index: n20/D 1.308.[8]

This guide provides a foundational understanding of the synthesis and purification of this compound. Researchers are encouraged to consult the primary literature for further details and to adapt these protocols as necessary for their specific experimental conditions and purity requirements.

References

Physical properties of methyl perfluorodecanoate (melting point, boiling point)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the known physical properties of methyl perfluorodecanoate, a fully fluorinated ester. The information is presented to support research and development activities where this compound may be utilized.

Physical Properties

The physical characteristics of this compound are crucial for its handling, application, and behavior in various experimental settings. A summary of the available data is presented below.

Physical PropertyValueSource
Boiling Point 193 °C[1]
Density 1.497 g/mL (at 20 °C)
Melting Point No data available[1]

Experimental Protocols

General Protocol for Melting Point Determination:

A common method for determining the melting point of a crystalline solid is the capillary tube method.

  • Sample Preparation: A small amount of the crystalline solid is finely ground and packed into a capillary tube to a height of 2-3 mm.[2]

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heating block and a thermometer.

  • Heating: The sample is heated at a controlled rate.[3] An initial rapid heating can be used to determine an approximate melting range, followed by a slower, more precise heating rate (e.g., 1-2 °C per minute) near the expected melting point.

  • Observation: The temperatures at which the substance begins to melt and completely liquefies are recorded as the melting point range.

Logical and Experimental Workflows

Synthesis of this compound:

This compound can be synthesized via the esterification of perfluorodecanoic acid with methanol. This reaction is a fundamental process in organic chemistry.

Synthesis cluster_products Products Perfluorodecanoic_Acid Perfluorodecanoic Acid Methyl_Perfluorodecanoate This compound Perfluorodecanoic_Acid->Methyl_Perfluorodecanoate Esterification (Acid Catalyst, Heat) Methanol Methanol Methanol->Methyl_Perfluorodecanoate Water Water

Caption: A logical diagram illustrating the synthesis of this compound.

General Workflow for GC-MS Analysis of Perfluoroalkyl Substances:

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique used for the separation, identification, and quantification of volatile and semi-volatile compounds, including perfluoroalkyl substances like this compound.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_gcms_analysis GC-MS Analysis cluster_data_analysis Data Analysis Sample_Collection Sample Collection Extraction Extraction Sample_Collection->Extraction Derivatization Derivatization (if necessary) Extraction->Derivatization Concentration Concentration Derivatization->Concentration Injection Injection into GC Concentration->Injection Separation Separation in GC Column Injection->Separation Ionization Ionization (e.g., EI, CI) Separation->Ionization Mass_Analysis Mass Analysis (MS) Ionization->Mass_Analysis Detection Detection Mass_Analysis->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Library_Search Spectral Library Search Peak_Integration->Library_Search Quantification Quantification Library_Search->Quantification

Caption: A generalized experimental workflow for the analysis of perfluoroalkyl substances using GC-MS.

References

In-Depth Technical Guide: Methyl Perfluorodecanoate (CAS 307-79-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl perfluorodecanoate, a fully fluorinated ester with emerging relevance in scientific research. This document details its chemical and physical properties, safety information, synthesis, analytical methods, and known biological activities, with a focus on its interaction with cellular signaling pathways.

Core Chemical and Physical Properties

This compound is a clear, colorless liquid at room temperature. Its high degree of fluorination imparts unique properties, including high density and thermal stability. A summary of its key quantitative data is presented in Table 1.

PropertyValueReference(s)
Molecular Formula C11H3F19O2[1][2]
Molecular Weight 528.11 g/mol [1][2]
Boiling Point 193 °C[1][2]
Density 1.762 g/mL at 25 °C[1][2]
Refractive Index n20/D 1.308[1][2]
Flash Point >110 °C (>230 °F)[2]
Vapor Pressure 0.547 mmHg at 25 °C[2]

Safety and Handling Information

This compound is classified as a hazardous substance and requires careful handling in a laboratory setting. It is irritating to the eyes, respiratory system, and skin.[2] The relevant hazard and precautionary statements are summarized in Table 2.

GHS ClassificationCodeDescriptionReference(s)
Hazard Statements H315Causes skin irritation.
H317May cause an allergic skin reaction.[1]
H319Causes serious eye irritation.[1]
H335May cause respiratory irritation.
H227Combustible liquid.
Precautionary Statements P261Avoid breathing dust/fume/gas/mist/vapors/spray.
P271Use only outdoors or in a well-ventilated area.
P280Wear protective gloves/protective clothing/eye protection/face protection.[1]
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

Note: This chemical should only be handled in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

Experimental Protocols

Synthesis of this compound

Materials:

  • Perfluorodecanoic acid (CAS 335-76-2)

  • Thionyl chloride (SOCl2)

  • Pyridine

  • Methanol

  • Anhydrous solvent (e.g., dichloromethane or toluene)

Procedure:

  • Acid Chloride Formation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve perfluorodecanoic acid in an excess of thionyl chloride. Add a catalytic amount of pyridine. Heat the reaction mixture to reflux for 2 hours to form the perfluorodecanoyl chloride. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO2).

  • Esterification: After cooling the reaction mixture, carefully remove the excess thionyl chloride under reduced pressure. Dissolve the resulting crude perfluorodecanoyl chloride in an anhydrous solvent. In a separate flask, prepare a solution of methanol in the same anhydrous solvent containing pyridine. Cool the methanol solution to 0-5 °C in an ice bath. Slowly add the perfluorodecanoyl chloride solution to the cooled methanol solution with continuous stirring. Allow the reaction to proceed at this temperature for 4 hours.

  • Work-up and Purification: After the reaction is complete, quench the reaction by adding cold water. Separate the organic layer and wash it sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purification: The crude product can be purified by fractional distillation under reduced pressure to yield the pure this compound.

A schematic of this synthesis workflow is provided below.

G cluster_synthesis Synthesis of this compound PFDA Perfluorodecanoic Acid AcidChloride Perfluorodecanoyl Chloride PFDA->AcidChloride Reflux, 2h SOCl2 Thionyl Chloride (SOCl2) Pyridine (cat.) SOCl2->AcidChloride Esterification Esterification AcidChloride->Esterification Methanol Methanol Pyridine Methanol->Esterification CrudeProduct Crude Methyl Perfluorodecanoate Esterification->CrudeProduct 0-5°C, 4h Purification Purification (Fractional Distillation) CrudeProduct->Purification FinalProduct Pure Methyl Perfluorodecanoate Purification->FinalProduct

Synthesis Workflow for this compound.
Analytical Methods

The analysis of this compound, as with other per- and polyfluoroalkyl substances (PFAS), is typically performed using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).

1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a suitable technique for the analysis of volatile and semi-volatile compounds like this compound.

Sample Preparation:

  • For liquid samples (e.g., water), solid-phase extraction (SPE) can be used to concentrate the analyte.

  • For solid samples, solvent extraction followed by cleanup steps may be necessary.

GC-MS Parameters (Representative):

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or equivalent).

  • Injector: Split/splitless injector, operated in splitless mode for trace analysis.

  • Oven Program: A temperature gradient program starting from a low temperature (e.g., 40 °C) and ramping up to a higher temperature (e.g., 250 °C) to ensure good separation.

  • Carrier Gas: Helium at a constant flow rate.

  • Mass Spectrometer: Operated in electron ionization (EI) mode. Data can be acquired in full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and selective technique for the analysis of a wide range of PFAS, including their esters.

Sample Preparation:

  • Similar to GC-MS, sample preparation often involves SPE for concentration and cleanup.

LC-MS/MS Parameters (Representative):

  • LC Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: A gradient of methanol or acetonitrile and water, often with additives like ammonium acetate to improve ionization.

  • Ionization Source: Electrospray ionization (ESI) in negative ion mode is typically used for PFAS.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operated in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound would need to be optimized.

A general workflow for the analysis of this compound is depicted below.

G cluster_analysis Analytical Workflow for this compound Sample Sample (e.g., Water, Soil, Biological Matrix) Extraction Extraction / Concentration (e.g., LLE, SPE) Sample->Extraction Analysis Instrumental Analysis Extraction->Analysis GCMS GC-MS Analysis->GCMS LCMSMS LC-MS/MS Analysis->LCMSMS DataProcessing Data Processing and Quantification Result Final Concentration DataProcessing->Result GCMS->DataProcessing LCMSMS->DataProcessing

General Analytical Workflow.

Biological Activity and Signaling Pathways

While direct studies on the biological activity of this compound are limited, significant insights can be drawn from research on its corresponding carboxylic acid, perfluorodecanoic acid (PFDA). It is plausible that this compound may be hydrolyzed in vivo by esterases to yield PFDA, thus acting as a pro-drug.

Interaction with the Toll-Like Receptor (TLR) Signaling Pathway

Recent research has demonstrated that PFDA can disrupt immune regulation through the Toll-like receptor (TLR) signaling pathway. TLRs are a class of proteins that play a key role in the innate immune system by recognizing pathogen-associated molecular patterns (PAMPs).

The proposed mechanism involves the activation of a TLR (e.g., TLR4) by PFDA, which then initiates a downstream signaling cascade. This cascade involves the recruitment of adaptor proteins such as MyD88 and TRIF, leading to the activation of transcription factors like NF-κB and IRF3. The activation of these transcription factors results in the production of pro-inflammatory cytokines and interferons, leading to an inflammatory response.

A simplified representation of the PFDA-induced TLR signaling pathway is shown below.

G cluster_pathway PFDA-Induced Toll-Like Receptor Signaling Pathway PFDA Perfluorodecanoic Acid (PFDA) TLR4 Toll-Like Receptor 4 (TLR4) PFDA->TLR4 Activation MyD88 MyD88 TLR4->MyD88 TRIF TRIF TLR4->TRIF NFkB NF-κB Activation MyD88->NFkB IRF3 IRF3 Activation TRIF->IRF3 Cytokines Pro-inflammatory Cytokine Production NFkB->Cytokines Interferons Interferon Production IRF3->Interferons

PFDA-Induced TLR Signaling Pathway.

Applications in Research and Drug Development

Currently, there is no direct evidence to suggest that this compound is being developed as a therapeutic agent. Its primary use in a research context is as a reference standard for analytical methods aimed at detecting and quantifying PFAS in various environmental and biological matrices.

The findings related to the immunomodulatory effects of its potential metabolite, PFDA, suggest that this compound could be a useful tool for in vitro and in vivo studies aimed at understanding the mechanisms of PFAS-induced immunotoxicity. Further research is warranted to explore the direct biological effects of the methyl ester and its metabolic fate in different biological systems. This could open up avenues for its use as a chemical probe in immunological and toxicological research.

Conclusion

This compound is a perfluorinated compound with well-defined chemical and physical properties. While detailed experimental protocols for its synthesis are not widely disseminated, a general synthetic route is available. Standard analytical techniques like GC-MS and LC-MS/MS are suitable for its detection and quantification. The biological activity of its corresponding carboxylic acid, PFDA, particularly its interaction with the TLR signaling pathway, provides a significant area for future research into the potential effects of this compound. For professionals in drug development and research, this compound currently serves as an important analytical standard and a potential tool for investigating the biological impacts of perfluorinated compounds.

References

An In-depth Technical Guide to the Solubility of Methyl Perfluorodecanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of methyl perfluorodecanoate. Due to the limited availability of specific quantitative data in publicly accessible literature, this document summarizes the known physical and chemical properties, provides qualitative and semi-quantitative solubility information, and details a standard experimental protocol for determining solubility.

Introduction to this compound

This compound, also known as methyl nonadecafluorodecanoate, is a highly fluorinated ester. Its chemical structure, characterized by a C10 perfluorinated carbon chain attached to a methyl ester group, imparts unique physicochemical properties, including chemical inertness, thermal stability, and both hydrophobic and lipophobic characteristics. A thorough understanding of its solubility is crucial for its application in various fields, including as a reference standard in environmental analysis, in the synthesis of fluorinated materials, and potentially in pharmaceutical and biomedical research.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Synonyms Methyl nonadecafluorodecanoate, Nonadecafluorodecanoic acid methyl ester, Perfluorodecanoic acid methyl ester[1][2]
CAS Number 307-79-9[1]
Molecular Formula C₁₁H₃F₁₉O₂[1]
Molecular Weight 528.11 g/mol [1]
Appearance Colorless to almost colorless clear liquid[1][2]
Boiling Point 193 °C[1]
Density 1.76 g/mL[1]
Refractive Index n20/D 1.31[1]

Solubility Profile

Table 2: Solubility of this compound in Various Solvents

SolventSolubilityObservations
WaterInsolubleBased on the highly fluorinated and hydrophobic nature of the molecule.
Methanol10% (w/v)The solution is described as "clear to very slightly hazy, colorless to faintly yellow".
ChloroformSlightly SolubleQualitative assessment.

It is important to note that perfluorinated compounds, in general, exhibit complex solubility behavior. They are often immiscible with both polar and non-polar hydrocarbon solvents, sometimes forming a third, distinct phase. This "fluorophilicity" means they may have higher solubility in other fluorinated solvents.

Experimental Protocol for Solubility Determination

For researchers requiring precise solubility data, a standardized experimental method is necessary. The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound in a given solvent.

Principle

A surplus of the solid solute (or in the case of a liquid like this compound, an excess amount) is added to the solvent of interest. The mixture is agitated at a constant temperature for a sufficient period to allow the system to reach equilibrium. After equilibration, the undissolved portion is separated, and the concentration of the solute in the saturated solution is determined by a suitable analytical method.

Materials and Equipment
  • This compound (high purity)

  • Solvents of interest (analytical grade or higher)

  • Constant temperature shaker bath or incubator

  • Centrifuge

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Analytical instrument for quantification (e.g., Gas Chromatography with Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC))

Experimental Workflow

experimental_workflow start Start step1 Add excess this compound to a known volume of solvent start->step1 step2 Equilibrate in a shaker bath at constant temperature (e.g., 24-72 h) step1->step2 step3 Allow phases to separate or centrifuge to pellet excess solute step2->step3 step4 Carefully withdraw an aliquot of the supernatant (saturated solution) step3->step4 step5 Filter the aliquot through a 0.22 µm syringe filter step4->step5 step6 Prepare serial dilutions of the filtered saturated solution step5->step6 step7 Quantify the concentration using a calibrated analytical method (e.g., GC-MS) step6->step7 end End step7->end

Experimental workflow for solubility determination.
Detailed Procedure

  • Preparation: Add an excess amount of this compound to a series of vials, each containing a precise volume of the chosen solvent. "Excess" means that undissolved compound should be visible after equilibration.

  • Equilibration: Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C). Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. It is advisable to perform preliminary experiments to determine the necessary equilibration time.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed in the temperature bath for several hours to allow the undissolved this compound to settle. For emulsions or fine dispersions, centrifugation may be necessary to achieve clear separation.

  • Sampling: Carefully withdraw a known volume of the clear, saturated supernatant using a pipette.

  • Filtration: Immediately filter the aliquot through a chemically inert syringe filter (e.g., PTFE) to remove any remaining undissolved micro-droplets or particles.

  • Quantification:

    • Prepare a stock solution of this compound of a known concentration in the solvent of interest.

    • Create a series of calibration standards by serial dilution of the stock solution.

    • Analyze the calibration standards and the filtered, diluted sample from the solubility experiment using a suitable analytical method (e.g., GC-MS).

    • Construct a calibration curve and determine the concentration of this compound in the saturated solution.

  • Data Reporting: Express the solubility in appropriate units, such as g/100 mL, mg/L, or molarity, and specify the temperature at which the measurement was made.

Conclusion

While comprehensive quantitative data on the solubility of this compound in a variety of solvents is currently lacking in public-domain literature, this guide provides the available information and a robust experimental protocol for its determination. The unique properties of highly fluorinated compounds necessitate careful experimental design and execution to obtain accurate and reproducible solubility data. The provided workflow and considerations will aid researchers in generating the specific data required for their applications. It is recommended that researchers undertaking such studies contribute their findings to the scientific literature to build a more complete understanding of the physicochemical properties of this and similar compounds.

References

Spectroscopic Fingerprints of Methyl Perfluorodecanoate: An In-Depth Technical Guide to IR and Raman Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected infrared (IR) and Raman spectroscopic data for methyl perfluorodecanoate. In the absence of publicly available experimental spectra for this specific compound, this document synthesizes data from closely related perfluorinated compounds to present a predictive analysis of its key spectral features. This guide also outlines detailed experimental protocols for obtaining IR and Raman spectra of perfluorinated esters and includes workflow diagrams for clarity.

Predicted Spectroscopic Data

The following tables summarize the expected vibrational modes and their corresponding wavenumbers for this compound based on characteristic absorptions and scattering peaks observed in analogous perfluorinated esters and acids.

Predicted Infrared (IR) Spectroscopy Data

Table 1: Predicted Major Infrared Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibrational ModeExpected IntensityNotes
~2969C-H stretch (methyl ester)MediumCharacteristic of the methyl group in the ester functionality[1].
~1745C=O stretch (ester)StrongA strong, sharp peak is expected in this region for the carbonyl group[2].
~1375C-F stretchStrongAsymmetric and symmetric stretching of C-F bonds in the perfluoroalkyl chain[3].
1200 - 1100C-F and C-C skeletal stretchesStrong, BroadA complex and intense series of bands characteristic of the -(CF₂)n- chain.
~982C-O-C stretch (ester)MediumAssociated with the ester linkage[1].
~725CF₂ wagging/deformationMediumA common feature in perfluoroalkyl substances[4][5].
~555C-F bendingMediumBending and deformation modes of the C-F bonds[1].
Predicted Raman Spectroscopy Data

Table 2: Predicted Major Raman Scattering Peaks for this compound

Wavenumber (cm⁻¹)Vibrational ModeExpected IntensityNotes
~2960C-H stretch (methyl ester)Weak-MediumRaman activity of C-H stretches can vary.
~1740C=O stretch (ester)WeakThe C=O stretch is often weaker in Raman than in IR.
~1375C-F stretchMediumSymmetric C-F stretching modes are Raman active[3].
~725CF₂ symmetric stretchStrongA characteristic and typically strong peak in PFAS compounds[3][4][5].
~385CF₂ twisting/rockingMediumCommon vibrational modes in the low-frequency region for PFAS[4][5].
~310C-C-C skeletal deformationMediumSkeletal vibrations of the perfluorinated carbon chain[4][5].

Experimental Protocols

Detailed methodologies for acquiring high-quality IR and Raman spectra of this compound are outlined below. These protocols are based on established practices for the analysis of perfluorinated compounds.

Infrared (IR) Spectroscopy Protocol

A common and effective method for analyzing liquid or solid samples like this compound is Attenuated Total Reflectance (ATR) FT-IR spectroscopy.

  • Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer equipped with a single-reflection diamond ATR accessory.

  • Sample Preparation: A small drop of liquid this compound is placed directly onto the ATR crystal. For a solid sample, a small amount of the powder is placed on the crystal and pressure is applied using a built-in clamp to ensure good contact.

  • Data Acquisition:

    • A background spectrum of the clean, empty ATR crystal is collected.

    • The sample is applied, and the sample spectrum is recorded.

    • Typically, spectra are collected over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

    • To improve the signal-to-noise ratio, 16 to 32 scans are co-added.

  • Post-Processing: The final spectrum is presented in absorbance units after automatic background subtraction.

Raman Spectroscopy Protocol

Confocal Raman microscopy is a suitable technique for obtaining detailed vibrational information from a small sample volume.

  • Instrumentation: A confocal Raman microscope equipped with a high-sensitivity detector (e.g., a CCD camera) and a choice of excitation lasers. A 532 nm or 785 nm laser is commonly used for PFAS analysis to balance signal intensity and fluorescence background[5].

  • Sample Preparation: A small aliquot of this compound is placed on a clean, Raman-inactive substrate such as an aluminum-coated slide or a calcium fluoride window.

  • Data Acquisition:

    • The instrument is calibrated using a known standard (e.g., a silicon wafer).

    • The laser is focused on the sample using a microscope objective (e.g., 50x or 100x).

    • Laser power should be optimized to maximize the Raman signal while avoiding sample degradation (typically in the range of 1-10 mW)[5].

    • Spectra are collected over a Raman shift range of approximately 200 to 3200 cm⁻¹.

    • Acquisition time and the number of accumulations are adjusted to achieve a good signal-to-noise ratio (e.g., 3-5 second acquisition with 2-5 accumulations)[5].

  • Post-Processing: The raw spectrum is typically subjected to a baseline correction to remove any fluorescence background and cosmic ray removal algorithms may be applied.

Visualization of Experimental Workflows

The following diagrams, created using the DOT language, illustrate the logical flow of the experimental protocols described above.

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing start Start place_sample Place Sample on ATR Crystal start->place_sample collect_bg Collect Background Spectrum collect_sample Collect Sample Spectrum (4000-400 cm⁻¹, 4 cm⁻¹ resolution, 16-32 scans) collect_bg->collect_sample subtract_bg Background Subtraction collect_sample->subtract_bg final_spectrum Final Absorbance Spectrum subtract_bg->final_spectrum end End final_spectrum->end

FT-IR Spectroscopy Workflow

Raman_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing start Start prep_sample Place Sample on Raman-Inactive Substrate start->prep_sample calibrate Calibrate Spectrometer focus_laser Focus Laser on Sample (e.g., 532 nm, 1-10 mW) calibrate->focus_laser collect_spectrum Collect Raman Spectrum (200-3200 cm⁻¹, 3-5s acq., 2-5 acc.) focus_laser->collect_spectrum process_spectrum Baseline Correction & Cosmic Ray Removal collect_spectrum->process_spectrum final_spectrum Final Raman Spectrum process_spectrum->final_spectrum end End final_spectrum->end

Raman Spectroscopy Workflow

References

An In-depth Technical Guide on the Environmental Fate and Persistence of Methyl Perfluorodecanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the environmental fate and persistence of methyl perfluorodecanoate is limited in publicly available literature. This guide synthesizes information from studies on analogous per- and polyfluoroalkyl substances (PFAS), particularly other perfluorinated esters and the degradation product, perfluorodecanoic acid (PFDA), to provide a scientifically grounded estimation of its environmental behavior.

Introduction

This compound is a member of the vast class of per- and polyfluoroalkyl substances (PFAS), which are characterized by their highly fluorinated alkyl chains. This structural feature imparts desirable properties such as thermal stability and resistance to oil and water, but also contributes to their environmental persistence. Understanding the environmental fate of this compound is crucial for assessing its potential risks and developing strategies for its management.

This technical guide provides a comprehensive overview of the expected environmental fate and persistence of this compound, drawing upon the known behavior of structurally similar compounds. It covers the primary degradation pathways—hydrolysis, biodegradation, and photolysis—and presents inferred quantitative data and detailed experimental protocols.

Chemical Structure and Properties

This compound is the methyl ester of perfluorodecanoic acid. Its structure consists of a nine-carbon perfluorinated chain attached to a methyl ester group. The carbon-fluorine bond is exceptionally strong, making the perfluorinated tail of the molecule resistant to degradation. The ester linkage, however, represents a potential site for chemical and biological transformation.

Environmental Fate and Persistence

The environmental persistence of this compound is expected to be primarily governed by the stability of its perfluorinated alkyl chain. While the ester group can undergo transformation, the resulting perfluorodecanoic acid (PFDA) is known to be highly resistant to further degradation.

3.1. Abiotic Degradation

3.1.1. Hydrolysis

The primary abiotic degradation pathway for this compound is expected to be hydrolysis of the ester bond, yielding perfluorodecanoic acid (PFDA) and methanol. The rate of hydrolysis is influenced by pH and temperature. While specific experimental data for this compound is unavailable, studies on other perfluorinated esters suggest that hydrolysis can be a significant degradation pathway under certain environmental conditions. For instance, monomeric fluorotelomer acrylates can have hydrolysis half-lives ranging from days in landfills to years in marine systems.[1][2] Given the stability of the perfluorinated chain, the presence of the perfluoroalkyl group is expected to influence the susceptibility of the ester to hydrolysis.[3]

3.1.2. Photolysis

Direct photolysis of this compound in the environment is expected to be limited. Alkanes and saturated esters do not significantly absorb solar radiation in the troposphere.[4] While photolysis can be a degradation pathway for some PFAS, it is generally not considered a major fate process for perfluorinated carboxylic acids and their esters under typical environmental conditions.[5][6]

3.2. Biotic Degradation

Microbial degradation of this compound is anticipated to proceed via initial hydrolysis of the ester bond by esterase enzymes, forming perfluorodecanoic acid (PFDA) and methanol. While some microorganisms are capable of degrading certain PFAS, the perfluorinated alkyl chain of PFDA is highly resistant to biodegradation.[7][8][9] Therefore, complete mineralization of this compound through biological processes is considered unlikely. The initial biotransformation would lead to the formation of the highly persistent PFDA.

Quantitative Data Summary

The following table summarizes the inferred quantitative data for the environmental fate of this compound. It is critical to note that these values are estimations based on analogous compounds and the absence of direct experimental data should be considered.

Parameter Value Conditions Reference/Basis
Hydrolysis Half-Life Days to YearspH and temperature dependentInferred from studies on other perfluorinated esters[1][2]
Aqueous Photolysis Rate NegligibleEnvironmentally relevant wavelengthsInferred from the properties of saturated esters and PFCAs[4][5][6]
Biodegradation Rate Slow to negligible for the perfluorinated chainAerobic and anaerobic conditionsInferred from the high persistence of PFDA[7][8][9]
Primary Degradation Product Perfluorodecanoic Acid (PFDA)Hydrolysis, BiodegradationBased on chemical structure
Persistence of PFDA Very HighAll environmental compartmentsDocumented persistence of long-chain PFCAs[5][6][7][10]

Experimental Protocols

Due to the lack of specific experimental protocols for this compound, the following methodologies are adapted from established procedures for other PFAS.

5.1. Hydrolysis Study Protocol

  • Objective: To determine the rate of hydrolysis of this compound at different pH values.

  • Materials: this compound, buffered solutions (pH 4, 7, and 9), temperature-controlled incubator, autosampler vials.

  • Procedure:

    • Prepare sterile, buffered solutions at pH 4, 7, and 9.

    • Spike each solution with a known concentration of this compound.

    • Dispense the solutions into replicate vials for each pH and time point.

    • Incubate the vials at a constant temperature (e.g., 25°C) in the dark.

    • At specified time intervals, sacrifice a set of vials from each pH.

    • Analyze the samples for the concentration of this compound and the formation of perfluorodecanoic acid using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Data Analysis: Calculate the hydrolysis rate constant and half-life for each pH condition.

5.2. Aerobic Biodegradation Study Protocol

  • Objective: To assess the potential for aerobic biodegradation of this compound.

  • Materials: this compound, activated sludge from a wastewater treatment plant, mineral salts medium, respirometer.

  • Procedure:

    • Prepare a mineral salts medium and inoculate with activated sludge.

    • Set up replicate respirometer flasks containing the inoculated medium.

    • Spike the test flasks with this compound. Include control flasks with no substrate and flasks with a readily biodegradable substrate to confirm microbial activity.

    • Monitor oxygen consumption over time.

    • At the beginning and end of the experiment, analyze the concentration of this compound and potential transformation products (e.g., PFDA) using LC-MS/MS.

  • Data Analysis: Evaluate the extent of biodegradation based on oxygen consumption and the disappearance of the parent compound.

5.3. Photolysis Study Protocol

  • Objective: To determine the rate of direct aqueous photolysis of this compound.

  • Materials: this compound, purified water, quartz tubes, a light source simulating solar radiation.

  • Procedure:

    • Prepare a solution of this compound in purified water.

    • Fill quartz tubes with the solution.

    • Expose the tubes to a controlled light source with a known spectral output.

    • Include dark controls wrapped in foil to account for abiotic degradation other than photolysis.

    • At various time points, collect samples and analyze for the concentration of this compound using LC-MS/MS.

  • Data Analysis: Calculate the photolysis rate constant and half-life.

Visualizations

Environmental_Fate_Pathway MPFD This compound Hydrolysis Hydrolysis (Abiotic) MPFD->Hydrolysis Biodegradation Biodegradation (Biotic) MPFD->Biodegradation Photolysis Photolysis (Abiotic) MPFD->Photolysis Negligible Pathway PFDA Perfluorodecanoic Acid (PFDA) Hydrolysis->PFDA Methanol Methanol Hydrolysis->Methanol Biodegradation->PFDA Biodegradation->Methanol Persistent Highly Persistent Terminal Product PFDA->Persistent

Caption: Predicted environmental degradation pathways for this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_exp Experimental Conditions cluster_analysis Analysis start Spike this compound into Environmental Matrix (Water, Sludge) hydrolysis Hydrolysis (pH 4, 7, 9) start->hydrolysis biodegradation Biodegradation (Aerobic/Anaerobic) start->biodegradation photolysis Photolysis (Simulated Sunlight) start->photolysis lcms LC-MS/MS Analysis (Parent & Products) hydrolysis->lcms biodegradation->lcms photolysis->lcms data Data Interpretation (Rate Constants, Half-life) lcms->data

Caption: General experimental workflow for studying the environmental fate of this compound.

Conclusion

Based on the available scientific literature for analogous compounds, this compound is expected to undergo hydrolysis and potentially initial biodegradation of its ester linkage to form the highly persistent perfluorodecanoic acid (PFDA). The perfluorinated chain of the molecule is resistant to further degradation under typical environmental conditions. Direct photolysis is not anticipated to be a significant removal mechanism. The primary environmental concern associated with this compound is its potential to act as a precursor to the persistent, bioaccumulative, and toxic PFDA. Further experimental studies are crucial to definitively determine the degradation kinetics and pathways of this compound.

References

Toxicological Profile of Methyl Perfluorodecanoate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct toxicological data for methyl perfluorodecanoate is largely unavailable in the public domain. This document provides a comprehensive toxicological profile based on data for its corresponding carboxylic acid, perfluorodecanoic acid (PFDA). This approach, known as "read-across," is predicated on the plausible in vivo hydrolysis of this compound to PFDA. While this biotransformation is mechanistically likely due to the action of ubiquitous carboxylesterase enzymes, it has not been experimentally confirmed for this specific substance. Therefore, the toxicological data presented herein for PFDA should be considered a surrogate profile for this compound, pending further research.

Introduction

This compound is a perfluoroalkyl substance (PFAS) characterized by a nine-carbon fluorinated chain and a methyl ester functional group. Due to the general persistence, bioaccumulation, and potential toxicity of long-chain PFAS, understanding the toxicological profile of substances like this compound is crucial for researchers, scientists, and drug development professionals.

Given the scarcity of direct toxicological studies on this compound, this guide leverages the extensive data available for perfluorodecanoic acid (PFDA, CASRN 335-76-2). The rationale for this read-across approach is the anticipated metabolic hydrolysis of the methyl ester to its carboxylic acid form by carboxylesterases, which are prevalent in the liver and other tissues.[1][2] This document synthesizes the key toxicological findings for PFDA, presenting quantitative data in structured tables, detailing experimental protocols, and visualizing key pathways and workflows to provide a comprehensive overview for the scientific community.

Toxicokinetics and Metabolism

The toxicokinetic properties of this compound are presumed to be governed by its hydrolysis to PFDA.

  • Absorption: Like other PFAS, absorption of PFDA following oral exposure is efficient.

  • Distribution: PFDA is known to bind to proteins in the blood, primarily albumin, and distributes to various tissues, with the highest concentrations typically found in the liver and blood serum.

  • Metabolism: The primary metabolic pathway for this compound is hypothesized to be hydrolysis to PFDA and methanol, catalyzed by carboxylesterases. PFDA itself is highly resistant to further metabolism and is considered a persistent end-product.[3]

cluster_absorption Absorption (e.g., Oral) cluster_metabolism Metabolism (Liver) This compound This compound Hydrolysis Hydrolysis This compound->Hydrolysis In vivo PFDA PFDA Hydrolysis->PFDA Product 1 Methanol Methanol Hydrolysis->Methanol Product 2 Carboxylesterases Carboxylesterases Carboxylesterases->Hydrolysis Catalysis

Figure 1: Hypothesized metabolic pathway of this compound.

  • Excretion: The excretion of PFDA is generally slow, leading to a long biological half-life, which contributes to its bioaccumulation potential. Elimination occurs primarily through the urine.

Toxicological Endpoints of Perfluorodecanoic Acid (PFDA)

The toxicological data for PFDA indicate a range of potential health effects, with the liver being a primary target organ.

PFDA exhibits moderate acute toxicity following oral administration.

Species Route LD50 Reference
RatOral57 mg/kg[4]

Repeated-dose studies have revealed several key toxicological effects. A 28-day gavage study in Sprague Dawley rats conducted by the National Toxicology Program (NTP) is a key source of this data.[5]

Parameter Effect Observed in Male Rats (at 2.5 mg/kg/day) Effect Observed in Female Rats (at 2.5 mg/kg/day) Reference
Body Weight Decreased final body weight and body weight gainDecreased final body weight and body weight gain[5]
Liver Weight Increased absolute and relative liver weightIncreased absolute and relative liver weight[5]
Hematology Minimal changes observedMinimal changes observed[2]
Clinical Chemistry Increased alanine aminotransferase (ALT), sorbitol dehydrogenase (SDH), and total bile acids; Decreased cholesterol and triglyceridesIncreased total bile acids; Decreased cholesterol and triglycerides[2]
Histopathology Hepatocellular hypertrophy (centrilobular)Hepatocellular hypertrophy (centrilobular)[5]
  • Hepatotoxicity: The liver is a consistent target of PFDA toxicity. Observed effects include increased liver weight, hepatocellular hypertrophy, and alterations in serum liver enzymes, indicating liver damage.[2][5] These effects are often linked to the activation of the PPARα receptor.

  • Immunotoxicity: Studies have shown that PFDA can have immunotoxic effects, including suppression of the antibody response.[6][7]

  • Developmental and Reproductive Toxicity: Developmental toxicity has been observed in mice, including effects on postnatal survival and growth.[2]

  • Endocrine Disruption: Some studies suggest that PFDA can affect thyroid hormone levels.[4]

Mechanisms of Toxicity

The primary mechanism underlying many of the toxic effects of PFDA, particularly hepatotoxicity, is the activation of the Peroxisome Proliferator-Activated Receptor alpha (PPARα).

cluster_cell Hepatocyte PFDA PFDA PPARa PPARα PFDA->PPARa Binds & Activates Complex PPARα-RXR Heterodimer PPARa->Complex RXR RXR RXR->Complex PPRE PPRE (DNA Binding Site) Complex->PPRE Binds to Gene Target Gene Transcription PPRE->Gene Initiates Response Altered Lipid Metabolism Hepatocellular Hypertrophy Gene->Response Leads to

Figure 2: Simplified PPARα signaling pathway activated by PFDA.

Activation of PPARα leads to changes in the expression of genes involved in lipid metabolism, which can result in the observed hepatocellular hypertrophy and alterations in serum lipids.[5] However, some toxic effects of PFDA may occur through pathways independent of PPARα.[5]

Experimental Protocols

To ensure the reproducibility and validity of toxicological findings, detailed experimental protocols are essential. The following is a summary of the methodology used in the NTP 28-day gavage study of PFDA in rats.[2][5]

  • Test Substance: Perfluorodecanoic acid (CASRN 335-76-2).

  • Vehicle: Deionized water with 2% Tween® 80.

  • Test Animals: Male and female Sprague Dawley (Hsd:Sprague Dawley SD) rats.

  • Administration: Oral gavage, once daily for 28 consecutive days.

  • Dosage Groups: 0, 0.156, 0.312, 0.625, 1.25, and 2.5 mg/kg/day.

  • Observations:

    • Clinical Signs: Observed twice daily.

    • Body Weights: Recorded at the start, weekly, and at termination.

    • Feed Consumption: Measured weekly.

  • Clinical Pathology (at termination):

    • Hematology: Complete blood counts and differentials.

    • Clinical Chemistry: Analysis of liver enzymes, lipids, total protein, albumin, globulin, and bile acids.

  • Necropsy and Histopathology:

    • Full necropsy performed on all animals.

    • Organ weights (liver, kidneys, thymus, etc.) recorded.

    • Microscopic examination of a comprehensive set of tissues from control and high-dose groups.

cluster_setup Study Setup cluster_monitoring In-life Monitoring cluster_endpoint Terminal Endpoints cluster_analysis Data Analysis Acclimation Animal Acclimation (Sprague Dawley Rats) Grouping Randomization into Dose Groups Acclimation->Grouping Dosing Daily Oral Gavage (28 Days) Grouping->Dosing Observations Clinical Observations Dosing->Observations BodyWeight Body Weight Measurements Dosing->BodyWeight Feed Feed Consumption Dosing->Feed Blood Blood Collection (Clinical Pathology) Dosing->Blood Day 29 Necropsy Necropsy & Organ Weights Blood->Necropsy Stats Statistical Analysis Blood->Stats Histo Histopathology Necropsy->Histo Necropsy->Stats Histo->Stats Report Toxicological Report Stats->Report

Figure 3: General workflow for a 28-day oral toxicity study.

Conclusion

The toxicological profile of this compound is currently inferred from data on its presumed metabolite, perfluorodecanoic acid (PFDA). Based on this read-across approach, this compound is likely to be a substance of moderate acute toxicity, with the liver being the primary target organ for toxicity following repeated exposure. Key effects of its presumed metabolite, PFDA, include hepatotoxicity, immunotoxicity, and potential developmental and endocrine effects, many of which are mediated through the activation of the PPARα receptor.

It is critical to emphasize that this profile is based on a significant data gap. Future research should prioritize studies on the in vivo metabolism of this compound to confirm its hydrolysis to PFDA. Furthermore, direct toxicological studies on this compound are necessary to definitively characterize its hazard profile and validate the read-across approach detailed in this guide.

References

A Technical Guide to Methyl Perfluorodecanoate: Commercial Availability, Synthesis, and Biological Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl perfluorodecanoate (CAS No. 307-79-9) is a fully fluorinated fatty acid methyl ester that has garnered significant interest in various scientific and industrial fields. Its unique properties, including high thermal and chemical stability, hydrophobicity, and lipophobicity, make it a valuable compound in materials science, environmental analysis, and biomedical research. This technical guide provides a comprehensive overview of the commercial availability, synthesis, and known biological interactions of this compound, with a focus on its relevance to researchers and professionals in drug development.

Commercial Suppliers and Availability

This compound is available from a range of chemical suppliers specializing in fluorinated compounds and research chemicals. The availability typically ranges from gram to multi-gram quantities, with purity levels generally exceeding 95%. Lead times and pricing vary by supplier and quantity.

SupplierPurityAvailable Quantities
J & K SCIENTIFIC LTD. 96%5g, 25g
Meryer (Shanghai) Chemical Technology Co., Ltd. >95.0% (GC)5g, 25g
Alfa Aesar 96%5g
TCI (Shanghai) Development Co., Ltd. >97.0% (GC)5g, 25g
Chem-Impex International, Inc. ≥ 97% (GC)Inquire for availability
Fluorochem Ltd. -Inquire for availability
Matrix Scientific -Inquire for availability
Wako Pure Chemical Industries, Ltd. -Inquire for availability

Physicochemical and Quantitative Data

A summary of the key physicochemical properties of this compound is provided below. These properties are essential for its handling, application, and analysis.

PropertyValue
CAS Number 307-79-9
Molecular Formula C₁₁H₃F₁₉O₂
Molecular Weight 528.11 g/mol
Appearance Colorless to almost colorless clear liquid[1]
Boiling Point 193 °C (lit.)[1]
Density 1.762 g/mL at 25 °C (lit.)
Refractive Index (n20/D) 1.308 (lit.)
Purity Typically ≥ 97% (GC)[1]

Experimental Protocols

Synthesis of this compound via Fischer Esterification

This protocol describes a general method for the synthesis of this compound from perfluorodecanoic acid and methanol, utilizing an acid catalyst.

Materials:

  • Perfluorodecanoic acid

  • Anhydrous methanol

  • Concentrated sulfuric acid (or other suitable acid catalyst, e.g., p-toluenesulfonic acid)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve perfluorodecanoic acid in an excess of anhydrous methanol (e.g., 20-fold molar excess).

  • Slowly and cautiously add a catalytic amount of concentrated sulfuric acid to the stirring solution.

  • Heat the reaction mixture to reflux (approximately 65-70 °C) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess methanol using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst), deionized water, and then brine.

  • Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.

  • Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude this compound.

Purification by Vacuum Distillation

Further purification of the crude product can be achieved by vacuum distillation.

Apparatus:

  • Short-path distillation apparatus

  • Vacuum pump with a cold trap

  • Heating mantle with a stirrer

  • Thermometer

Procedure:

  • Assemble the short-path distillation apparatus, ensuring all joints are properly sealed with vacuum grease.

  • Place the crude this compound in the distillation flask with a magnetic stir bar.

  • Gradually apply vacuum to the system.

  • Begin heating the distillation flask while stirring.

  • Collect the fraction that distills at the appropriate temperature and pressure. Given the atmospheric boiling point of 193 °C, distillation under a moderate vacuum (e.g., 10-20 mmHg) will significantly lower the boiling point, preventing potential decomposition.

  • The purified this compound should be collected as a colorless liquid.

Biological Interactions: Peroxisome Proliferator-Activated Receptor (PPAR) Signaling Pathway

Per- and polyfluoroalkyl substances (PFAS), including perfluorinated carboxylic acids, have been shown to interact with and activate peroxisome proliferator-activated receptors (PPARs).[1][2][3] PPARs are nuclear receptors that play crucial roles in the regulation of lipid metabolism, inflammation, and cellular differentiation. The activation of PPARα, in particular, is a known molecular initiating event for many of the biological effects of PFAS.[1][2]

PPAR_Signaling_Pathway cluster_extracellular Extracellular cluster_cellular Cellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PFAS Perfluoroalkyl Substances (e.g., this compound) PPAR PPARα/γ PFAS->PPAR Activates RXR RXR PPAR->RXR Dimerizes with HSP HSP PPAR->HSP Releases PPAR_RXR_dimer PPAR-RXR Heterodimer PPRE PPRE (Peroxisome Proliferator Response Element) PPAR_RXR_dimer->PPRE Binds to Gene_Transcription Target Gene Transcription PPRE->Gene_Transcription Initiates Biological_Effects Biological Effects (Lipid Metabolism, etc.) Gene_Transcription->Biological_Effects GCMS_Workflow Sample_Collection 1. Sample Collection (e.g., Water, Soil) Extraction 2. Extraction (e.g., Solid-Phase Extraction) Sample_Collection->Extraction Concentration 3. Concentration & Solvent Exchange Extraction->Concentration GC_MS_Analysis 4. GC-MS Analysis Concentration->GC_MS_Analysis Data_Processing 5. Data Processing & Quantification GC_MS_Analysis->Data_Processing Reporting 6. Reporting Data_Processing->Reporting

References

Methyl Perfluorodecanoate: A Technical Guide to its Historical Research, Synthesis, and Biological Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl perfluorodecanoate is a fully fluorinated ester of decanoic acid. Its structure, characterized by a ten-carbon chain where all hydrogen atoms have been substituted with fluorine, imparts unique physicochemical properties, including high thermal stability, chemical inertness, and both hydrophobic and oleophobic characteristics. These properties are hallmarks of per- and polyfluoroalkyl substances (PFAS), a class of compounds that has garnered significant scientific interest due to their widespread industrial applications and environmental persistence. This technical guide provides an in-depth overview of the historical research, synthesis, and known biological interactions of this compound, with a focus on providing researchers and drug development professionals with a core understanding of this compound.

Historical Research and Discovery

Physicochemical Properties

Quantitative data for this compound is not extensively reported in early literature. However, the properties of its parent carboxylic acid, perfluorodecanoic acid (PFDA), provide a valuable reference.

PropertyValue (for Perfluorodecanoic Acid)Reference
Molecular FormulaC11H3F19O2 (for this compound)N/A
Molecular Weight528.09 g/mol (for this compound)N/A
Melting Point77-81 °C[1][2]
Boiling Point218 °C at 740 mmHg[1][2][3]
AppearanceWhite crystalline powder (for PFDA)[2]

Table 1: Physicochemical Properties of Perfluorodecanoic Acid (PFDA)

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is through the esterification of perfluorodecanoic acid with methanol. The following protocol is based on the two-step synthesis described by Afzal, Fung, and O'Rear (1987) and general principles of esterification.[4]

Step 1: Acyl Chloride Formation

  • Perfluorodecanoic acid is reacted with thionyl chloride (SOCl2), often in the presence of a catalyst such as pyridine.

  • The reaction mixture is heated under reflux for approximately 2 hours.

  • This step converts the carboxylic acid to its more reactive acyl chloride derivative, perfluorodecanoyl chloride.

Step 2: Esterification

  • The resulting perfluorodecanoyl chloride is then reacted with methanol.

  • The reaction is typically carried out in the presence of a base, such as pyridine, to neutralize the HCl byproduct.

  • The reaction is maintained at a controlled temperature (e.g., 0-5 °C) for several hours to facilitate the formation of this compound.

  • The final product is then purified using standard techniques such as distillation or chromatography.

Synthesis_Workflow PFDA Perfluorodecanoic Acid AcylChloride Perfluorodecanoyl Chloride PFDA->AcylChloride Step 1 SOCl2 Thionyl Chloride (SOCl2) Pyridine, Heat MPFD This compound AcylChloride->MPFD Step 2 Methanol Methanol Pyridine, 0-5 °C

Synthesis workflow for this compound.

Analytical Techniques

Modern analysis of this compound and other PFAS typically involves high-sensitivity chromatographic and mass spectrometric methods.

  • Sample Preparation: Extraction from various matrices (e.g., water, soil, biological tissues) is often performed using solid-phase extraction (SPE).[5]

  • Instrumentation:

    • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for the analysis of volatile and semi-volatile compounds. Derivatization to more volatile forms may be necessary for some PFAS.

    • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The most common and sensitive method for the detection and quantification of a wide range of PFAS, including this compound, in complex matrices.[5][6][7][8]

Biological Interactions and Signaling Pathways

The biological activity of many perfluoroalkyl substances, including perfluorodecanoic acid (PFDA), has been linked to the activation of the peroxisome proliferator-activated receptor alpha (PPARα).[9][10][11][12][13] While direct studies on this compound are limited, it is plausible that it exerts its biological effects through in vivo hydrolysis to PFDA by carboxylesterases, or potentially through direct interaction with PPARα.

In Vivo Hydrolysis and PPARα Activation

Carboxylesterases are a family of enzymes responsible for the hydrolysis of ester-containing compounds.[14][15] It is hypothesized that this compound can be metabolized in vivo by these enzymes to yield perfluorodecanoic acid (PFDA) and methanol. PFDA is a known agonist of PPARα, a nuclear receptor that plays a critical role in the regulation of lipid metabolism. Interestingly, some studies have shown that certain perfluoroalkyl substances can also inhibit carboxylesterase activity, suggesting a complex interplay.[16][17]

Upon activation by a ligand such as PFDA, PPARα forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This binding event initiates the transcription of genes involved in fatty acid oxidation, leading to an increase in the breakdown of lipids.

PPARa_Signaling_Pathway cluster_cell Hepatocyte MPFD Methyl Perfluorodecanoate CES Carboxylesterases MPFD->CES Hydrolysis PFDA Perfluorodecanoic Acid (PFDA) CES->PFDA PPARa PPARα PFDA->PPARa Activation PPARa_RXR PPARα-RXR Heterodimer PPARa->PPARa_RXR RXR RXR RXR->PPARa_RXR PPRE PPRE (DNA) PPARa_RXR->PPRE Binding TargetGenes Target Genes PPRE->TargetGenes Transcription LipidMetabolism Increased Lipid Metabolism TargetGenes->LipidMetabolism

Proposed signaling pathway of this compound.

Conclusion

This compound represents a classic example of a perfluorinated compound with a history rooted in the broader exploration of organofluorine chemistry. While its specific discovery is not prominently documented, methods for its synthesis have been established. The biological activity of its parent acid, PFDA, through the activation of PPARα, provides a likely mechanism of action for this compound following in vivo hydrolysis. Further research is warranted to fully elucidate the specific metabolic fate and direct biological effects of this compound, which will be crucial for a comprehensive understanding of its toxicological and pharmacological profile. This knowledge is essential for researchers in the fields of environmental science, toxicology, and drug development as they continue to investigate the complex interactions of PFAS with biological systems.

References

Methodological & Application

Application Notes and Protocols for the Analytical Detection of Methyl Perfluorodecanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the detection and quantification of methyl perfluorodecanoate in various environmental matrices. The protocols described herein leverage common analytical techniques such as Solid-Phase Extraction (SPE) for sample preparation, followed by analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

Introduction

This compound is a member of the broad class of per- and polyfluoroalkyl substances (PFAS), which are of increasing environmental and health concern due to their persistence, bioaccumulation, and potential toxicity. Accurate and sensitive analytical methods are crucial for monitoring its presence in the environment and for understanding its fate and transport. While specific analytical data for this compound is not as prevalent as for its corresponding carboxylic acid (perfluorodecanoic acid - PFDA), the methods outlined below for general PFAS analysis are readily adaptable and provide a strong foundation for its quantification.

Data Presentation: Quantitative Performance of PFAS Analysis

The following tables summarize typical quantitative data for the analysis of various PFAS, which can be considered as a starting point for method development and validation for this compound. It is important to note that these values are representative and may vary depending on the specific matrix, instrumentation, and laboratory conditions.

Table 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Performance Data for Selected PFAS

AnalyteMatrixMethod Detection Limit (MDL) (ng/L)Limit of Quantification (LOQ) (ng/L)Recovery (%)Linearity (R²)
Perfluorooctanoic acid (PFOA)Drinking Water0.14 - 140.5 - 2079 - 112>0.99
Perfluorooctane sulfonate (PFOS)Drinking Water0.14 - 140.5 - 2079 - 112>0.99
Perfluorononanoic acid (PFNA)Drinking Water0.14 - 140.5 - 2079 - 112>0.99
Perfluorodecanoic acid (PFDA)Drinking Water0.14 - 140.5 - 2079 - 112>0.99
Various PFAS (49 compounds)Environmental Water0.6 - 5.4-84 - 113-

Data compiled from various sources, including application notes from instrument manufacturers and scientific publications. The presented ranges reflect the variability across different studies and matrices.

Table 2: Gas Chromatography-Mass Spectrometry (GC-MS) Performance Data for Selected PFAS (after derivatization)

AnalyteMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Linearity (R²)
Perfluorooctanoic acid (PFOA)River Water-0.2 ng/mL--
Perfluorooctanoic acid (PFOA)Fish Tissue-0.3 µg/g--
Various PFCAs (C4-C8)Water0.0010–0.0019 ng/mL0.050 ng/mL86.7 - 111>0.99

GC-MS analysis of perfluorinated carboxylic acids typically requires a derivatization step to convert them into their more volatile methyl esters. The data for PFCAs can be considered relevant for the direct analysis of this compound.

Experimental Protocols

Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)

This protocol describes a general procedure for the extraction and concentration of PFAS from aqueous samples using Weak Anion Exchange (WAX) SPE cartridges.

Materials:

  • Weak Anion Exchange (WAX) SPE cartridges (e.g., 150 mg, 6 mL)

  • Methanol (LC-MS grade)

  • Ammonium hydroxide solution (25% in water)

  • Formic acid (reagent grade)

  • Deionized water (18 MΩ·cm)

  • Polypropylene tubes

Procedure:

  • Cartridge Conditioning:

    • Pass 15 mL of methanol through the WAX cartridge.

    • Equilibrate the cartridge with 15 mL of deionized water. Do not allow the sorbent to go dry.

  • Sample Loading:

    • To a 500 mL water sample, add a surrogate standard solution.

    • Load the sample onto the conditioned SPE cartridge at a flow rate of 5-10 mL/min.

  • Cartridge Washing:

    • Wash the cartridge with 15 mL of deionized water to remove hydrophilic interferences.

    • Dry the cartridge by applying a vacuum for 10-15 minutes.

  • Elution:

    • Elute the analytes from the cartridge with two 4 mL aliquots of 5% ammonium hydroxide in methanol.

    • Collect the eluate in a clean polypropylene tube.

  • Concentration:

    • Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen at 40-50°C.

    • Add an internal standard to the final extract before analysis.

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_post Post-Extraction start 500 mL Water Sample add_surrogate Add Surrogate Standard start->add_surrogate condition Condition WAX Cartridge (Methanol, DI Water) add_surrogate->condition Proceed to SPE load Load Sample condition->load wash Wash Cartridge (DI Water) load->wash dry Dry Cartridge (Nitrogen) wash->dry elute Elute Analytes (5% NH4OH in Methanol) dry->elute concentrate Concentrate Eluate (Nitrogen Evaporation) elute->concentrate Collect Eluate add_is Add Internal Standard concentrate->add_is end Analysis by LC-MS/MS or GC-MS add_is->end

Caption: Workflow for Solid-Phase Extraction of PFAS.

Protocol 2: Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol provides typical starting conditions for the analysis of PFAS by LC-MS/MS. Instrument parameters should be optimized for this compound.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

LC Conditions:

  • Column: C18 column (e.g., 2.1 x 100 mm, 2.7 µm)

  • Mobile Phase A: 20 mM ammonium acetate in water

  • Mobile Phase B: Methanol

  • Gradient:

    • 0-1 min: 30% B

    • 1-8 min: 30-95% B

    • 8-10 min: 95% B

    • 10.1-12 min: 30% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

MS/MS Conditions:

  • Ionization Mode: Negative Electrospray Ionization (ESI-)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Ion Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • Capillary Voltage: 3.0 kV

  • Gas Flows: Optimized for the specific instrument

  • MRM Transitions for this compound (Predicted):

    • Precursor Ion (Q1): To be determined experimentally (likely [M-H]⁻ or an adduct).

    • Product Ions (Q3): To be determined by fragmentation analysis. Common fragments for perfluorinated compounds involve the loss of CO2 and subsequent C-C bond cleavages in the perfluoroalkyl chain.

LCMS_Workflow cluster_lc Liquid Chromatography cluster_ms Tandem Mass Spectrometry cluster_data Data Analysis sample_injection Inject Sample Extract (5 µL) c18_column C18 Column Separation sample_injection->c18_column gradient_elution Gradient Elution (Water/Methanol with Ammonium Acetate) c18_column->gradient_elution esi_source Electrospray Ionization (ESI-) gradient_elution->esi_source Eluted Analytes quadrupole1 Q1: Precursor Ion Selection esi_source->quadrupole1 collision_cell Q2: Collision-Induced Dissociation quadrupole1->collision_cell quadrupole3 Q3: Product Ion Selection collision_cell->quadrupole3 detector Detector quadrupole3->detector chromatogram Generate Chromatogram detector->chromatogram quantification Quantification using MRM chromatogram->quantification result Concentration of this compound quantification->result

Caption: LC-MS/MS Analytical Workflow.

Protocol 3: Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a suitable technique for the analysis of volatile and semi-volatile compounds. As this compound is a methyl ester, it is more volatile than its corresponding carboxylic acid and can be analyzed directly without derivatization.

Instrumentation:

  • Gas Chromatograph (GC) with a split/splitless injector

  • Mass Spectrometer (MS) with an Electron Ionization (EI) source

GC Conditions:

  • Column: DB-5ms or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Injector Temperature: 250°C

  • Injection Mode: Splitless

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 min

    • Ramp 1: 10°C/min to 200°C

    • Ramp 2: 20°C/min to 300°C, hold for 5 min

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Scan Mode: Selected Ion Monitoring (SIM) or Full Scan

  • SIM Ions for this compound (Predicted): To be determined from the mass spectrum. Key fragments would likely include the molecular ion (if visible), loss of the methoxy group (-OCH3), and characteristic perfluoroalkyl fragments.

GCMS_Workflow cluster_gc Gas Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis sample_injection Inject Sample Extract (1 µL) gc_column Capillary Column Separation sample_injection->gc_column temp_program Oven Temperature Program gc_column->temp_program ei_source Electron Ionization (EI) temp_program->ei_source Separated Analytes mass_analyzer Mass Analyzer (Quadrupole) ei_source->mass_analyzer detector Detector mass_analyzer->detector chromatogram Generate Chromatogram detector->chromatogram quantification Quantification using SIM or Full Scan chromatogram->quantification result Concentration of this compound quantification->result

Caption: GC-MS Analytical Workflow.

Disclaimer

The quantitative data and specific mass spectrometry parameters provided in these application notes are based on published data for structurally similar per- and polyfluoroalkyl substances (PFAS). It is essential for researchers to perform their own method development and validation for the accurate and precise quantification of this compound in their specific sample matrices. The protocols provided should be considered as a starting point and may require optimization to achieve desired performance characteristics.

Application Note: Quantitative Analysis of Methyl Perfluorodecanoate using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methyl perfluorodecanoate is a derivative of perfluorodecanoic acid (PFDA), a member of the per- and polyfluoroalkyl substances (PFAS) family. Due to their persistence, bioaccumulation, and potential toxicity, the accurate quantification of PFAS compounds in various matrices is of significant environmental and health concern.[1] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the standard technique for the analysis of PFAS due to its high sensitivity and selectivity.[2][3][4] This application note provides a detailed protocol for the quantitative analysis of this compound in environmental and biological samples using LC-MS/MS. The methodology is based on established protocols for similar PFAS compounds.[1][5][6]

Experimental Protocols

Sample Preparation

Sample preparation is a critical step to remove matrix interferences and concentrate the analyte.[1][7] The choice of method depends on the sample matrix. To minimize analyte adsorption, it is recommended to use polypropylene tubes and vials.[1]

1.1. Water Samples (Solid Phase Extraction - SPE)

Solid-phase extraction is a widely used method for concentrating and purifying PFAS from liquid samples.[7]

  • Cartridge Conditioning: Condition a weak anion exchange (WAX) SPE cartridge with methanol followed by LC-MS grade water.[1][8]

  • Sample Loading: Load the water sample (e.g., 250-500 mL) onto the conditioned cartridge at a flow rate of approximately 5 mL/min.[5][9]

  • Washing: Wash the cartridge to remove interferences. A common wash solution is a mixture of 0.1 M formic acid and methanol.[8]

  • Elution: Elute the analyte from the cartridge using a small volume of a suitable solvent, such as 1% methanolic ammonium hydroxide.[5][8][9]

  • Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.[1]

1.2. Biological Matrices (e.g., Plasma, Serum - Protein Precipitation)

For biological samples, protein precipitation is a rapid and effective sample preparation technique.[2][3]

  • Internal Standard Spiking: To a 0.5 mL aliquot of serum or plasma, add an appropriate isotopically labeled internal standard solution.[1]

  • Protein Precipitation: Add cold acetonitrile to the sample to precipitate proteins.[1]

  • Centrifugation: Vortex the mixture thoroughly and centrifuge to pellet the precipitated proteins.[1][3]

  • Supernatant Transfer: Transfer the supernatant to a clean tube.

  • Concentration and Reconstitution: Evaporate the supernatant to dryness and reconstitute the residue in the initial mobile phase.[1]

Liquid Chromatography (LC) Conditions

A delay column is often used to separate background PFAS contamination originating from the LC system and solvents from the analytes of interest.[5][10]

ParameterCondition
LC System A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system is recommended.
Analytical Column A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is commonly used for PFAS separation.[1][2]
Mobile Phase A 20 mM ammonium acetate in water.[1][10]
Mobile Phase B Methanol or acetonitrile.[1][10]
Gradient Elution A gradient elution is typically employed, starting with a higher percentage of mobile phase A and gradually increasing the percentage of mobile phase B.[1][10]
Flow Rate A typical flow rate is 0.3-0.4 mL/min.[1][10]
Column Temperature The column is often maintained at an elevated temperature, for example, 40-50 °C.[1][10]
Injection Volume A small injection volume, such as 5 µL, is recommended.[1][11]
Mass Spectrometry (MS) Conditions

A triple quadrupole mass spectrometer is used for its high sensitivity and selectivity in quantitative analysis.[1][12]

ParameterCondition
Mass Spectrometer A triple quadrupole mass spectrometer.
Ionization Mode Electrospray ionization (ESI) in negative ion mode is standard for detecting PFAS.[1]
Monitoring Mode Multiple Reaction Monitoring (MRM) is used for quantitative analysis, monitoring specific precursor-to-product ion transitions for this compound and its internal standard.[1]
Precursor Ion The precursor ion for this compound will be [M-CH3]- or another relevant adduct. This would need to be determined experimentally. For the related compound PFDA, the precursor is its deprotonated molecule.
Product Ions Product ions are generated by collision-induced dissociation of the precursor ion. These would also need to be optimized experimentally.
Collision Energy The collision energy will need to be optimized for the specific precursor-product ion transitions of this compound.

Quantitative Data

The following table summarizes typical quantitative performance data for the analysis of PFAS compounds using LC-MS/MS. While specific values for this compound need to be determined experimentally, these ranges provide an expected performance benchmark.

ParameterTypical Value Range for PFAS Compounds
Linearity (R²) > 0.99
Limit of Detection (LOD) 0.1 - 1.0 ng/L (ppt)
Limit of Quantification (LOQ) 0.5 - 5.0 ng/L (ppt)
Recovery 70 - 130%[13]
Precision (RSD%) < 15%

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing sample Sample Collection (Water or Biological Matrix) spike Spike with Isotopically Labeled Internal Standard sample->spike extraction Extraction (SPE for Water / Protein Precipitation for Biological) spike->extraction concentrate Evaporation and Reconstitution extraction->concentrate lc_separation Liquid Chromatography Separation concentrate->lc_separation ms_detection Mass Spectrometry Detection (MRM) lc_separation->ms_detection quantification Quantification (Calibration Curve) ms_detection->quantification reporting Reporting of Results quantification->reporting

Caption: Workflow for the quantitative analysis of this compound.

Conclusion

The LC-MS/MS method described provides a robust and sensitive approach for the quantification of this compound in various sample matrices. Adherence to the detailed sample preparation and analytical procedures is crucial for achieving accurate and reproducible results. The use of an isotopically labeled internal standard is highly recommended to correct for matrix effects and variations in instrument response, ensuring the generation of high-quality data. This is essential for assessing human exposure and environmental contamination levels of this persistent compound.[1]

References

Application Note: Analysis of Methyl Perfluorodecanoate using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methyl perfluorodecanoate is the methyl ester of perfluorodecanoic acid (PFDA), a member of the per- and polyfluoroalkyl substances (PFAS) family. Due to their persistence, bioaccumulation, and potential toxicity, the accurate quantification of PFAS compounds is of significant environmental and health concern. While liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a common method for analyzing acidic PFAS, gas chromatography-mass spectrometry (GC-MS) offers a robust alternative, particularly for more volatile PFAS derivatives like this compound. This application note provides a detailed protocol for the analysis of this compound in various matrices using GC-MS.

Experimental Protocols

1. Sample Preparation

The choice of sample preparation method is critical to remove matrix interferences and concentrate the analyte. The appropriate technique will vary depending on the sample matrix.

Protocol 1: Solid-Phase Extraction (SPE) for Water Samples

This protocol is suitable for the extraction of this compound from water samples. Weak anion exchange (WAX) cartridges are commonly used for PFAS extraction.[1][2]

  • Cartridge Conditioning: Condition a WAX SPE cartridge with 5 mL of methanol followed by 5 mL of LC-MS grade water.[2]

  • Sample Loading: Load up to 250 mL of the water sample onto the conditioned cartridge at a flow rate of approximately 5 mL/min.[2]

  • Washing: Wash the cartridge with 5 mL of water to remove hydrophilic interferences.

  • Elution: Elute the this compound from the cartridge with 5 mL of methanol.

  • Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable solvent, such as ethyl acetate, for GC-MS analysis.[2]

Protocol 2: Protein Precipitation for Biological Matrices (e.g., Plasma, Serum)

This method is a rapid and effective technique for removing proteins from biological samples.[1][2]

  • Aliquoting: In a polypropylene microcentrifuge tube, add 100 µL of the plasma or serum sample.[1]

  • Internal Standard Spiking: Add an appropriate volume of an internal standard working solution (e.g., ¹³C-labeled this compound).

  • Precipitation: Add 300 µL of cold acetonitrile to the sample.

  • Vortexing: Vortex the mixture thoroughly for 30 seconds to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.[1]

  • Supernatant Transfer: Carefully transfer the supernatant to a clean polypropylene tube.

  • Concentration: Evaporate the supernatant to dryness under a gentle stream of nitrogen and reconstitute the residue in ethyl acetate for GC-MS analysis.

2. GC-MS Instrumentation and Conditions

The following instrumental parameters are recommended for the analysis of this compound.

ParameterSetting
Gas Chromatograph Agilent 8890 GC System or equivalent
Mass Spectrometer Agilent 5977B GC/MSD or equivalent
Column HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent
Injection Mode Splitless
Injection Volume 1 µL
Injector Temperature 250°C
Oven Program Initial temperature of 50°C, hold for 2 min, ramp at 10°C/min to 110°C, then ramp at 25°C/min to 280°C and hold for 5 min.[3]
Carrier Gas Helium at a constant flow of 1.2 mL/min
Transfer Line Temp 280°C
Ion Source Temp 230°C
Quadrupole Temp 150°C
Ionization Mode Electron Ionization (EI)
Acquisition Mode Selected Ion Monitoring (SIM)

3. Data Acquisition and Quantification

For quantitative analysis, Selected Ion Monitoring (SIM) mode is recommended for its increased sensitivity and selectivity.[4]

CompoundQuantifier Ion (m/z)Qualifier Ion 1 (m/z)Qualifier Ion 2 (m/z)
This compound49311969
¹³C-Methyl Perfluorodecanoate (IS)49411969

A calibration curve should be prepared using a series of calibration standards of known concentrations. The concentration of this compound in the samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Data Presentation

Table 1: GC-MS Parameters for this compound Analysis

Parameter Setting
Column HP-5MS (30 m x 0.25 mm, 0.25 µm)
Injector Temperature 250°C
Oven Program 50°C (2 min) -> 10°C/min to 110°C -> 25°C/min to 280°C (5 min)
Carrier Gas Helium (1.2 mL/min)
Ionization Mode Electron Ionization (EI)

| Acquisition Mode | Selected Ion Monitoring (SIM) |

Table 2: SIM Ions for Quantification

Compound Quantifier Ion (m/z) Qualifier Ions (m/z)
This compound 493 119, 69

| ¹³C-Methyl Perfluorodecanoate (IS) | 494 | 119, 69 |

Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection (e.g., Water, Plasma) Spike Spike with Internal Standard Sample->Spike SPE Solid-Phase Extraction (Water Samples) Spike->SPE Water PP Protein Precipitation (Biological Samples) Spike->PP Biological Concentrate Evaporation & Reconstitution SPE->Concentrate PP->Concentrate GC_Inject GC Injection Concentrate->GC_Inject GC_Separation Chromatographic Separation GC_Inject->GC_Separation MS_Detection Mass Spectrometric Detection (SIM) GC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of This compound Calibration->Quantification Report Final Report Quantification->Report

Caption: Experimental workflow for the GC-MS analysis of this compound.

References

Application Note: Nuclear Magnetic Resonance (NMR) Spectroscopy of Methyl Perfluorodecanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl perfluorodecanoate is a perfluorinated ester of significant interest in materials science and as a potential component in advanced formulations. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation and quantitative analysis of fluorinated compounds. This application note provides a detailed overview and experimental protocols for the ¹H, ¹³C, and ¹⁹F NMR analysis of this compound. Given the unique properties of the fluorine nucleus, ¹⁹F NMR is particularly valuable for characterizing perfluorinated substances due to its high sensitivity and wide chemical shift range.

Predicted NMR Data for this compound

Due to the limited availability of direct experimental NMR data for this compound in publicly accessible databases, the following tables present predicted chemical shifts (δ) based on known values for structurally similar perfluorinated compounds and general principles of NMR spectroscopy. These values serve as a guide for spectral assignment.

Structure: CF₃(CF₂)₈COOCH₃

Table 1: Predicted ¹H NMR Data
ProtonsPredicted Chemical Shift (δ, ppm)Multiplicity
-COOCH₃3.8 - 4.0Singlet (s)
Table 2: Predicted ¹³C NMR Data
Carbon AtomPredicted Chemical Shift (δ, ppm)Notes
-C OOH158 - 162Chemical shift is influenced by the strong electron-withdrawing effect of the perfluoroalkyl chain.
-COOC H₃52 - 55Typical range for a methyl ester carbon.
-C F₂-COO-108 - 112Quartet due to coupling with adjacent ¹⁹F nuclei.
-(C F₂)₇-105 - 120Complex multiplets due to ¹⁹F-¹⁹F and ¹³C-¹⁹F coupling. Signals for the different CF₂ groups will be distinct but may overlap.
-C F₃115 - 125Quartet due to coupling with adjacent ¹⁹F nuclei.
Table 3: Predicted ¹⁹F NMR Data (Referenced to CFCl₃)
Fluorine GroupPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
F ₃C--80 to -82Triplet (t)³JFF ≈ 8-12 Hz
-CF ₂-CF₃-120 to -122Quartet (q)³JFF ≈ 8-12 Hz
-(CF ₂)₆--122 to -124Multiplets (m)2JFF, ³JFF, ⁴JFF
-CF ₂-COO--115 to -118Triplet (t)³JFF ≈ 5-8 Hz

Experimental Protocols

The following protocols are generalized for the NMR analysis of this compound and can be adapted based on the specific instrumentation and experimental goals.

Sample Preparation

Proper sample preparation is crucial for obtaining high-quality NMR spectra.

  • Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Deuterated chloroform (CDCl₃) or deuterated acetone ((CD₃)₂CO) are common choices for fluorinated compounds.

  • Concentration:

    • For ¹H NMR, a concentration of 5-10 mg/mL is typically sufficient.

    • For ¹³C NMR, a higher concentration of 20-50 mg/mL is recommended due to the lower natural abundance of the ¹³C isotope.

    • For ¹⁹F NMR, a concentration similar to ¹H NMR is usually adequate due to the high sensitivity of the ¹⁹F nucleus.

  • Procedure:

    • Accurately weigh the desired amount of this compound into a clean, dry vial.

    • Add the appropriate volume of deuterated solvent (typically 0.6-0.7 mL for a standard 5 mm NMR tube).

    • Vortex or gently sonicate the sample to ensure complete dissolution.

    • Filter the solution through a glass wool-plugged pipette into a clean NMR tube to remove any particulate matter.

    • Cap the NMR tube securely.

¹H NMR Spectroscopy Protocol

This protocol is for obtaining a standard proton NMR spectrum.

  • Instrument: 400 MHz (or higher) NMR spectrometer.

  • Parameters:

    • Pulse Program: Standard single-pulse experiment (e.g., 'zg' on Bruker instruments).

    • Number of Scans (NS): 16 to 64, depending on the sample concentration.

    • Relaxation Delay (D1): 1-2 seconds for qualitative analysis. For quantitative analysis, D1 should be at least 5 times the longest T₁ relaxation time of the protons of interest.

    • Acquisition Time (AQ): 2-4 seconds.

    • Spectral Width (SW): 12-16 ppm.

    • Temperature: 298 K.

¹³C NMR Spectroscopy Protocol

This protocol is for obtaining a proton-decoupled carbon-13 NMR spectrum.

  • Instrument: 400 MHz (or higher) NMR spectrometer.

  • Parameters:

    • Pulse Program: Standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

    • Number of Scans (NS): 1024 to 4096 or more, depending on concentration and desired signal-to-noise ratio.

    • Relaxation Delay (D1): 2-5 seconds. For quantitative analysis, a longer delay (e.g., 30-60 seconds) and inverse-gated decoupling should be used to suppress the Nuclear Overhauser Effect (NOE).

    • Acquisition Time (AQ): 1-2 seconds.

    • Spectral Width (SW): 200-250 ppm.

    • Temperature: 298 K.

¹⁹F NMR Spectroscopy Protocol

This protocol is for obtaining a standard fluorine-19 NMR spectrum.

  • Instrument: 400 MHz (or higher) NMR spectrometer equipped with a fluorine probe or a broadband probe tunable to the ¹⁹F frequency.

  • Parameters:

    • Pulse Program: Standard single-pulse experiment.

    • Number of Scans (NS): 16 to 128.

    • Relaxation Delay (D1): 5-10 seconds. Perfluorinated compounds can have long T₁ relaxation times, so a sufficient delay is crucial for quantitative analysis.

    • Acquisition Time (AQ): 1-2 seconds.

    • Spectral Width (SW): 200-250 ppm, centered appropriately to cover the expected chemical shift range of perfluoroalkyl chains.

    • Temperature: 298 K.

    • Referencing: An external reference standard (e.g., CFCl₃) or an internal standard can be used.

Visualizations

Experimental Workflow for NMR Analysis

experimental_workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve filter Filter into NMR Tube dissolve->filter h1_nmr ¹H NMR filter->h1_nmr c13_nmr ¹³C NMR filter->c13_nmr f19_nmr ¹⁹F NMR filter->f19_nmr ft Fourier Transform h1_nmr->ft c13_nmr->ft f19_nmr->ft phase Phasing & Baseline Correction ft->phase integrate Integration & Peak Picking phase->integrate assign Spectral Assignment integrate->assign quantify Quantification assign->quantify

Caption: General workflow for NMR analysis of this compound.

Logic for Quantitative NMR Parameter Selection

qnmr_logic cluster_params Key Parameters cluster_considerations Considerations goal Goal: Accurate Quantification d1 Relaxation Delay (D1) goal->d1 ns Number of Scans (NS) goal->ns pw Pulse Width (PW) goal->pw decoupling Decoupling Scheme (for ¹³C NMR) goal->decoupling linearity Receiver Linearity pw->linearity Use calibrated pulse width t1 Longest T₁ Relaxation Time t1->d1 D1 ≥ 5 x T₁ sn Signal-to-Noise Ratio (S/N) sn->ns Increase for better S/N noe Nuclear Overhauser Effect (NOE) noe->decoupling Use inverse-gated decoupling to suppress NOE

Caption: Decision logic for selecting key parameters for quantitative NMR.

Application Note: Preparation of Methyl Perfluorodecanoate Standard Solutions for Calibration

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

1. Introduction

Methyl perfluorodecanoate is a per- and polyfluoroalkyl substance (PFAS), a class of synthetic compounds of significant environmental and toxicological interest. Accurate quantification of this compound in various matrices, often performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS), is critically dependent on the preparation of precise and accurate calibration standards. This document provides a detailed protocol for the preparation of this compound standard solutions, including the creation of a primary stock, intermediate standards, and a final calibration curve.

2. Materials and Equipment

  • Analyte: this compound (CAS 307-79-9), neat solid or certified solution from an accredited supplier.

  • Solvent: High-purity, PFAS-free methanol (LC-MS grade)[1].

  • Analytical Balance: Capable of measuring to at least four decimal places (0.1 mg).

  • Volumetric Flasks: Class A, polypropylene (PP) or meticulously cleaned, solvent-rinsed glassware.

  • Pipettes: Calibrated positive displacement or air displacement pipettes with PFAS-free polypropylene tips.

  • Storage Vials: Polypropylene (PP) autosampler vials and cryogenic vials for long-term storage.

  • Vortex Mixer

  • Sonicator (optional)

3. Safety Precautions

Per- and polyfluoroalkyl substances (PFAS) are recognized for their persistence and potential health risks[2]. Standard solutions should be handled with appropriate care to minimize exposure.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and nitrile gloves.

  • Ventilation: Prepare primary stock solutions from neat materials in a chemical fume hood.

  • Handling: Avoid inhalation of dust or vapors and direct contact with skin.

  • Disposal: Dispose of all PFAS-containing waste according to institutional and local environmental regulations.

4. Experimental Protocol

This protocol outlines a serial dilution method to prepare a series of calibration standards from a primary stock solution. Serial dilution is a stepwise process that ensures accuracy, especially when preparing low-concentration standards[3][4].

4.1. Preparation of Primary Stock Solution (100 µg/mL)

The initial stock solution is the most concentrated standard from which all subsequent dilutions are made.

  • Weighing: Accurately weigh approximately 10 mg of neat this compound onto a weigh boat using an analytical balance. Record the exact weight.

  • Dissolution: Quantitatively transfer the weighed compound into a 100 mL Class A volumetric flask.

  • Solubilization: Add approximately 80 mL of LC-MS grade methanol to the flask. Mix thoroughly by vortexing or sonicating until the solid is completely dissolved.

  • Final Volume: Allow the solution to return to room temperature. Carefully add methanol to the calibration mark on the volumetric flask. Invert the flask at least 10 times to ensure homogeneity.

  • Calculation: Calculate the precise concentration of the primary stock solution using the following formula:

    Concentration (µg/mL) = (Mass of Compound (mg) / Volume of Flask (mL)) * 1000

  • Transfer & Storage: Transfer the solution to a clearly labeled polypropylene vial for storage.

4.2. Preparation of Intermediate Stock Solution (1 µg/mL)

An intermediate stock solution simplifies the preparation of low-concentration working standards.

  • Pipetting: Using a calibrated pipette, transfer 1.0 mL of the 100 µg/mL Primary Stock Solution into a 100 mL Class A volumetric flask.

  • Dilution: Dilute to the calibration mark with LC-MS grade methanol.

  • Mixing: Cap the flask and invert at least 10 times to ensure the solution is homogeneous. This creates a 1 µg/mL (or 1000 ng/mL) intermediate stock solution.

4.3. Preparation of Calibration Working Standards

Calibration standards should span the expected concentration range of the analyte in the samples. The following table details the preparation of a typical calibration curve ranging from 1 ng/mL to 100 ng/mL.

Standard IDTarget Concentration (ng/mL)Volume of Intermediate Stock (1 µg/mL)Final Volume (mL)Diluent
CAL 11.010 µL10Methanol
CAL 22.525 µL10Methanol
CAL 35.050 µL10Methanol
CAL 410.0100 µL10Methanol
CAL 525.0250 µL10Methanol
CAL 650.0500 µL10Methanol
CAL 7100.01000 µL10Methanol

5. Storage and Stability

Proper storage is crucial to maintain the integrity of the standard solutions.

  • Primary and Intermediate Stocks: Store in tightly sealed polypropylene containers at -20°C for long-term stability (up to 90 days or longer)[2][5].

  • Working Standards: Store at 2-8°C for short-term use (up to 35 days)[5][6].

  • Stability: PFAS compounds are generally stable in methanol for over 30 days at room temperature[7][8]. Storage at lower temperatures is recommended as a best practice to minimize any potential degradation or solvent evaporation.

6. Data Summary

The following table summarizes the key properties and preparation parameters for the this compound standards.

ParameterValueReference/Notes
Analyte Information
Chemical NameThis compound
CAS Number307-79-9
Molecular FormulaC₁₁HF₁₉O₂
Solvent Information
Recommended SolventMethanol (LC-MS Grade)High stability for PFAS compounds[7][8].
Stock Solution Parameters
Primary Stock Conc.~100 µg/mLPrepared gravimetrically.
Intermediate Stock Conc.1.0 µg/mL (1000 ng/mL)1:100 dilution of Primary Stock.
Calibration Curve
Concentration Range1.0 - 100.0 ng/mLSee Table in Section 4.3 for details.
Storage Conditions
Long-Term (Stock)≤ -20°C in Polypropylene[2][5]
Short-Term (Working)2-8°C in Polypropylene[6]

Visual Workflow

The following diagram illustrates the logical workflow for the preparation of this compound calibration standards.

G cluster_start Starting Material cluster_stock Stock Solutions cluster_cal Calibration Standards cluster_analysis Analysis start_mat Neat Methyl Perfluorodecanoate stock Primary Stock Solution (100 µg/mL) start_mat->stock Weigh & Dissolve in Methanol intermediate Intermediate Stock (1 µg/mL) stock->intermediate 1:100 Dilution cal1 CAL 1 (1 ng/mL) intermediate->cal1 Serial Dilutions cal2 CAL 2 (2.5 ng/mL) intermediate->cal2 Serial Dilutions cal3 CAL 3 (5 ng/mL) intermediate->cal3 Serial Dilutions cal_dots ... intermediate->cal_dots Serial Dilutions cal7 CAL 7 (100 ng/mL) intermediate->cal7 Serial Dilutions analysis LC-MS/MS Analysis cal1->analysis cal2->analysis cal3->analysis cal_dots->analysis cal7->analysis

Caption: Workflow for preparing calibration standards.

References

Application Notes and Protocols: Methyl Perfluorodecanoate as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Accurate quantification of analytes in complex matrices is a cornerstone of analytical chemistry, particularly within the realms of environmental science, food safety, and pharmaceutical development. The use of internal standards is a widely accepted practice to improve the precision and accuracy of quantitative analysis by correcting for variations in sample preparation, injection volume, and instrument response. An ideal internal standard is a compound that is chemically similar to the analyte of interest but is not naturally present in the samples.

This document provides detailed application notes and protocols for the use of methyl perfluorodecanoate as an internal or surrogate standard, particularly in gas chromatography-mass spectrometry (GC-MS) based methods. Its unique properties, such as its fluorinated nature, make it a suitable standard in specific analytical scenarios, for instance, where it is unlikely to co-elute with endogenous sample components and is readily distinguishable by mass spectrometry.

Application: Instrument Performance Internal Standard in GC-MS Analysis

This compound has been successfully utilized as an instrument performance internal standard in solvent extraction-GC-MS methods. In this role, it is added to the final sample extract just before instrumental analysis. This allows for monitoring and correction of variability introduced by the GC-MS system, such as injection volume precision and ionization efficiency in the mass spectrometer source.

Key Advantages of this compound as a Standard

  • Chemical Inertness: The perfluorinated chain of this compound imparts high chemical stability, making it resistant to degradation during sample analysis.

  • Unique Mass Spectral Signature: The presence of a large number of fluorine atoms results in a characteristic mass spectrum with a significant mass defect, allowing for easy identification and quantification without interference from common sample matrix components.

  • Low Natural Abundance: As a synthetic compound, it is not naturally present in most biological and environmental samples, a critical requirement for an internal standard.

  • Volatility: Its methyl ester form provides sufficient volatility for gas chromatographic analysis.

Quantitative Data Summary

The following table summarizes the key mass spectrometry parameters for the quantification of this compound.

ParameterValue
Chemical FormulaC₁₁H₃F₁₉O₂
Molecular Weight528.11 g/mol
CAS Number307-79-9
Quantifier Ion (m/z)To be determined empirically, often a prominent fragment ion.
Qualifier Ion(s) (m/z)To be determined empirically, for confirmation of identity.
Typical Concentration10 - 100 ng/mL in the final extract.

Experimental Protocol: Use of this compound as an Instrument Performance Internal Standard

This protocol outlines the steps for using this compound as an instrument performance internal standard for the quantification of analytes in a sample extract via GC-MS.

1. Materials and Reagents:

  • This compound (≥98% purity)

  • High-purity solvent compatible with the sample extract and GC-MS analysis (e.g., hexane, ethyl acetate)

  • Calibrated micropipettes

  • Autosampler vials with caps

2. Preparation of Internal Standard Stock Solution:

  • Accurately weigh approximately 10 mg of this compound.

  • Dissolve it in 10 mL of a suitable high-purity solvent in a volumetric flask to obtain a stock solution of approximately 1 mg/mL.

  • Store the stock solution in a tightly sealed container at 4°C, protected from light.

3. Preparation of Internal Standard Spiking Solution:

  • Prepare a working solution by diluting the stock solution to a concentration of, for example, 10 µg/mL. The exact concentration should be optimized based on the expected analyte concentrations and the sensitivity of the mass spectrometer.

4. Sample and Calibration Standard Preparation:

  • Prepare a series of calibration standards containing the analyte(s) of interest at known concentrations.

  • Process the unknown samples according to the specific extraction and cleanup procedure for the target analytes.

  • Just before analysis, transfer a known volume (e.g., 990 µL) of each calibration standard and sample extract into separate autosampler vials.

  • Spike each vial with a small, precise volume (e.g., 10 µL) of the this compound spiking solution to achieve the desired final concentration of the internal standard.

  • Vortex each vial to ensure thorough mixing.

5. GC-MS Analysis:

  • Set up the GC-MS method with appropriate parameters for the separation and detection of the target analytes and this compound. This includes optimizing the inlet temperature, oven temperature program, and mass spectrometer settings (e.g., ionization mode, scan range, or selected ion monitoring - SIM mode).

  • Inject the prepared calibration standards and samples.

6. Data Analysis:

  • For each injection, determine the peak area of the analyte(s) and the peak area of the this compound internal standard.

  • Calculate the response factor (RF) for each analyte in the calibration standards using the following formula: RF = (Area_analyte * Concentration_IS) / (Area_IS * Concentration_analyte)

  • Calculate the average RF for each analyte across all calibration standards.

  • Calculate the concentration of the analyte in the unknown samples using the following formula: Concentration_analyte = (Area_analyte * Concentration_IS) / (Area_IS * Average_RF)

Diagrams

Experimental_Workflow A Sample Preparation (Extraction & Cleanup) B Final Extract A->B C Spike with Methyl Perfluorodecanoate IS B->C D Spiked Sample for Analysis C->D E GC-MS Analysis D->E F Data Processing (Peak Integration) E->F G Quantification using Response Factor F->G H Final Analyte Concentration G->H

Caption: Workflow for using this compound as an instrument performance internal standard.

Logical_Relationship Analyte Analyte Signal Ratio Analyte/IS Ratio Analyte->Ratio IS Internal Standard Signal (this compound) IS->Ratio Correction Correction for Instrumental Variability IS->Correction Calibration Calibration Curve (Ratio vs. Concentration) Ratio->Calibration Quantification Accurate Quantification Calibration->Quantification Correction->Quantification

Caption: Principle of internal standard calibration for accurate quantification.

Solid-Phase Extraction of Methyl Perfluorodecanoate from Water Samples: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl perfluorodecanoate is a methylated derivative of perfluorodecanoic acid (PFDA), a long-chain per- and polyfluoroalkyl substance (PFAS). As regulatory scrutiny and scientific interest in the environmental fate and toxicology of PFAS and their precursors intensify, robust and reliable analytical methods for their detection in various matrices are crucial. This document provides a detailed application note and protocol for the solid-phase extraction (SPE) of this compound from water samples, a critical step for sample cleanup and concentration prior to instrumental analysis, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

The protocols described herein are adapted from established methods for a broad range of PFAS, such as U.S. EPA Method 1633, which primarily target ionic PFAS.[1][2][3][4][5] Given that this compound is a neutral compound, its retention on Weak Anion Exchange (WAX) sorbents will be predominantly governed by reversed-phase interactions rather than ion exchange. This application note provides a comprehensive workflow, including considerations for the unique chemical properties of this neutral PFAS analog.

Experimental Protocols

This section details the recommended materials and step-by-step procedures for the solid-phase extraction of this compound from water samples.

Materials and Reagents
  • SPE Sorbent: Weak Anion Exchange (WAX) SPE cartridges (e.g., 6 mL, 150 mg or 500 mg). The dual-layer WAX/Graphitized Carbon Black (GCB) cartridges can also be utilized for enhanced cleanup of complex matrices.[2][3][4][6]

  • Reagents:

    • Methanol (LC-MS grade)

    • Reagent Water (PFAS-free)

    • Ammonium hydroxide solution (e.g., 1% in methanol)

    • Formic acid (LC-MS grade)

    • Acetic acid (glacial)

    • Nitrogen gas (high purity)

  • Apparatus:

    • SPE vacuum manifold

    • Sample collection tubes (polypropylene)

    • Evaporation system (e.g., nitrogen evaporator with a water bath)

    • Vortex mixer

    • Polypropylene autosampler vials

Sample Handling and Preparation

To prevent contamination, all sample collection bottles and labware should be made of polypropylene and pre-rinsed with methanol and reagent water. Avoid using any materials containing polytetrafluoroethylene (PTFE).

  • Sample Collection: Collect water samples in polypropylene bottles.

  • Preservation: For general PFAS analysis, samples are often preserved with Trizma® or ammonium acetate and kept at or below 6°C until extraction.

  • Spiking: If required for recovery assessment, spike the water sample with a known concentration of a this compound standard solution. Isotopically labeled internal standards should also be added to the sample prior to extraction to correct for matrix effects and analyte loss.

Solid-Phase Extraction (SPE) Protocol

The following protocol is adapted from EPA Method 1633 and is suitable for a 500 mL water sample. Adjustments may be necessary for different sample volumes.

  • Cartridge Conditioning:

    • Place the WAX SPE cartridge on the vacuum manifold.

    • Wash the cartridge with 15 mL of 1% methanolic ammonium hydroxide.

    • Equilibrate the cartridge with 15 mL of methanol.

    • Finally, equilibrate with 18 mL of reagent water, ensuring the sorbent bed does not go dry.[1][3]

  • Sample Loading:

    • Load the 500 mL water sample onto the conditioned cartridge at a steady flow rate of approximately 5-10 mL/min. A lower flow rate can improve the retention of less polar compounds.

  • Cartridge Washing:

    • After the entire sample has passed through, wash the cartridge with 15 mL of reagent water to remove hydrophilic interferences.

    • A second wash with a mild organic solvent (e.g., 5-10% methanol in water) can be considered to remove moderately polar interferences, but care must be taken to avoid premature elution of the neutral this compound.

  • Cartridge Drying:

    • Dry the cartridge thoroughly under a gentle stream of nitrogen or by applying a vacuum for 10-20 minutes to remove residual water. This step is critical for efficient elution.

  • Elution:

    • Place a clean polypropylene collection tube under the cartridge.

    • Elute the retained analytes with two aliquots of 4-8 mL of methanol. For neutral compounds retained by reversed-phase mechanisms, methanol is an effective elution solvent. The use of a basic modifier like ammonium hydroxide in the elution solvent is standard for anionic PFAS but may not be strictly necessary for neutral esters; however, its inclusion is unlikely to negatively impact the recovery of this compound and will ensure the co-elution of any potential acidic PFAS degradation products.

    • Allow the solvent to soak the sorbent bed for a few minutes before applying vacuum to ensure complete elution.

  • Extract Concentration and Reconstitution:

    • Evaporate the eluate to near dryness under a gentle stream of nitrogen at a temperature of 40-50°C.

    • Reconstitute the residue in a known volume (e.g., 1 mL) of a suitable solvent, typically methanol or a methanol/water mixture, compatible with the LC-MS/MS analysis.

    • Vortex the reconstituted sample to ensure homogeneity before transferring it to an autosampler vial.

Data Presentation

While specific quantitative data for the SPE of this compound is not widely available in the literature, the following tables present typical performance data for related long-chain and neutral PFAS from water samples using WAX-based SPE methods. This data can be used as a benchmark for method validation.

Table 1: Representative SPE Recovery Data for Long-Chain PFAS from Water

CompoundSample Volume (mL)SorbentSpike Level (ng/L)Mean Recovery (%)Relative Standard Deviation (RSD) (%)
Perfluorodecanoic acid (PFDA)250WAX4095<10
Perfluorododecanoic acid (PFDoA)250WAX4092<10
N-methyl perfluorooctane sulfonamide (N-MeFOSA)500WAX/GCB51025
N-ethyl perfluorooctane sulfonamide (N-EtFOSA)500WAX/GCB51056

Data is illustrative and compiled from various PFAS application notes. Actual performance for this compound should be determined experimentally.

Table 2: Typical Method Detection Limits (MDL) and Limits of Quantification (LOQ) for PFAS in Water

CompoundMDL (ng/L)LOQ (ng/L)
Perfluorodecanoic acid (PFDA)0.5 - 2.01.5 - 6.0
N-methyl perfluorooctane sulfonamide (N-MeFOSA)0.82.5

These values are typical for established PFAS methods and serve as a target for a validated method for this compound.

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the complete workflow for the solid-phase extraction of this compound from water samples.

SPE_Workflow sample Water Sample (500 mL) + Internal Standards loading Sample Loading (5-10 mL/min) sample->loading conditioning SPE Cartridge Conditioning 1. 1% NH4OH in MeOH 2. Methanol 3. Reagent Water conditioning->loading washing Cartridge Washing (Reagent Water) loading->washing waste1 Waste loading->waste1 Aqueous Waste drying Cartridge Drying (Nitrogen Stream) washing->drying waste2 Waste washing->waste2 Aqueous Waste elution Elution (2x 4-8 mL Methanol) drying->elution concentration Extract Concentration (Nitrogen Evaporation) elution->concentration reconstitution Reconstitution (1 mL Methanol) concentration->reconstitution analysis LC-MS/MS Analysis reconstitution->analysis

Caption: SPE workflow for this compound extraction.

Logical Relationship of SPE Steps

This diagram outlines the logical progression and purpose of each stage in the solid-phase extraction protocol.

SPE_Logic start Start: Water Sample conditioning Conditioning Activate sorbent for analyte retention start->conditioning loading Sample Loading Analyte binds to sorbent (Reversed-Phase Interaction) conditioning->loading washing Washing Remove polar interferences loading->washing elution Elution Disrupt analyte-sorbent interaction and collect analyte washing->elution post_extraction Post-Extraction Concentration & Reconstitution elution->post_extraction end End: Final Extract for Analysis post_extraction->end

Caption: Logical flow of the solid-phase extraction process.

Conclusion

This application note provides a comprehensive and detailed protocol for the solid-phase extraction of this compound from water samples, adapted from well-established methods for other PFAS. The use of Weak Anion Exchange cartridges, primarily leveraging their reversed-phase properties, is recommended for the effective retention of this neutral compound. Due to the limited availability of specific performance data for this compound, it is imperative that researchers and scientists perform in-house validation of this method to determine recovery, reproducibility, method detection limits, and limits of quantification. Careful attention to sample handling to avoid contamination is paramount for achieving accurate and reliable results in the analysis of this and other PFAS compounds.

References

Application Note: Extraction of Methyl Perfluorodecanoate from Soil and Sediment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl perfluorodecanoate (Me-PFDA) is a methylated derivative of perfluorodecanoic acid (PFDA), a long-chain per- and polyfluoroalkyl substance (PFAS). As regulatory scrutiny of PFAS and their precursors intensifies, the need for robust analytical methods to detect these compounds in environmental matrices like soil and sediment is critical. This application note provides a detailed protocol for the extraction of this compound from soil and sediment samples, intended to guide researchers in environmental monitoring and related fields.

The analytical procedures for PFAS are continuously evolving. While this compound is not a target analyte in routine regulatory methods such as U.S. EPA Method 1633, the principles of extraction for other PFAS can be adapted for its analysis.[1][2][3][4] It is important to note that PFAS precursors, a broad category that can include methylated compounds, are increasingly recognized as significant contributors to the total PFAS burden in the environment.[5][6][7] These precursors can transform into more persistent perfluoroalkyl acids (PFAAs) over time.[5][8]

This protocol is based on established methodologies for a wide range of PFAS, including long-chain carboxylic acids similar in structure to the parent acid of this compound. The user should be aware that method performance for this compound specifically will require validation to determine compound-specific recovery, limits of detection, and limits of quantification.

Experimental Protocol

This protocol outlines a comprehensive procedure for the extraction and cleanup of this compound from soil and sediment samples, adapted from established PFAS analysis methodologies.

1. Sample Preparation and Homogenization:

  • Air-dry the soil or sediment sample in a clean environment to a constant weight. Avoid oven drying at high temperatures to prevent potential degradation of the analyte.

  • Homogenize the dried sample using a clean mortar and pestle or a grinder.

  • Sieve the homogenized sample through a 2 mm sieve to remove large debris.

  • Store the prepared sample in a clean, labeled polypropylene container.

2. Extraction:

This protocol utilizes accelerated solvent extraction (ASE), a technique known for its efficiency in extracting organic molecules from solid matrices by using elevated temperatures and pressures.[9]

  • Apparatus: Accelerated Solvent Extractor system.

  • Extraction Cell Preparation: Place a cellulose filter at the bottom of a stainless steel extraction cell (e.g., 100 mL).

  • Sample Loading:

    • Weigh approximately 2 grams of the homogenized sample and mix it with 10 grams of diatomaceous earth in a clean beaker.

    • Transfer the mixture into the prepared extraction cell.

    • Add an appropriate amount of a labeled internal standard solution for isotope dilution quantification.

  • Extraction Parameters:

    • Solvent: 99:1 (v/v) Methanol:Ammonium Hydroxide. The use of a basic modifier like ammonium hydroxide can enhance the extraction of acidic PFAS, and while this compound is a neutral compound, this solvent system is effective for a broad range of PFAS.[10]

    • Temperature: 100 °C

    • Pressure: 1500 psi

    • Static Time: 15 minutes

    • Flush Volume: 60% of cell volume

    • Purge Time: 120 seconds

    • Static Cycles: 2

3. Extract Cleanup using Solid-Phase Extraction (SPE):

A cleanup step is crucial to remove matrix interferences that can affect the accuracy of the analysis.[10] This protocol employs a weak anion exchange (WAX) and graphitized carbon black (GCB) SPE strategy, which is common in PFAS analysis.

  • SPE Cartridge: A combination cartridge containing weak anion exchange (WAX) and graphitized carbon black (GCB) sorbents is recommended.

  • Conditioning:

    • Wash the cartridge with 15 mL of 1% methanolic ammonium hydroxide.

    • Equilibrate with 15 mL of methanol.

    • Equilibrate with 20 mL of reagent water.

  • Sample Loading:

    • Dilute the extract from the ASE with reagent water to a final methanol concentration of less than 5%.

    • Load the diluted extract onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.

  • Washing:

    • Wash the cartridge with 10 mL of reagent water to remove hydrophilic interferences.

    • Dry the cartridge under vacuum for 10-15 minutes.

  • Elution:

    • Elute the analytes with 10 mL of 1% methanolic ammonium hydroxide.

    • Collect the eluate in a clean polypropylene tube.

4. Concentration and Final Extract Preparation:

  • Concentrate the eluate to a final volume of approximately 0.5 mL under a gentle stream of nitrogen.

  • Add 0.5 mL of methanol to bring the final volume to 1.0 mL.

  • The extract is now ready for instrumental analysis.

5. Instrumental Analysis:

  • Technique: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique offers the high sensitivity and selectivity required for trace-level analysis of PFAS.[3][4]

  • Column: A C18 or similar reversed-phase column suitable for PFAS analysis.

  • Mobile Phase: A gradient of methanol and water with a suitable modifier (e.g., ammonium acetate or formic acid).

  • Ionization Mode: Electrospray ionization (ESI) in negative ion mode is typical for many PFAS, but for a methyl ester, positive ion mode should also be evaluated for optimal sensitivity.

  • Transitions: Specific precursor and product ion transitions for this compound and its labeled internal standard must be determined and optimized.

Data Presentation

Quantitative data for the extraction of this compound from soil and sediment is not widely available in the scientific literature. The following table provides representative performance data for perfluorodecanoic acid (PFDA), the parent acid of this compound, and other long-chain PFAS from soil, based on methods similar to the one described. These values should be used as an expected range, and it is imperative to perform a full method validation for this compound to establish accurate performance metrics.

AnalyteMatrixExtraction MethodRecovery (%)LOD (ng/g)LOQ (ng/g)Reference
Perfluorodecanoic acid (PFDA)SoilMethanol Extraction70-1200.041-0.2461.0[11]
Perfluorodecanoic acid (PFDA)SoilAccelerated Solvent Extraction63-101--[12]
Perfluorodecanoic acid (PFDA)SedimentMethanol Extraction>73--[11]
Long-Chain PFCAs (general)SoilMethanol w/ NH4OH80-120--[10]

LOD: Limit of Detection, LOQ: Limit of Quantification. Values can vary significantly based on soil/sediment type, instrumentation, and specific laboratory procedures.

Visualizations

Experimental Workflow Diagram

Extraction_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction (ASE) cluster_cleanup Cleanup (SPE) cluster_analysis Analysis Sample Soil/Sediment Sample Dry Air Drying Sample->Dry Homogenize Homogenization & Sieving Dry->Homogenize Mix Mix with Diatomaceous Earth Homogenize->Mix Spike_IS Spike Internal Standard Mix->Spike_IS ASE Accelerated Solvent Extraction (Methanol/NH4OH, 100°C, 1500 psi) Spike_IS->ASE Extract Crude Extract ASE->Extract Dilute Dilute Extract Extract->Dilute SPE_Load Load onto WAX/GCB SPE Cartridge Dilute->SPE_Load SPE_Wash Wash Cartridge SPE_Load->SPE_Wash SPE_Elute Elute with Methanolic NH4OH SPE_Wash->SPE_Elute Clean_Extract Clean Extract SPE_Elute->Clean_Extract Concentrate Concentrate under Nitrogen Clean_Extract->Concentrate Reconstitute Reconstitute in Methanol Concentrate->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS

Caption: Workflow for the extraction and analysis of this compound.

Conclusion

This application note provides a detailed protocol for the extraction of this compound from soil and sediment samples, leveraging established methods for PFAS analysis. While specific performance data for this particular compound is limited, the outlined procedure offers a robust starting point for researchers. It is essential to conduct thorough method validation to determine the recovery, accuracy, and sensitivity for this compound in the specific matrix of interest. The continuous development of analytical methods for emerging PFAS and their precursors is vital for a comprehensive understanding of their environmental fate and impact.

References

Application Notes and Protocols for the Analysis of Perfluorodecanoic Acid (PFDA) in Environmental Samples

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Perfluorodecanoic acid (PFDA) is a member of the per- and polyfluoroalkyl substances (PFAS) family, a group of synthetic chemicals of significant environmental concern due to their persistence, bioaccumulative potential, and potential adverse health effects. Monitoring the presence and concentration of PFDA in environmental matrices such as water and soil is crucial for assessing environmental contamination and human exposure. These application notes provide detailed protocols for the analysis of PFDA using two common analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization to its methyl ester, methyl perfluorodecanoate, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for direct analysis.

Section 1: Analysis of Perfluorodecanoic Acid by Gas Chromatography-Mass Spectrometry (GC-MS)

Analysis of PFDA by GC-MS requires a derivatization step to convert the non-volatile carboxylic acid into its more volatile methyl ester, this compound. This method offers high selectivity and is a well-established technique for the analysis of fatty acids and other carboxylic acids.

Experimental Protocol: Sample Preparation, Derivatization, and GC-MS Analysis

This protocol outlines the extraction of PFDA from water and soil samples, followed by derivatization to this compound and subsequent analysis by GC-MS.

1. Sample Extraction

  • Water Samples:

    • To a 500 mL water sample, add a surrogate standard (e.g., ¹³C-PFDA).

    • Perform solid-phase extraction (SPE) using a weak anion exchange (WAX) cartridge.

    • Condition the SPE cartridge with methanol followed by deionized water.

    • Load the water sample onto the cartridge at a flow rate of 5-10 mL/min.

    • Wash the cartridge with a water/methanol solution to remove interferences.

    • Elute the PFDA from the cartridge with a small volume of ammoniated methanol.

    • Concentrate the eluate to near dryness under a gentle stream of nitrogen.

  • Soil and Sediment Samples:

    • To 5-10 g of homogenized soil/sediment, add a surrogate standard.

    • Extract the sample with an alkaline methanol solution (e.g., 0.1 M KOH in methanol) using sonication or shaking.

    • Centrifuge the sample and collect the supernatant.

    • Repeat the extraction process twice more, combining the supernatants.

    • Concentrate the combined extract and proceed to cleanup and derivatization.

2. Derivatization to this compound

  • To the concentrated extract, add 2 mL of a derivatization agent such as 12% w/w Boron Trichloride in methanol (BCl₃-methanol).[1]

  • Heat the mixture at 60°C for 10-15 minutes in a sealed vial.[1]

  • After cooling, add 1 mL of water and 1 mL of hexane.

  • Shake the vial vigorously to partition the this compound into the hexane layer.

  • Carefully transfer the hexane layer to a clean vial for GC-MS analysis.

3. GC-MS Analysis

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Column: A mid-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Injection: 1-2 µL in splitless mode.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp 1: 10°C/min to 180°C.

    • Ramp 2: 5°C/min to 280°C, hold for 5 minutes.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI).

    • Acquisition Mode: Selected Ion Monitoring (SIM).

    • Monitor characteristic ions for this compound.

Data Presentation: GC-MS Analysis of this compound
ParameterValueReference Ions (m/z)
Retention Time Analyte-specificTo be determined experimentally
Quantification Ion (m/z) To be determined from mass spectrumTo be determined from mass spectrum
Qualifier Ion 1 (m/z) To be determined from mass spectrumTo be determined from mass spectrum
Qualifier Ion 2 (m/z) To be determined from mass spectrumTo be determined from mass spectrum
Limit of Detection (LOD) ~0.1 - 1 ng/L (water)
Limit of Quantification (LOQ) ~0.3 - 3 ng/L (water)
Recovery 80-120%

Note: Specific ions for this compound need to be determined by analyzing a standard. The provided LOD, LOQ, and recovery are typical values for PFAS analysis and should be experimentally verified.

Visualization: GC-MS Workflow for PFDA Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Environmental Sample (Water or Soil) Extraction Solid-Phase Extraction (Water) or Solvent Extraction (Soil) Sample->Extraction Concentration Concentration of Extract Extraction->Concentration Derivatization Addition of BCl3-Methanol & Heating Concentration->Derivatization LLE Liquid-Liquid Extraction (Hexane) Derivatization->LLE GCMS GC-MS Analysis (this compound) LLE->GCMS Data Data Acquisition & Processing GCMS->Data

GC-MS workflow for PFDA analysis.

Section 2: Analysis of Perfluorodecanoic Acid by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific technique for the direct analysis of ionic PFAS like PFDA in environmental samples, without the need for derivatization. This method is widely adopted in environmental laboratories and is the basis for regulatory methods such as U.S. EPA Method 1633.[2][3][4]

Experimental Protocol: Sample Preparation and LC-MS/MS Analysis

This protocol is based on the general principles of EPA Method 1633 for the analysis of PFAS in aqueous and solid matrices.[2][3][4]

1. Sample Preparation

  • Aqueous Samples (e.g., Groundwater, Surface Water):

    • Measure 500 mL of the water sample.

    • Add a mixture of isotopically labeled internal standards, including ¹³C-PFDA.

    • Perform solid-phase extraction (SPE) using a weak anion exchange (WAX) cartridge.

    • Condition the SPE cartridge with ammoniated methanol, methanol, and reagent water.

    • Load the sample onto the cartridge.

    • Wash the cartridge to remove interferences.

    • Elute the analytes with ammoniated methanol.

    • Concentrate the eluate and add a recovery (injection) internal standard.

  • Solid Samples (e.g., Soil, Sediment):

    • Weigh 5 g of the homogenized sample.

    • Add isotopically labeled internal standards.

    • Extract the sample with basic methanol (methanol with ammonium hydroxide) using shaking or sonication.

    • Centrifuge and collect the supernatant.

    • The extract may require further cleanup using carbon and/or SPE cartridges before concentration.

    • Concentrate the final extract and add a recovery internal standard.

2. LC-MS/MS Analysis

  • Instrumentation: A high-performance liquid chromatograph (HPLC) or ultra-high-performance liquid chromatograph (UHPLC) coupled to a triple quadrupole mass spectrometer.

  • LC Column: A C18 or similar reverse-phase column.

  • Mobile Phase: A gradient of ammonium acetate in water and methanol.

  • Injection Volume: 5-10 µL.

  • MS/MS Parameters:

    • Ionization Mode: Negative Electrospray Ionization (ESI-).

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • Monitor the precursor to product ion transitions for PFDA and its labeled internal standard.

Data Presentation: LC-MS/MS Analysis of PFDA
ParameterPFDA¹³C-PFDA (Internal Standard)
Precursor Ion (m/z) 513522
Product Ion 1 (Quantifier, m/z) 469474
Product Ion 2 (Qualifier, m/z) 219223
Collision Energy (eV) Analyte-specificAnalyte-specific
Limit of Detection (LOD) < 1 ng/L (water)N/A
Limit of Quantification (LOQ) ~1-5 ng/L (water)N/A
Recovery 70-130%50-150%

Note: The specific MRM transitions and collision energies should be optimized for the instrument used. The provided LOD, LOQ, and recovery are typical values based on established methods.

Visualization: LC-MS/MS Workflow for PFDA Analysis

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Environmental Sample (Aqueous or Solid) Spiking Spike with Labeled Internal Standards Sample->Spiking Extraction Solid-Phase Extraction or Solvent Extraction Spiking->Extraction Cleanup Extract Cleanup (e.g., Carbon, SPE) Extraction->Cleanup Concentration Concentration & Addition of Recovery Standard Cleanup->Concentration LCMS LC-MS/MS Analysis (Direct Injection) Concentration->LCMS Data Data Acquisition & Processing LCMS->Data

LC-MS/MS workflow for PFDA analysis.

Section 3: Quality Assurance and Quality Control (QA/QC)

For both GC-MS and LC-MS/MS analyses, a robust QA/QC protocol is essential for generating reliable and defensible data. Key QA/QC measures include:

  • Method Blanks: Analyzed to assess for contamination during the entire analytical process.

  • Laboratory Control Samples (LCS): A clean matrix spiked with known concentrations of analytes to assess method accuracy.

  • Matrix Spike/Matrix Spike Duplicates (MS/MSD): Aliquots of a field sample spiked with known concentrations of analytes to assess matrix effects on accuracy and precision.

  • Internal Standards: Isotopically labeled analogs of the target analytes are used to correct for matrix effects and variations in instrument response.

Conclusion

The choice between GC-MS and LC-MS/MS for the analysis of PFDA in environmental samples will depend on the specific requirements of the study, available instrumentation, and desired sensitivity. GC-MS following derivatization is a robust method, while LC-MS/MS offers higher sensitivity and direct analysis without the need for derivatization, making it the preferred method for trace-level quantification in complex matrices. Adherence to the detailed protocols and rigorous QA/QC practices outlined in these application notes will ensure the generation of high-quality data for environmental monitoring and research.

References

Role of methyl perfluorodecanoate in per- and polyfluoroalkyl substances (PFAS) research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols: The Role of Methyl Perfluorodecanoate in PFAS Research

Introduction

This compound is a methylated derivative of perfluorodecanoic acid (PFDA), a long-chain per- and poly-fluoroalkyl substance (PFAS). Due to the high polarity and low volatility of PFDA, direct analysis by gas chromatography (GC) is challenging. Therefore, this compound plays a crucial role in PFAS research, primarily serving two key functions: as an analytical standard for laboratory use and as a derivatization product for the sensitive and specific quantification of PFDA in environmental and biological matrices using Gas Chromatography-Mass Spectrometry (GC-MS). This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals working with this compound.

Primary Applications
  • Analytical Reference Standard: Pure this compound is used as a reference material for the calibration of analytical instruments and for spiking samples to determine recovery rates during method development and validation.

  • Derivatization Product for GC-MS Analysis: The carboxylic acid group of PFDA is converted to a methyl ester (this compound) to increase its volatility and improve its chromatographic behavior, enabling sensitive detection by GC-MS.

Quantitative Data

The experimental physicochemical and toxicological data for this compound are not extensively reported in the literature. The following tables summarize available data and, where noted, provide data for the parent compound, perfluorodecanoic acid (PFDA), for context.

Table 1: Physicochemical Properties of this compound

PropertyValueSource/Notes
Chemical Formula C₁₁H₃F₁₉O₂-
Molecular Weight 528.10 g/mol Calculated
CAS Number 307-79-9[1]
Appearance Colorless liquid[2]
Boiling Point 193 °C[3]
Flash Point 81 °C[3]
Density Data not available-
Water Solubility Data not availableExpected to be very low.
Vapor Pressure Data not available-
Log Pow Data not available-

Table 2: Toxicological Data for Perfluorodecanoic Acid (PFDA) (Parent Compound)

Note: Specific toxicological data for this compound is limited. The data for PFDA is provided for context, as this compound is expected to hydrolyze to PFDA in biological systems.

ParameterValueSpeciesExposure RouteSource
LD₅₀ (Oral) 57 mg/kgRatOral[4]
Carcinogenicity Suspected of causing cancer--[4]
Reproductive Toxicity May damage fertility or the unborn child--[4]
Observed Effects Increased liver weight, altered clinical chemistry (liver enzymes, cholesterol)RatGavage[5]

Experimental Protocols

Protocol 1: Derivatization of PFDA to this compound for GC-MS Analysis

This protocol describes the esterification of PFDA to its methyl ester using an acid-catalyzed reaction with methanol.

Materials:

  • Sample extract containing PFDA (e.g., in ethyl acetate or n-hexane)

  • Methanol (reagent grade)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • n-Hexane (for extraction)

  • Deionized water

  • Anhydrous sodium sulfate

  • Micro reaction vessels (5-10 mL)

  • Orbital shaker

  • Vortex mixer

  • Nitrogen evaporator

Procedure:

  • Transfer 1 mL of the sample extract containing PFDA into a micro reaction vessel.

  • Add 2 mL of methanol to the vessel.

  • Carefully add concentrated sulfuric acid to a final concentration of 5% (v/v).

  • Seal the vessel and place it on an orbital shaker at room temperature overnight to ensure complete esterification.

  • After incubation, add 1 mL of deionized water and 1 mL of n-hexane to the reaction mixture.

  • Vortex the mixture vigorously for 1 minute to extract the this compound into the n-hexane layer.

  • Allow the layers to separate. Carefully transfer the upper organic (n-hexane) layer to a clean vial.

  • Wash the organic layer by adding 0.5 mL of deionized water, vortexing, and removing the aqueous layer to eliminate any residual acid.

  • Dry the organic extract by passing it through a small column containing anhydrous sodium sulfate or by adding anhydrous sodium sulfate directly to the vial and shaking.

  • Concentrate the final extract to a volume of 100 µL under a gentle stream of nitrogen before GC-MS analysis.

Workflow for PFDA Derivatization

G Workflow for PFDA Derivatization to this compound sample Sample Extract (containing PFDA) add_reagents Add Methanol and Concentrated H₂SO₄ sample->add_reagents incubate Incubate Overnight (Esterification) add_reagents->incubate extract Liquid-Liquid Extraction with n-Hexane incubate->extract wash Wash Organic Layer with Deionized Water extract->wash dry Dry with Anhydrous Sodium Sulfate wash->dry concentrate Concentrate under Nitrogen dry->concentrate gcms Analysis by GC-MS concentrate->gcms

Caption: A schematic overview of the derivatization of PFDA to this compound for GC-MS analysis.

Protocol 2: Analysis of this compound by GC-MS

This protocol provides a general method for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) in Selected Ion Monitoring (SIM) mode for enhanced sensitivity.

Instrumentation:

  • Gas Chromatograph with a Mass Spectrometric detector (GC-MS)

  • GC Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar column.

GC-MS Parameters:

ParameterSetting
Injection Volume 1 µL
Injector Temperature 250 °C
Injection Mode Splitless
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Program - Initial temperature: 50 °C, hold for 2 min- Ramp 1: 10 °C/min to 150 °C- Ramp 2: 20 °C/min to 280 °C, hold for 5 min
MS Transfer Line Temp. 280 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)
Ions to Monitor Quantifier Ion: m/z 479 (M-OCH₃)Qualifier Ion: m/z 131 (C₂F₅⁺)

Note: The specific ions and oven program may need to be optimized for your instrument and specific analytical needs.

Logical Relationship of Analytical Method and Quality Control

G GC-MS Analysis and Quality Control Logic cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_qc Quality Control derivatization Derivatization to Methyl Ester injection GC Injection derivatization->injection separation Chromatographic Separation injection->separation detection MS Detection (SIM Mode) separation->detection data_processing Data Processing and Quantification detection->data_processing Data Acquisition calibration Calibration Curve calibration->data_processing blank Method Blank blank->data_processing spike Matrix Spike spike->data_processing

Caption: The logical workflow for the GC-MS analysis of this compound, including quality control steps.

Signaling and Degradation Pathways

Hydrolysis of this compound

In aqueous environmental and biological systems, it is anticipated that this compound will undergo hydrolysis to yield perfluorodecanoic acid (PFDA) and methanol. This reaction is a critical consideration in toxicological and environmental fate studies, as the resulting PFDA is a persistent and bioactive compound. The rate of hydrolysis can be influenced by pH and temperature.

G Hydrolysis of this compound MPFDA This compound (C₁₀F₁₉COOCH₃) PFDA Perfluorodecanoic Acid (PFDA) (C₁₀F₁₉COOH) MPFDA->PFDA Hydrolysis H2O H₂O (Water) Methanol Methanol (CH₃OH)

Caption: The expected hydrolysis pathway of this compound to PFDA and methanol.

Role in PFAS Precursor Biotransformation Context

While this compound itself is not typically considered a major environmental precursor to PFDA, its formation and subsequent hydrolysis are analogous to the final steps in the biotransformation of some other PFAS precursors. For instance, certain fluorotelomer alcohols can degrade to form perfluorinated carboxylic acids. The diagram below illustrates a simplified, conceptual pathway where a hypothetical precursor is transformed, ultimately leading to a perfluorinated carboxylic acid like PFDA. The hydrolysis of a methyl ester represents a final conversion step.

G Conceptual PFAS Precursor Transformation Precursor PFAS Precursor (e.g., Fluorotelomer Alcohol) Intermediate Metabolic Intermediates Precursor->Intermediate Biotransformation PFCA_Ester Perfluoroalkyl Ester (e.g., this compound) Intermediate->PFCA_Ester Esterification (Analytical Derivatization) PFCA Perfluorocarboxylic Acid (e.g., PFDA) PFCA_Ester->PFCA Hydrolysis (Environmental/Biological)

Caption: A conceptual diagram showing the relationship of ester hydrolysis to the broader context of PFAS precursor transformation.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Matrix Effects in Methyl Perfluorodecanoate Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the analysis of methyl perfluorodecanoate and other per- and polyfluoroalkyl substances (PFAS) by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Troubleshooting Guides

This section addresses specific issues that may arise during experimental workflows.

Issue: Poor Peak Shape (Tailing or Fronting) for this compound

Potential Cause Recommended Solution
Inappropriate Mobile Phase pH Adjust the mobile phase pH. For acidic analytes like the carboxylate form of perfluorodecanoic acid, a slightly basic mobile phase can improve deprotonation and peak shape. Consider a pH gradient for separating a range of PFAS.[1]
Suboptimal Mobile Phase Additive Concentration Optimize the concentration of additives like ammonium acetate (commonly used in the 2-20 mM range).[1]
Matrix Effects Employ robust sample preparation techniques such as Solid-Phase Extraction (SPE) to remove interfering components from the sample matrix.[1][2] The use of isotope dilution with labeled internal standards can also help correct for matrix-induced peak shape distortions.[1]
Secondary Interactions with Column Use a column with appropriate chemistry, such as a C18 or a more specialized column like a phenyl-hexyl, which can offer different selectivity for PFAS.

Issue: Low Signal Intensity or Poor Sensitivity

Potential Cause Recommended Solution
Ion Suppression from Mobile Phase Additives Avoid additives known to cause significant ion suppression, such as trifluoroacetic acid (TFA).[1] Consider alternatives like ammonium acetate, ammonium formate, or formic acid which generally lead to less signal suppression.[1]
Ion Suppression from Co-eluting Matrix Components Enhance sample cleanup procedures. Solid-Phase Extraction (SPE) is a critical step to remove matrix components that can co-elute with the analyte and cause ion suppression.[2][3] Different SPE sorbents like Weak Anion Exchange (WAX) can be effective.[4][5]
Suboptimal Electrospray Ionization (ESI) Source Conditions Optimize ESI source parameters, including capillary voltage, gas flows, and temperature, to maximize the ionization of this compound.
Inefficient Analyte Transfer Ensure the sample is fully desolvated and ionized in the MS source. Adjusting solvent composition and flow rates can influence ionization efficiency.[2]

Issue: Inconsistent or Irreproducible Results

Potential Cause Recommended Solution
Variable Matrix Effects Between Samples Implement the use of isotopically labeled internal standards for each analyte of interest. This is the most effective way to compensate for variable matrix effects as the internal standard experiences similar suppression or enhancement as the native analyte.[2][6]
Sample Contamination PFAS are ubiquitous in laboratory environments.[7][8] Use polypropylene or HDPE containers instead of glass for storing samples and standards to prevent adsorption.[9] Thoroughly clean all equipment and use PFAS-free materials to avoid background contamination.[7][10]
Inconsistent Sample Preparation Automate the Solid-Phase Extraction (SPE) process to improve consistency and reduce human error.[11] Ensure all sample preparation steps are performed uniformly across all samples.
Carryover Implement a rigorous wash sequence for the autosampler and LC system between injections to prevent carryover from high-concentration samples to subsequent runs.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect this compound analysis?

A1: Matrix effects are the alteration of analyte ionization efficiency due to co-eluting components in the sample matrix.[12] In LC-MS/MS analysis, this can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), both of which compromise the accuracy and reproducibility of quantification.[2][13] The matrix refers to all components in the sample other than the analyte of interest, such as proteins, lipids, and salts.[2]

Q2: How can I detect the presence of matrix effects in my samples?

A2: Matrix effects can be identified by comparing the analyte's response in a pure solvent standard to its response in a sample matrix spiked with the same concentration of the analyte (post-extraction spike).[13] A significant difference in the signal intensity indicates the presence of matrix effects. Another method is the post-column infusion technique, where a constant flow of the analyte is introduced into the LC eluent after the analytical column. Any dip or rise in the baseline signal when a blank matrix extract is injected indicates the presence of ion suppression or enhancement at that retention time.[12]

Q3: What is the most effective strategy to compensate for matrix effects?

A3: The use of stable isotope-labeled internal standards (SIL-IS) is considered the gold standard for compensating for matrix effects.[2] These standards are chemically identical to the analyte but have a different mass. They are added to the sample before extraction and co-elute with the analyte, experiencing similar matrix effects.[2] The ratio of the analyte to its SIL-IS remains constant, allowing for accurate quantification despite variations in ion suppression or enhancement.[2] Isotope dilution analysis is a highly recommended quantification technique for samples with complex matrices.[6]

Q4: Which Solid-Phase Extraction (SPE) sorbent is best for this compound analysis?

A4: The choice of SPE sorbent depends on the sample matrix and the specific PFAS being analyzed.[3] For perfluorinated compounds, Weak Anion Exchange (WAX) and Hydrophilic-Lipophilic Balanced (HLB) cartridges are commonly used.[4] WAX cartridges have shown high efficiency for extracting perfluoroalkylcarboxylic acids (PFCAs).[4][5] It is crucial to select the appropriate sorbent based on the characteristics of your sample matrix and the target analytes to achieve optimal cleanup and recovery.[3]

Q5: Can I use glass vials and containers for my samples and standards?

A5: It is generally recommended to avoid using glass containers for PFAS analysis, as these compounds can adsorb to glass surfaces, leading to inaccurate results.[9] Polypropylene (PP) or high-density polyethylene (HDPE) containers are preferred for sample collection, storage, and preparation.[14]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Water Samples

This protocol is a generalized procedure based on common SPE methods for PFAS analysis.

  • Cartridge Conditioning: Condition a Weak Anion Exchange (WAX) SPE cartridge (e.g., 150 mg, 6 cc) with the following sequence:

    • 15 mL of 1% methanolic ammonium hydroxide.

    • 5 mL of 0.3 M formic acid.

    • Do not allow the sorbent to go dry.[15]

  • Sample Loading: Load the water sample (e.g., 250-500 mL), previously spiked with isotopically labeled internal standards, onto the conditioned cartridge at a flow rate of approximately 5 mL/min.[15][16]

  • Washing: Wash the cartridge to remove interferences. A typical wash solution is a mixture of 0.1 M formic acid and methanol.[15][17]

  • Elution: Elute the analytes from the cartridge using a small volume of a basic methanolic solution, such as 1% ammonium hydroxide in methanol.[9][15]

  • Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a known volume of a suitable solvent (e.g., 80:20 methanol:water) for LC-MS/MS analysis.[9]

Protocol 2: Isotope Dilution Analysis

  • Standard Preparation: Prepare a series of calibration standards containing known concentrations of this compound and a constant concentration of its corresponding isotopically labeled internal standard.

  • Sample Preparation: Add a known amount of the isotopically labeled internal standard to each unknown sample prior to any extraction or cleanup steps.[6]

  • LC-MS/MS Analysis: Analyze the prepared standards and samples by LC-MS/MS. Monitor at least two multiple reaction monitoring (MRM) transitions for each analyte and internal standard for quantification and confirmation.[18]

  • Quantification: Create a calibration curve by plotting the ratio of the peak area of the native analyte to the peak area of the internal standard against the concentration of the native analyte. Determine the concentration of this compound in the unknown samples using this calibration curve.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_quantification Quantification Sample Aqueous Sample Spike Spike with Isotope-Labeled Internal Standards Sample->Spike SPE Solid-Phase Extraction (SPE) Spike->SPE Elution Elution SPE->Elution Concentration Concentration & Reconstitution Elution->Concentration LCMS LC-MS/MS Analysis Concentration->LCMS Data Data Processing LCMS->Data Quant Isotope Dilution Quantification Data->Quant Result Final Concentration Quant->Result

Caption: Workflow for this compound analysis.

troubleshooting_logic Start Analytical Problem Encountered PoorPeak Poor Peak Shape? Start->PoorPeak LowSignal Low Signal Intensity? PoorPeak->LowSignal No CheckMobilePhase Optimize Mobile Phase (pH, Additives) PoorPeak->CheckMobilePhase Yes Inconsistent Inconsistent Results? LowSignal->Inconsistent No ImproveCleanup Enhance Sample Cleanup (e.g., SPE) LowSignal->ImproveCleanup Yes UseIS Implement Isotope-Labeled Internal Standards Inconsistent->UseIS Yes End Problem Resolved Inconsistent->End No CheckMobilePhase->End OptimizeMS Optimize MS Source Parameters ImproveCleanup->OptimizeMS OptimizeMS->End CheckContamination Investigate & Control Contamination Sources UseIS->CheckContamination CheckContamination->End

Caption: Troubleshooting decision tree for LC-MS/MS analysis.

References

Improving peak shape and resolution for methyl perfluorodecanoate in chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic analysis of methyl perfluorodecanoate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize peak shape and resolution during their experiments.

Troubleshooting Guide

This guide addresses common issues encountered during the gas chromatography (GC) analysis of this compound, presented in a question-and-answer format.

Issue 1: My this compound peak is fronting.

  • Question: What causes peak fronting for this compound and how can I fix it?

  • Answer: Peak fronting, where the front slope of the peak is less steep than the back, is often a sign of column overload.[1][2][3] This can happen if the sample concentration is too high or the injection volume is too large.[1][2] For this compound, which can be challenging to analyze, proper method parameters are crucial.

    Troubleshooting Steps:

    • Reduce Sample Concentration: Dilute your sample and reinject.

    • Decrease Injection Volume: Inject a smaller volume of your sample.

    • Use Split Injection: If you are using splitless injection, switch to a split injection with a moderate split ratio (e.g., 20:1 or 50:1) to reduce the amount of analyte reaching the column.[4]

    • Check for Solvent Mismatch: Ensure your sample solvent is compatible with the GC column's stationary phase. A mismatch can lead to poor peak shape.[3][5]

Issue 2: I am observing significant peak tailing for this compound.

  • Question: Why is my this compound peak tailing and what can I do to improve it?

  • Answer: Peak tailing, the asymmetry of a chromatographic peak where the tail is elongated, can be caused by several factors, including active sites in the GC system, column contamination, or improper setup.[3][6][7] Given the polar nature of the ester group in this compound, it can be susceptible to interactions with active sites.

    Troubleshooting Steps:

    • Use a Deactivated Inlet Liner: Active silanol groups in the inlet liner can interact with your analyte.[3] Use a high-quality, deactivated liner, preferably with glass wool, to ensure an inert sample pathway.[8][9][10][11][12]

    • Check for Column Contamination: Non-volatile residues at the head of the column can cause peak tailing. Trim the first 10-20 cm of the column from the inlet side.[5]

    • Verify Proper Column Installation: An improperly installed column can create dead volumes, leading to peak tailing.[1][5][13] Ensure the column is cut cleanly at a 90-degree angle and inserted to the correct depth in both the injector and detector as per the manufacturer's instructions.[1][13]

    • Optimize Inlet Temperature: An inlet temperature that is too low may lead to incomplete vaporization and tailing peaks.[14] A good starting point is 250 °C, but this may need to be optimized.

Issue 3: I have poor resolution between this compound and other components in my sample.

  • Question: How can I improve the separation between my this compound peak and other closely eluting peaks?

  • Answer: Poor resolution can be addressed by optimizing the GC method to enhance the separation between analytes. This involves adjustments to the temperature program, carrier gas flow rate, and column selection.

    Troubleshooting Steps:

    • Optimize the Oven Temperature Program:

      • Lower the initial oven temperature: This can improve the separation of early-eluting compounds.[14][15]

      • Reduce the temperature ramp rate: A slower ramp rate (e.g., 5-10 °C/min) generally provides better resolution for complex mixtures.[14][15][16]

    • Adjust the Carrier Gas Flow Rate: Ensure your carrier gas flow rate is set to the optimal linear velocity for your column dimensions and carrier gas type (Helium or Hydrogen). Operating too far from the optimum can decrease efficiency and resolution.[5]

    • Select an Appropriate GC Column: For fluorinated compounds like this compound, a mid-polarity column is often a good choice. Consider columns with a stationary phase like a 5% diphenyl / 95% dimethyl polysiloxane or a more polar phase if co-eluting peaks are a problem. For complex mixtures of methyl esters, highly polar cyanopropyl silicone columns (e.g., HP-88) are often used.[14][17]

Frequently Asked Questions (FAQs)

  • Question: What is a good starting point for a GC oven temperature program for this compound?

  • Answer: A good starting point for a conventional GC oven is an initial temperature of 50-70°C, held for 1-2 minutes. Then, ramp the temperature at a rate of 10-20°C per minute to a final temperature of 250-280°C and hold for 5-10 minutes.[14][15][16][18][19] The optimal program will depend on the specific column and the complexity of the sample matrix.

  • Question: Should I use split or splitless injection for my analysis?

  • Answer: The choice between split and splitless injection depends on the concentration of this compound in your sample.[4][20]

    • Splitless Injection: Use for trace-level analysis to ensure the entire sample is transferred to the column, maximizing sensitivity.[4][18]

    • Split Injection: Use for higher concentration samples to avoid overloading the column, which can cause peak fronting.[4]

  • Question: What type of GC inlet liner is best for analyzing this compound?

  • Answer: A deactivated single taper liner with glass wool is a robust choice for the analysis of polar and active compounds like this compound, especially when using splitless injection.[4][8][9] The deactivation minimizes analyte interaction, and the glass wool aids in sample vaporization and traps non-volatile residues.[8][9]

  • Question: How can I confirm the identity of my this compound peak?

  • Answer: The most definitive way to confirm the identity of your peak is by using a mass spectrometer (MS) detector. The mass spectrum of this compound will show a characteristic fragmentation pattern that can be compared to a library spectrum or a known standard.

Data Presentation

Table 1: Troubleshooting Summary for Common Peak Shape Issues

IssuePotential CauseRecommended Solution
Peak Fronting Column OverloadDecrease injection volume or sample concentration. Use a split injection.[1][2][3]
Solvent MismatchEnsure sample solvent is compatible with the stationary phase.[3][5]
Peak Tailing Active Sites in Inlet/ColumnUse a deactivated inlet liner and column. Trim the front of the column.[3][6][7]
Column ContaminationTrim the first 10-20 cm of the analytical column. Use a guard column.[5]
Improper Column InstallationEnsure a clean, 90-degree cut and correct installation depth.[1][5][13]
Poor Resolution Suboptimal Temperature ProgramLower the initial temperature and/or reduce the ramp rate.[14][15]
Incorrect Carrier Gas FlowOptimize the carrier gas flow rate for the column dimensions.[5]
Inappropriate Column PhaseSelect a column with a suitable stationary phase (e.g., mid-polarity).

Experimental Protocols

Protocol 1: General GC-MS Method for this compound Analysis

This protocol provides a starting point for the analysis of this compound. Optimization may be required based on your specific instrumentation and sample matrix.

  • Instrumentation: Gas Chromatograph with a Mass Spectrometer (GC-MS)

  • Column: Mid-polarity column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Inlet: Split/Splitless Injector

  • Inlet Temperature: 250 °C

  • Injection Mode: Splitless for trace analysis, Split (50:1) for higher concentrations.

  • Injection Volume: 1 µL

  • Liner: Deactivated single taper with glass wool.[4][8][9]

  • Oven Temperature Program:

    • Initial Temperature: 60 °C, hold for 2 minutes.

    • Ramp 1: 15 °C/min to 200 °C.

    • Ramp 2: 25 °C/min to 280 °C, hold for 5 minutes.

  • MS Transfer Line Temperature: 280 °C

  • MS Ion Source Temperature: 230 °C

  • MS Quadrupole Temperature: 150 °C

  • Acquisition Mode: Scan (m/z 50-600) for qualitative analysis and peak identification. Selected Ion Monitoring (SIM) can be used for enhanced sensitivity in quantitative analysis.

Visualizations

TroubleshootingWorkflow start Start: Poor Peak Shape or Resolution peak_shape Identify Peak Shape Problem start->peak_shape fronting Peak Fronting peak_shape->fronting Fronting tailing Peak Tailing peak_shape->tailing Tailing poor_resolution Poor Resolution peak_shape->poor_resolution Poor Resolution overload Check for Column Overload (High Concentration/Volume) fronting->overload active_sites Check for Active Sites (Liner, Column) tailing->active_sites temp_program Optimize Temperature Program (Initial Temp, Ramp Rate) poor_resolution->temp_program reduce_load Decrease Injection Volume or Concentration / Use Split Injection overload->reduce_load Yes end End: Improved Peak Shape and Resolution reduce_load->end deactivate Use Deactivated Liner/Column Trim Column active_sites->deactivate Yes installation Check Column Installation active_sites->installation No deactivate->end reinstall Re-install Column Correctly installation->reinstall Improper reinstall->end optimize_temp Lower Initial Temp / Slower Ramp temp_program->optimize_temp flow_rate Optimize Carrier Gas Flow Rate optimize_temp->flow_rate optimize_flow Adjust to Optimal Linear Velocity flow_rate->optimize_flow optimize_flow->end

Caption: Troubleshooting workflow for common GC peak shape and resolution issues.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_gc_analysis GC-MS Analysis cluster_data Data Analysis sample Sample containing This compound dissolve Dissolve in appropriate solvent (e.g., Methanol, Ethyl Acetate) sample->dissolve injection Inject Sample (1 µL) Splitless or Split Mode dissolve->injection separation Separation on GC Column (Mid-polarity) injection->separation detection Detection by MS (Scan or SIM mode) separation->detection chromatogram Obtain Chromatogram detection->chromatogram peak_integration Integrate Peak chromatogram->peak_integration quantification Quantify Methyl Perfluorodecanoate peak_integration->quantification

Caption: General experimental workflow for the analysis of this compound.

References

Addressing low recovery of methyl perfluorodecanoate during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the sample preparation and analysis of methyl perfluorodecanoate. Given the limited specific data for this compound, this guidance also draws from established protocols for perfluorodecanoic acid (PFDA) and other long-chain per- and polyfluoroalkyl substances (PFAS), highlighting considerations for the methyl ester form.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the low recovery of this compound during sample preparation?

Low recovery of this compound is often attributed to a combination of factors inherent to long-chain PFAS and its specific chemical properties as a methyl ester. Key reasons include:

  • Adsorption to Surfaces: Long-chain PFAS, like this compound, are prone to adsorbing onto various surfaces, including glass and polypropylene labware. This can lead to significant analyte loss before analysis.[1][2]

  • Suboptimal Extraction Conditions: The choice of extraction solvent and pH can significantly impact recovery. While methanol is commonly used for PFAS extraction, its efficiency for a methyl ester may vary.[3]

  • Analyte Volatility: Although generally considered to have low volatility, some losses of more volatile PFAS can occur during solvent evaporation steps if not carefully controlled.[4][5]

  • Matrix Effects: Complex sample matrices can interfere with the extraction and ionization of the analyte, leading to suppressed signals and inaccurate quantification.

  • Potential for Hydrolysis: As a methyl ester, this compound can be susceptible to hydrolysis back to its parent carboxylic acid (perfluorodecanoic acid) under certain pH conditions (especially basic), which would lead to an underestimation of the ester.

Q2: What type of labware is recommended for handling samples containing this compound?

To minimize adsorptive losses, it is crucial to use appropriate labware. High-density polyethylene (HDPE) or polypropylene containers are generally recommended for collecting and storing PFAS samples.[2][6] It is critical to avoid glass containers for storage, as silanol groups on the glass surface can interact with PFAS. All labware should be thoroughly cleaned and rinsed with methanol and reagent water to remove potential background contamination.[7] Using labware certified as PFAS-free is the best practice.[8]

Q3: What are the recommended extraction techniques for this compound?

Solid-phase extraction (SPE) is the most common and effective technique for extracting PFAS from aqueous samples. For solid samples, a liquid-solid extraction followed by SPE cleanup is typically employed.

  • For Aqueous Samples: Weak anion exchange (WAX) SPE cartridges are often recommended for PFAS analysis as they provide a dual retention mechanism (ion exchange and reversed-phase).[9][10]

  • For Solid Samples: Extraction with a suitable organic solvent, such as methanol, followed by cleanup using SPE is a common approach. The specific solvent system may need optimization.[7]

Q4: Which analytical technique is most suitable for the quantification of this compound?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and selective quantification of PFAS, including this compound.[6][11][12][13] Gas chromatography-mass spectrometry (GC-MS) can also be used, particularly for more volatile PFAS, but may require derivatization for less volatile compounds.[11][14]

Troubleshooting Guide: Low Recovery of this compound

This guide provides a systematic approach to diagnosing and resolving low recovery issues.

Problem Area 1: Analyte Loss Due to Adsorption
Potential Cause Troubleshooting Step Expected Outcome
Use of inappropriate labware (e.g., glass). Switch to polypropylene or HDPE containers and vials for all sample handling and storage steps.[2][6]Reduced analyte loss and improved recovery.
Adsorption to pipette tips and other consumables. Use low-retention pipette tips. Rinse tips with solvent after dispensing the sample or standard.Minimized loss of analyte during liquid handling.
Contamination from labware. Thoroughly pre-clean all labware with methanol and reagent water. Use PFAS-free certified consumables where possible.[7][8]Elimination of background interference and potential binding sites.
Problem Area 2: Inefficient Extraction
Potential Cause Troubleshooting Step Expected Outcome
Suboptimal SPE sorbent. Use a weak anion exchange (WAX) SPE cartridge, which is effective for a wide range of PFAS.[9][15]Improved retention and recovery of the analyte.
Incorrect sample pH. Adjust the sample pH according to the validated method (e.g., EPA Method 1633). For WAX SPE, a specific pH range is often required for optimal retention.[16]Enhanced interaction between the analyte and the SPE sorbent.
Inefficient elution from SPE cartridge. Ensure the elution solvent is appropriate. A common eluent for PFAS from WAX cartridges is ammoniated methanol.[17][18] Optimize the volume and number of elution steps.Complete release of the analyte from the SPE sorbent.
Poor liquid-liquid extraction efficiency. If using LLE, experiment with different organic solvents. Given its structure, a solvent like methyl tert-butyl ether (MTBE) could be effective.[3]Increased partitioning of the analyte into the organic phase.
Problem Area 3: Analyte Loss During Solvent Evaporation
Potential Cause Troubleshooting Step Expected Outcome
Loss of volatile analyte. Evaporate solvents under a gentle stream of nitrogen at a controlled temperature (e.g., < 40°C). Avoid evaporating to complete dryness if possible.[4][5]Minimized evaporative losses and improved recovery.
Analyte adhering to the container after drying. Reconstitute the dried extract in a solvent in which the analyte is highly soluble (e.g., methanol) before adding water or other less-soluble components.[4]Complete re-dissolution of the analyte.
Problem Area 4: Matrix Effects and Interferences
Potential Cause Troubleshooting Step Expected Outcome
Co-eluting matrix components suppressing ionization. Incorporate a cleanup step after extraction, such as using graphitized carbon black (GCB) SPE cartridges, to remove interfering substances.[9]Reduced matrix effects and improved signal-to-noise ratio.
Inaccurate quantification due to matrix effects. Use an isotopically labeled internal standard for this compound, if available. If not, use a closely related labeled standard to compensate for matrix effects and recovery losses.[19]More accurate and precise quantification.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of this compound from Water Samples (Adapted from EPA Method 1633)

This protocol is based on the principles of EPA Method 1633 for PFAS analysis and is adapted for this compound.[20][21]

  • Sample Preparation:

    • Collect samples in polypropylene or HDPE bottles.

    • To a 500 mL water sample, add a suitable isotopically labeled internal standard.

    • Adjust the sample pH as required by the chosen SPE cartridge (typically to a range of 6.0-8.0 for WAX cartridges).

  • SPE Cartridge Conditioning:

    • Use a weak anion exchange (WAX) SPE cartridge (e.g., 500 mg, 6 mL).

    • Condition the cartridge by passing 15 mL of 1% ammonium hydroxide in methanol, followed by 15 mL of methanol, and finally 15 mL of reagent water. Do not allow the cartridge to go dry.

  • Sample Loading:

    • Load the sample onto the SPE cartridge at a flow rate of approximately 5-10 mL/min.

  • Washing:

    • Wash the cartridge with 15 mL of reagent water to remove hydrophilic interferences.

  • Drying:

    • Dry the cartridge under vacuum or with nitrogen for 10-15 minutes.

  • Elution:

    • Elute the analyte with two 5 mL aliquots of 1% ammonium hydroxide in methanol into a polypropylene tube.

  • Concentration and Reconstitution:

    • Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen at 40°C.

    • Add a recovery standard and bring the final volume to 1 mL with methanol.

Protocol 2: Liquid-Solid Extraction from Solid Samples
  • Sample Preparation:

    • Homogenize the solid sample (e.g., soil, sediment).

    • Weigh 5 g of the homogenized sample into a polypropylene centrifuge tube.

    • Add an isotopically labeled internal standard.

  • Extraction:

    • Add 10 mL of methanol to the sample.

    • Vortex for 1 minute, then sonicate for 30 minutes.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Collect the supernatant.

    • Repeat the extraction with another 10 mL of methanol.

    • Combine the supernatants.

  • Cleanup:

    • The combined extract can be cleaned up using SPE as described in Protocol 1. The extract may need to be diluted with reagent water before loading onto the SPE cartridge.

Data Presentation

Table 1: Common SPE Sorbents for PFAS Analysis and Their Characteristics

Sorbent TypeRetention MechanismRecommended forTypical Recovery Range for Long-Chain PFAS
Weak Anion Exchange (WAX) Ion exchange & Reversed-phaseBroad range of PFAS, including acids70-120%[15]
Hydrophilic-Lipophilic Balanced (HLB) Reversed-phaseNeutral and acidic PFAS60-110%
Polystyrene Divinylbenzene (PS-DVB) Reversed-phaseMore hydrophobic PFAS50-100%
Graphitized Carbon Black (GCB) AdsorptionCleanup to remove interferencesN/A (used for cleanup, not primary extraction)

Table 2: Influence of Labware on PFAS Recovery

Labware MaterialAdsorption Potential for Long-Chain PFASRecommendation
Glass HighAvoid for sample storage and handling.[1][2]
Polypropylene (PP) ModerateRecommended, but pre-testing of batches for contamination is advised.[1][2]
High-Density Polyethylene (HDPE) Low to ModerateRecommended for sample collection and storage.[2][6]

Visualizations

Troubleshooting_Workflow cluster_start Start cluster_problem_ID Problem Identification cluster_solutions Solutions cluster_end End Goal Start Low Recovery of this compound Adsorption Adsorption Issues? Start->Adsorption Extraction Extraction Inefficiency? Adsorption->Extraction No Sol_Adsorption Use PP/HDPE Labware Pre-rinse with Solvent Adsorption->Sol_Adsorption Yes Evaporation Evaporation Loss? Extraction->Evaporation No Sol_Extraction Optimize SPE Method (WAX) Check pH and Solvents Extraction->Sol_Extraction Yes Matrix Matrix Effects? Evaporation->Matrix No Sol_Evaporation Gentle N2 Stream Avoid Complete Dryness Evaporation->Sol_Evaporation Yes Sol_Matrix Use Isotope-Labeled IS Add Cleanup Step (GCB) Matrix->Sol_Matrix Yes End Improved Recovery Matrix->End No Sol_Adsorption->End Sol_Extraction->End Sol_Evaporation->End Sol_Matrix->End

Caption: Troubleshooting workflow for low recovery of this compound.

SPE_Workflow cluster_prep Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis Prep Sample pH Adjustment + Labeled Internal Standard Condition Condition WAX Cartridge (Ammoniated Methanol, Methanol, Water) Prep->Condition Load Load Sample Condition->Load Wash Wash with Water Load->Wash Dry Dry Cartridge Wash->Dry Elute Elute with Ammoniated Methanol Dry->Elute Concentrate Concentrate Eluate Elute->Concentrate Reconstitute Reconstitute in Methanol Concentrate->Reconstitute Analyze LC-MS/MS Analysis Reconstitute->Analyze

Caption: General workflow for SPE of this compound from aqueous samples.

References

Technical Support Center: Analysis of Methyl Perfluorodecanoate by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometry analysis of methyl perfluorodecanoate. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experimental workflows.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common challenges encountered during the mass spectrometry analysis of this compound and related per- and polyfluoroalkyl substances (PFAS).

Q1: What is the expected ionization behavior of this compound?

A1: While specific data for this compound is limited, based on the behavior of similar perfluorinated compounds, it is expected to ionize most effectively using negative-mode electrospray ionization (ESI).[1][2] Perfluoroalkyl substances, in general, are acidic and readily form negative ions.[3] However, due to the methyl ester group, positive mode ESI might also be viable and should be tested during method development.

Q2: I am observing significant in-source fragmentation. How can I minimize this?

A2: In-source fragmentation is a common issue with PFAS analysis and can lead to reduced sensitivity for the molecular ion and potential misidentification of fragments as parent ions.[4] To mitigate this:

  • Optimize Ion Source Temperature: Higher temperatures can induce thermal degradation. Start with a lower ion transfer tube temperature (e.g., 150°C) and gradually increase it to find the optimal balance between desolvation and fragmentation.[5]

  • Adjust Cone/Fragmentor Voltage: These voltages influence the energy of ions entering the mass spectrometer. Lowering these voltages can reduce the incidence of fragmentation.

  • Mobile Phase Composition: Ensure the mobile phase is compatible with stable ionization. The use of buffers like ammonium formate (5 mM) can be beneficial.[1]

Q3: What are common fragmentation pathways for perfluorinated compounds?

A3: For perfluorocarboxylic acids (PFCAs), a common fragmentation pathway involves the loss of the carboxyl group (CO2).[6] While this compound is a methyl ester, similar fragmentation patterns involving the loss of the methoxycarbonyl group (-COOCH3) or cleavage of the C-C bonds in the fluorinated chain are possible. The presence of fluorine migration during fragmentation has also been reported for some PFCAs.[6]

Q4: My signal intensity is low. What are the potential causes and solutions?

A4: Low signal intensity can stem from several factors:

  • Matrix Effects: Co-eluting compounds from the sample matrix can suppress the ionization of the target analyte.[1] To address this, improve chromatographic separation, dilute the sample, or use matrix-matched calibration standards.[1]

  • Suboptimal Ionization Parameters: Systematically optimize all mass spectrometer source parameters, as even slight adjustments can significantly impact sensitivity, especially at low detection levels.[3]

  • Contamination: PFAS are ubiquitous and can contaminate samples from various sources, including lab equipment and solvents, leading to high background noise. The use of a delay column can help separate analytical PFAS from system-related contamination.

  • Analyte Adsorption: Longer-chain PFAS can be "sticky" and adsorb to sample containers and LC system components.[3] To mitigate this, use polypropylene containers and ensure sample diluents have a high percentage of organic solvent.[3] It is also crucial to allow refrigerated standards and samples to reach room temperature and be well-mixed before use.[3]

Q5: What are recommended starting parameters for LC-MS/MS analysis of this compound?

A5: Based on general PFAS analysis methods, the following parameters can be used as a starting point for optimization.

ParameterRecommended Starting ValueNotes
Liquid Chromatography
ColumnC18 or fluorinated stationary phaseA C18 column (e.g., 2.1 x 150 mm, 3 µm) is a common choice.[7] Fluorinated phases may offer different selectivity.[1]
Mobile Phase A5 mM Ammonium Formate in Water[1]
Mobile Phase BMethanol or Acetonitrile[1][3]
GradientStart with a high aqueous percentage and ramp up the organic phase.A gradient is necessary to elute a range of hydrophobic compounds.[3]
Flow Rate0.2 - 0.4 mL/minTypical for 2.1 mm ID columns.
Column Temperature40°C[7]
Injection Volume1 - 5 µLHigh organic content in the sample diluent may require smaller injection volumes to maintain good peak shape for early-eluting compounds.[3]
Mass Spectrometry
Ionization ModeNegative Electrospray Ionization (ESI)The most common mode for PFAS.[1]
Capillary Voltage2.5 - 3.5 kVOptimize for your specific instrument.
Ion Source Temperature150 - 300°CStart low to minimize fragmentation.[5]
Desolvation Gas FlowInstrument DependentOptimize for efficient solvent removal.
Cone/Fragmentor VoltageLow to ModerateOptimize to maximize parent ion intensity and minimize fragmentation.
Collision EnergyCompound DependentOptimize for characteristic product ions.

Experimental Protocol: General Method for PFAS Analysis

This protocol provides a general framework for the analysis of PFAS, which can be adapted for this compound.

1. Standard Preparation:

  • Prepare stock solutions of this compound in a high-purity solvent such as methanol.
  • Create a series of calibration standards by diluting the stock solution with 96:4 methanol:water (v/v) or another appropriate solvent mixture.[7]
  • If using isotopically labeled internal standards, spike them into all calibration standards and samples at a constant concentration.[7]

2. Sample Preparation (Aqueous Samples):

  • For aqueous samples, solid-phase extraction (SPE) may be necessary to concentrate the analyte and remove matrix interferences.[8]
  • A common SPE procedure involves conditioning the cartridge (e.g., WAX/GCB) with methanol and water, loading the sample, washing away interferences, and eluting the analyte with a methanolic solution (e.g., 1% methanolic ammonium hydroxide).[8]
  • The final extract is typically evaporated and reconstituted in the initial mobile phase composition.

3. LC-MS/MS Analysis:

  • Equilibrate the LC system with the initial mobile phase conditions.
  • Inject the prepared standards and samples.
  • Acquire data in full scan mode to identify the parent ion and in product ion scan mode (MS/MS) to identify characteristic fragments and for quantification.

4. Data Analysis:

  • Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.
  • Quantify the amount of this compound in the samples using the calibration curve.

Workflow for Method Optimization

The following diagram illustrates a logical workflow for the optimization of mass spectrometry parameters for this compound.

OptimizationWorkflow A Initial Parameter Estimation (Based on related compounds) B Direct Infusion Analysis (Optimize Source Parameters) A->B C Select Ionization Mode (Positive vs. Negative ESI) B->C D Optimize Source Voltages (Capillary, Cone/Fragmentor) C->D E Optimize Gas Flows & Temperatures D->E F LC Method Development (Column & Mobile Phase Selection) E->F G Optimize Gradient Elution F->G H MS/MS Parameter Optimization (Collision Energy) G->H I Select Precursor & Product Ions H->I J Optimize Collision Energy I->J K Method Validation (Linearity, LOD, LOQ, Matrix Effects) J->K L Final Optimized Method K->L

Caption: Workflow for optimizing mass spectrometry parameters.

References

Stability of methyl perfluorodecanoate in different storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of methyl perfluorodecanoate under various storage conditions. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the general recommendations for storing this compound?

This compound is a stable chemical under normal handling and storage conditions.[1][2] For optimal stability, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[1][2]

Q2: Are there any specific materials or chemicals that this compound is incompatible with?

Yes, this compound should not be stored with strong acids, strong bases, or strong oxidizing agents, as these can cause decomposition.[1]

Q3: What is the expected shelf-life of this compound?

Q4: My experiment requires dissolving this compound in a solvent. Which solvents are recommended to ensure stability?

A study on the stability of various per- and polyfluoroalkyl substances (PFAS) in different solvents showed that while many PFAS are stable in deionized water, methanol, and isopropyl alcohol, some can degrade in polar aprotic solvents like acetonitrile, acetone, and dimethyl sulfoxide (DMSO).[3] Although this compound was not specifically tested, it is advisable to use solvents like methanol with caution and to analyze solutions promptly after preparation. For critical applications, it is recommended to perform a preliminary stability study in the chosen solvent.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Inconsistent experimental results over time. Degradation of this compound stock solution.Prepare fresh stock solutions more frequently. Store stock solutions at low temperatures (e.g., 2-8 °C) and protected from light. Verify the concentration and purity of the stock solution before each use using a suitable analytical method like LC-MS/MS.
Unexpected peaks in analytical chromatogram. Presence of degradation products.Investigate potential degradation pathways such as hydrolysis or photodegradation. For hydrolysis, ensure the sample and solvent are free from acidic or basic contaminants. For photodegradation, protect the sample from light exposure by using amber vials or covering containers with aluminum foil.
Low recovery of this compound during sample preparation. Adsorption to container surfaces or instability during extraction.Use polypropylene or high-density polyethylene (HDPE) containers to minimize adsorption. Evaluate the stability of this compound under the specific extraction conditions (e.g., pH, temperature, solvent). EPA Method 1633 provides a robust procedure for the extraction and analysis of various PFAS, including the use of solid-phase extraction (SPE) for sample cleanup and concentration.[4][5][6]

Stability Data Summary

While specific quantitative stability data for this compound is not available in the reviewed literature, the following table summarizes the expected stability based on the behavior of similar perfluorinated compounds and general principles of chemical stability testing.[7][8][9][10]

Condition Parameter Expected Stability Potential Degradation Products
Temperature -20°CHighly StableNot expected
2-8°CHighly StableNot expected
Ambient (20-25°C)Generally StableMinimal degradation possible over long term
Elevated (e.g., 40°C)Potential for degradationThermal decomposition products (shorter-chain perfluorinated compounds)
Humidity Low (<40% RH)Highly StableNot expected
High (>75% RH)Generally StablePotential for hydrolysis if acidic or basic impurities are present
Light Protected from LightHighly StableNot expected
Exposed to UV LightPotential for photodegradationPerfluorinated carboxylic acids and other smaller fluorinated molecules
pH Neutral (pH 7)Generally StableNot expected
Acidic (pH < 4)Potential for acid-catalyzed hydrolysisPerfluorodecanoic acid, methanol
Basic (pH > 8)Potential for base-catalyzed hydrolysisPerfluorodecanoate salt, methanol

Experimental Protocols

Protocol 1: Accelerated Stability Testing

This protocol is based on general guidelines for stability testing of chemical substances.[7][10]

  • Sample Preparation: Prepare multiple aliquots of this compound in the desired matrix (e.g., neat, in a specific solvent).

  • Storage Conditions: Place the aliquots in controlled environmental chambers under the following conditions:

    • Temperature: 40°C ± 2°C

    • Relative Humidity: 75% RH ± 5% RH

  • Time Points: Analyze the samples at initial (T=0) and subsequent time points (e.g., 1, 3, and 6 months).

  • Analysis: Use a validated stability-indicating analytical method, such as LC-MS/MS, to quantify the amount of this compound and detect any degradation products.

  • Evaluation: Compare the results at each time point to the initial sample to determine the rate of degradation.

Protocol 2: Photostability Testing

This protocol is adapted from ICH Q1B guidelines.[10]

  • Sample Preparation: Prepare two sets of samples of this compound. Protect one set from light (control) by wrapping the container in aluminum foil.

  • Light Exposure: Expose the unprotected samples to a light source that provides both UV and visible light with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • Analysis: After the exposure period, analyze both the exposed and control samples for the content of this compound and the presence of degradation products.

  • Evaluation: Compare the results of the exposed sample to the control sample to assess the impact of light.

Visualizations

StabilityTestingWorkflow cluster_prep 1. Sample Preparation cluster_storage 2. Storage Conditions cluster_analysis 3. Analysis cluster_eval 4. Evaluation Prep Prepare Aliquots of This compound Temp Temperature Stress (e.g., 40°C, 60°C) Prep->Temp Expose to Stress Humidity Humidity Stress (e.g., 75% RH) Prep->Humidity Expose to Stress Light Photostability (UV/Vis Light) Prep->Light Expose to Stress pH pH Stress (Acidic & Basic) Prep->pH Expose to Stress Analysis Analyze at Time Points (T=0, T=x) using LC-MS/MS Temp->Analysis Collect Samples Humidity->Analysis Collect Samples Light->Analysis Collect Samples pH->Analysis Collect Samples Eval Assess Degradation & Identify Products Analysis->Eval Compare Data

Caption: Experimental workflow for assessing the stability of this compound.

DegradationPathways cluster_hydrolysis Hydrolysis cluster_photo Photodegradation cluster_thermal Thermal Decomposition MPFD This compound (C9F19COOCH3) PFDA Perfluorodecanoic Acid (C9F19COOH) MPFD->PFDA H2O (Acid/Base) ShorterPFCA Shorter-Chain PFCAs (e.g., C8F17COOH) MPFD->ShorterPFCA UV Light Decarbox Decarboxylation Products MPFD->Decarbox High Temperature MeOH Methanol (CH3OH) OtherFrags Other Fluorinated Fragments ShorterPFCs Shorter-Chain Perfluorocarbons

Caption: Potential degradation pathways for this compound.

References

Troubleshooting poor reproducibility in methyl perfluorodecanoate quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the quantification of methyl perfluorodecanoate.

General FAQs

Q1: What are the most common causes of poor reproducibility when quantifying this compound?

Poor reproducibility in this compound analysis is often linked to a few critical factors:

  • Matrix Effects: The sample matrix can significantly interfere with the ionization of this compound in the mass spectrometer, leading to either suppression or enhancement of the signal. This is a primary cause of variability.[1]

  • Contamination: Per- and polyfluoroalkyl substances (PFAS) are ubiquitous in laboratory environments. Contamination from sample containers, solvents, tubing, and other lab equipment can lead to artificially high and variable results.

  • Inconsistent Sample Preparation: Variations in sample extraction and cleanup can lead to inconsistent recoveries of the analyte, directly impacting the final quantified value.

  • Instrument Variability: Fluctuations in instrument performance, such as changes in detector sensitivity or chromatographic conditions, can contribute to poor reproducibility.

LC-MS/MS Troubleshooting

Q2: I am observing significant signal suppression for this compound in my LC-MS/MS analysis. How can I mitigate this?

Signal suppression in LC-MS/MS is a common challenge in PFAS analysis. Here are several strategies to address this issue:

  • Use of Isotopically Labeled Internal Standards: The most effective way to compensate for matrix effects is to use an isotopically labeled internal standard (e.g., ¹³C-labeled this compound). The internal standard co-elutes with the analyte and experiences similar matrix effects, allowing for accurate correction of the signal.[2]

  • Improve Sample Cleanup: A robust sample cleanup procedure can remove many of the interfering matrix components. Solid-phase extraction (SPE) with a weak anion exchange (WAX) sorbent followed by a graphitized carbon black (GCB) cleanup is a highly effective method for removing matrix interferences from various sample types.

  • Dilution of Sample Extract: Diluting the final sample extract can reduce the concentration of matrix components, thereby lessening their impact on the ionization of the analyte. However, this may compromise the method's sensitivity.

  • Optimize Chromatographic Separation: Modifying the LC gradient can help to separate the this compound peak from co-eluting matrix components that may be causing the suppression.

Q3: My chromatographic peak shape for this compound is poor (tailing or fronting). What could be the cause and how do I fix it?

Poor peak shape can compromise the accuracy of integration and, therefore, quantification.

  • Peak Tailing:

    • Cause: Tailing is often caused by active sites in the analytical column or other parts of the flow path that interact with the analyte. It can also result from a poor column cut or improper column installation.[3][4][5]

    • Solution:

      • Use a column specifically designed for PFAS analysis, which is often more inert.

      • Ensure the column is installed correctly and that the column ends are cut cleanly.

      • If the column is old, consider replacing it.

      • Inject a light hydrocarbon; if it also tails, there may be a flow path problem.[4][5]

  • Peak Fronting:

    • Cause: Peak fronting is typically a sign of column overload, where too much sample has been injected onto the column. It can also be caused by a mismatch in solubility between the sample solvent and the mobile phase.[5][6]

    • Solution:

      • Dilute the sample extract before injection.

      • Reduce the injection volume.

      • Ensure the sample is dissolved in a solvent that is compatible with the initial mobile phase conditions.

Quantitative Data: Impact of Sample Cleanup on Matrix Effects

The following table illustrates the typical improvement in signal intensity and reduction in variability when employing a robust sample cleanup method.

Sample MatrixSample Preparation MethodAverage Signal Intensity (Peak Area)Relative Standard Deviation (RSD)
Human PlasmaProtein Precipitation Only85,00025%
Human PlasmaSPE (WAX/GCB Cleanup)150,0008%
WastewaterDirect Injection45,00035%
WastewaterSPE (WAX/GCB Cleanup)120,00010%

This data is representative and may vary based on specific experimental conditions.

GC-MS Troubleshooting

Q4: Is derivatization required for the analysis of this compound by GC-MS?

This compound is the methyl ester of perfluorodecanoic acid. As an ester, it is generally more volatile than its corresponding carboxylic acid and may be amenable to direct analysis by GC-MS without further derivatization. However, for the analysis of the parent compound, perfluorodecanoic acid, derivatization to its methyl ester is a common and necessary step to improve its volatility and chromatographic behavior.

Q5: I am observing low signal intensity for this compound in my GC-MS analysis. What are the potential causes?

Low signal intensity for a high molecular weight compound like this compound in GC-MS can be due to several factors:

  • Inadequate Temperatures: The injector and oven temperatures may be too low, leading to incomplete vaporization or poor transfer of the analyte through the column.

    • Solution: Optimize the injector temperature and the oven temperature program. A high final oven temperature is necessary to ensure the elution of high-boiling point compounds.[6]

  • Column Bleed: At high temperatures, the column stationary phase can degrade, leading to high background noise and obscuring the analyte peak.

    • Solution: Use a high-temperature, low-bleed GC column.

  • Active Sites in the Injector: The injector liner can have active sites that adsorb or degrade the analyte.

    • Solution: Use a deactivated injector liner and replace it regularly.[6]

  • Ion Source Contamination: A dirty ion source in the mass spectrometer will lead to a general loss of sensitivity.

    • Solution: Clean the ion source according to the manufacturer's instructions.[6]

Quantitative Data: GC-MS Temperature Optimization

This table shows an example of how optimizing the GC oven temperature program can improve the signal-to-noise ratio for this compound.

GC Oven ProgramFinal TemperatureSignal-to-Noise Ratio (S/N)
Program A280 °C15:1
Program B320 °C50:1
Program C340 °C45:1 (with increased baseline noise)

This data is for illustrative purposes. Optimal temperatures need to be determined empirically.

Sample Preparation

Q6: What is a reliable sample preparation protocol for extracting this compound from biological tissues?

A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method combined with d-SPE (dispersive Solid Phase Extraction) cleanup is an effective approach for biological tissues.[7]

Detailed Protocol: QuEChERS for Biological Tissue

  • Homogenization:

    • Weigh 1-2 g of homogenized tissue into a 50 mL centrifuge tube.

    • Add an appropriate volume of isotopically labeled internal standard solution.

    • Add 10 mL of water and vortex for 30 seconds.

    • Add 10 mL of acetonitrile and shake vigorously for 1 minute.

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).[7]

    • Immediately shake vigorously for 1 minute.

    • Centrifuge at 4,000 x g for 5 minutes.[7]

  • d-SPE Cleanup:

    • Transfer the acetonitrile (upper) layer to a 15 mL d-SPE tube containing 150 mg MgSO₄, 50 mg primary secondary amine (PSA), and 50 mg C18 sorbent.[7]

    • Vortex for 30 seconds.

    • Centrifuge at 4,000 x g for 5 minutes.[7]

  • Final Extract Preparation:

    • Take an aliquot of the cleaned extract and evaporate it to near dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable solvent (e.g., methanol/water) for LC-MS/MS or GC-MS analysis.

Quantitative Data: Recovery of this compound using QuEChERS

The following table shows typical recovery and precision data for a long-chain perfluorinated compound like this compound using the QuEChERS protocol.

MatrixSpiking LevelAverage Recovery (%)Relative Standard Deviation (RSD)
Fish Tissue10 ng/g95%7%
Bovine Liver10 ng/g92%9%

Data is based on similar long-chain perfluorinated compounds and may vary for this compound.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing sample Biological Sample homogenize Homogenization & Internal Standard Spiking sample->homogenize extract Acetonitrile Extraction (QuEChERS Salts) homogenize->extract cleanup d-SPE Cleanup (PSA, C18, MgSO4) extract->cleanup concentrate Evaporation & Reconstitution cleanup->concentrate lcms LC-MS/MS Analysis concentrate->lcms LC-MS/MS Workflow gcms GC-MS Analysis concentrate->gcms GC-MS Workflow quant Quantification lcms->quant gcms->quant report Reporting quant->report

Caption: Experimental workflow for this compound quantification.

Caption: Troubleshooting decision tree for this compound analysis.

References

Technical Support Center: Purity Assessment of Commercial Methyl Perfluorodecanoate Standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial methyl perfluorodecanoate standards. The information is designed to address specific issues that may be encountered during experimental purity assessments.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical techniques for assessing the purity of this compound standards?

A1: The primary analytical techniques for purity assessment of this compound are Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹⁹F NMR, and Gas Chromatography-Mass Spectrometry (GC-MS). Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is also a powerful tool for identifying and quantifying related impurities. ¹⁹F NMR offers the advantage of being a non-targeted method that can provide a comprehensive profile of all fluorine-containing compounds in the sample.[1][2] GC-MS is well-suited for separating and identifying volatile and semi-volatile impurities, including isomers.[3][4]

Q2: What are the common impurities found in commercial this compound standards?

A2: A common class of impurities in perfluorinated compounds like this compound are branched isomers.[5][6] These isomers are often byproducts of the electrochemical fluorination (ECF) manufacturing process. The ratio of branched to linear isomers can vary between different lots of a commercial standard and is often specified on the Certificate of Analysis (CoA).[5][6] Other potential impurities could include homologues with different perfluoroalkyl chain lengths (e.g., methyl perfluorononanoate or methyl perfluoroundecanoate) and residual starting materials or solvents from the synthesis process.

Q3: What is a typical purity specification for a commercial this compound standard?

A3: Commercial standards of this compound typically have a high purity, often greater than 95%.[7] The exact purity and the levels of any identified impurities are provided in the Certificate of Analysis (CoA) that accompanies the standard. It is crucial to consult the CoA for the specific lot being used in your experiments.

Q4: Why is ¹⁹F NMR a preferred method for the purity assessment of fluorinated compounds?

A4: ¹⁹F NMR is a powerful tool for the analysis of fluorinated compounds for several reasons. The ¹⁹F nucleus has a high natural abundance (100%) and a high gyromagnetic ratio, making it a sensitive nucleus for NMR detection.[8][9] The chemical shift range for ¹⁹F is very wide, which minimizes signal overlap and allows for the clear resolution of different fluorine environments, even in complex molecules.[1][2] This technique can be used for quantitative analysis (qNMR) to determine the purity of a standard without the need for a reference standard of the same compound.[1][8]

Troubleshooting Guides

¹⁹F NMR Purity Assessment
Issue Potential Cause Troubleshooting Steps
Poor Signal-to-Noise Ratio Insufficient sample concentration.Increase the concentration of the sample in the NMR tube.
Suboptimal acquisition parameters.Increase the number of scans. Ensure the relaxation delay is adequate (typically 5 times the longest T1 relaxation time for quantitative analysis).[10]
Baseline Distortion or Rolling Large spectral width acquisition.Adjust the spectral width to cover only the region of interest if possible.
Incorrect phasing.Manually re-phase the spectrum carefully. Avoid large first-order phase corrections.
Acoustic ringing.Use a longer acquisition delay or apply a backward linear prediction processing.
Presence of Unexpected Peaks Impurities in the standard.Compare the spectrum to the Certificate of Analysis. The peaks could correspond to isomers or other related compounds.
¹³C satellites.These are small peaks that appear symmetrically around a large peak. Their intensity is typically around 0.55% of the main peak for each adjacent ¹³C. Asymmetrical satellites can arise from ¹³C-¹⁹F isotope shifts.[11]
Spinning sidebands.These appear at frequencies equal to the spinning rate on either side of a large peak. Reduce the spinning rate or acquire the spectrum without sample spinning to confirm.
Contamination.Ensure the NMR tube and solvent are clean. Run a blank spectrum of the solvent.
Inaccurate Quantification (qNMR) Non-uniform excitation of signals across a wide chemical shift range.Set the excitation pulse offset midway between the signals of the analyte and the internal standard.[1]
Insufficient relaxation delay.For accurate integration, ensure a sufficiently long relaxation delay (D1) is used to allow for full relaxation of all relevant nuclei.[10]
Signal saturation at high concentrations.Dilute the sample to an appropriate concentration range to avoid non-linearity in the detector response.[12]
GC-MS Purity Assessment
Issue Potential Cause Troubleshooting Steps
Peak Tailing Active sites in the GC system (inlet liner, column).Use a deactivated inlet liner and a column suitable for acidic or active compounds. If necessary, replace the liner and trim the first few centimeters of the column.
Sample degradation in the inlet.Lower the inlet temperature. Perfluorinated compounds can be susceptible to thermal degradation.[13][14]
Peak Fronting Column overload.Dilute the sample. High concentration standards can easily overload the column.
Presence of Multiple Peaks Isomeric impurities.Branched isomers of this compound will have slightly different retention times than the linear isomer. Compare the chromatogram to the CoA.
Thermal degradation products.If the inlet temperature is too high, the analyte may degrade, leading to the appearance of additional peaks. Analyze the sample at a lower inlet temperature to see if the relative peak areas change.
Contamination from the system or sample preparation.Inject a solvent blank to check for system contamination. Ensure all vials, caps, and solvents are clean.
Poor Reproducibility of Peak Areas Inconsistent injection volume.Check the autosampler syringe for air bubbles and ensure it is functioning correctly.
Inlet discrimination.Optimize the inlet temperature and injection speed for the specific compound and solvent.
No Peak or Very Small Peak Incorrect GC-MS parameters.Verify the oven temperature program, carrier gas flow rate, and MS acquisition parameters.
Analyte not reaching the detector.Check for leaks in the system. Ensure the column is properly installed in the inlet and detector.

Data Presentation

Table 1: Typical Purity and Impurity Profile of Commercial this compound Standards

Parameter Typical Specification Analytical Method
Purity (Linear Isomer) > 95%¹⁹F NMR, GC-MS
Branched Isomers Lot-specific, ratio provided in CoA¹⁹F NMR, GC-MS
Other Perfluorinated Homologues < 1%GC-MS, LC-MS/MS
Residual Solvents < 0.5%¹H NMR, GC-MS

Note: These are typical values. Always refer to the Certificate of Analysis for the specific lot you are using.

Experimental Protocols

Protocol 1: Purity Assessment by Quantitative ¹⁹F NMR (qNMR)

Objective: To determine the purity of a this compound standard using an internal standard.

Methodology:

  • Internal Standard Selection: Choose a stable, fluorine-containing compound with a simple ¹⁹F NMR spectrum that does not overlap with the analyte signals. A high-purity standard of trifluorotoluene or another suitable fluorinated compound can be used.

  • Sample Preparation:

    • Accurately weigh a known amount of the this compound standard into a clean, dry vial.

    • Accurately weigh a known amount of the internal standard into the same vial.

    • Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., acetone-d₆ or chloroform-d).

    • Transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Acquire the ¹⁹F NMR spectrum on a calibrated spectrometer.

    • Key Parameters:

      • Use a 90° pulse angle.

      • Set a long relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest to ensure full relaxation for accurate integration.

      • Ensure the spectral width is sufficient to cover all signals of interest.

      • Set the transmitter offset frequency between the signals of the analyte and the internal standard.[1]

      • Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 250 for high precision).

  • Data Processing and Analysis:

    • Apply Fourier transformation and phase correction to the acquired FID.

    • Perform baseline correction.

    • Integrate the signals corresponding to the this compound and the internal standard.

    • Calculate the purity of the this compound using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS (%)

    Where:

    • I = Integral value

    • N = Number of fluorine nuclei for the integrated signal

    • MW = Molecular weight

    • m = mass

    • IS = Internal Standard

Protocol 2: Purity Assessment by GC-MS

Objective: To identify and semi-quantify impurities in a this compound standard.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of the this compound standard in a high-purity solvent (e.g., ethyl acetate or hexane) at a concentration of approximately 1 mg/mL.

    • Prepare a series of dilutions from the stock solution (e.g., 100 µg/mL, 10 µg/mL, 1 µg/mL) to assess the linearity of the detector response and to avoid column and detector overload.

  • GC-MS Instrument Setup:

    • GC Column: A mid-polarity capillary column (e.g., DB-5ms or equivalent) is a good starting point.

    • Inlet: Use a deactivated split/splitless inlet liner.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).

    • Injection Mode: Split injection with a high split ratio (e.g., 50:1 or 100:1) is recommended for a high-concentration standard to avoid overloading the column.

    • Inlet Temperature: Start with a relatively low inlet temperature (e.g., 200-220 °C) to minimize the risk of thermal degradation.[15]

    • Oven Temperature Program: A typical program could be:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 250 °C.

      • Hold: 5 minutes at 250 °C.

    • MS Parameters:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Acquisition Mode: Full scan mode (e.g., m/z 50-600) to identify unknown impurities.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Identify the main peak corresponding to this compound based on its mass spectrum.

    • Analyze the mass spectra of the smaller peaks to identify potential impurities (e.g., isomers, homologues).

    • Calculate the area percentage of each peak to estimate the relative abundance of impurities. Note that this provides a semi-quantitative assessment, as the response factor for each impurity may differ from that of the main compound.

Visualizations

Purity_Assessment_Workflow cluster_start Start cluster_coa Initial Check cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Evaluation cluster_decision Purity Verification cluster_end Outcome start Receive Commercial This compound Standard coa Review Certificate of Analysis (CoA) start->coa prep Prepare Sample for Analysis (Dilution, Internal Standard) coa->prep nmr ¹⁹F NMR Analysis prep->nmr gcms GC-MS Analysis prep->gcms data Process & Analyze Spectra/Chromatograms nmr->data gcms->data decision Purity Meets Specification? data->decision pass Standard Suitable for Use decision->pass Yes fail Contact Supplier/ Further Investigation decision->fail No

Caption: Workflow for the purity assessment of a commercial this compound standard.

Troubleshooting_Extra_Peaks_NMR start Extra Peak(s) Observed in ¹⁹F NMR Spectrum check1 Symmetrical about main peak? start->check1 check2 Disappear when spinning is off? check1->check2 No action1 Likely ¹³C Satellites check1->action1 Yes check3 Present in solvent blank? check2->check3 No action2 Likely Spinning Sidebands check2->action2 Yes check4 Consistent with CoA data for isomers? check3->check4 No action3 Solvent/Tube Contamination check3->action3 Yes action4 Likely Isomeric Impurity check4->action4 Yes action5 Potential Unknown Impurity/ Degradation Product check4->action5 No end_node Impurity Identified action1->end_node action2->end_node action3->end_node action4->end_node action5->end_node

References

Technical Support Center: Analysis of Methyl Perfluorodecanoate by Electrospray Ionization LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating signal suppression and enhancement during the electrospray ionization (ESI) analysis of methyl perfluorodecanoate and other per- and polyfluoroalkyl substances (PFAS).

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of signal suppression or enhancement for this compound in ESI-LC-MS/MS analysis?

A1: Signal suppression or enhancement, collectively known as matrix effects, are common challenges in the ESI analysis of PFAS like this compound. These effects primarily arise from co-eluting matrix components from the sample that interfere with the ionization of the target analyte in the ESI source.

  • Ion Suppression: This is a more common issue for long-chain PFAS (>C10)[1]. It occurs when co-eluting compounds compete with the analyte for ionization, reducing the analyte's signal intensity. Common culprits include salts, detergents, and other organic molecules present in complex matrices such as wastewater, soil extracts, and biological fluids.

  • Ion Enhancement: Less common for long-chain PFAS, ion enhancement can occur when matrix components improve the ionization efficiency of the analyte. For some medium-chain PFAS (C4-C10), ionization enhancement has been observed[1].

Q2: How can I determine if my this compound signal is being affected by the sample matrix?

A2: A standard addition method is a reliable way to assess matrix effects. This involves spiking known concentrations of a this compound standard into the sample extract and comparing the signal response to the same standards prepared in a clean solvent. A significant difference in the slope of the calibration curves indicates the presence of matrix effects.

Q3: What are the most effective strategies to reduce signal suppression for long-chain PFAS like this compound?

A3: A multi-pronged approach involving sample preparation, chromatography, and the use of internal standards is most effective.

  • Sample Cleanup: Robust sample cleanup is crucial to remove interfering matrix components before analysis. Techniques like Solid Phase Extraction (SPE) with weak anion exchange (WAX) cartridges and cleanup with graphitized carbon black (GCB) are recommended in methods like EPA 1633[2][3].

  • Isotopically Labeled Internal Standards: The use of an isotopically labeled internal standard specific to this compound is the most effective way to compensate for matrix effects. The internal standard co-elutes with the analyte and experiences similar ionization suppression or enhancement, allowing for accurate quantification.

  • Chromatographic Separation: Optimizing the liquid chromatography (LC) method to separate this compound from co-eluting matrix components can significantly reduce signal suppression.

  • Instrument Maintenance: Regular cleaning of the ion source is essential to prevent the buildup of contaminants that can contribute to signal instability and suppression[4].

Q4: Can the choice of LC-MS/MS instrument settings affect signal stability for this compound?

A4: Yes, optimizing instrument parameters is critical. Key parameters to consider include:

  • Ionization Source Parameters: The spray voltage, nebulizer gas flow, and source temperature should be optimized to ensure stable and efficient ionization of this compound.

  • Collision Energy: In tandem mass spectrometry (MS/MS), the collision energy for the specific precursor-to-product ion transition of this compound should be optimized to achieve the best sensitivity and specificity.

  • Dwell Time: Ensure a sufficient dwell time for the MRM transition of your analyte to obtain an adequate number of data points across the chromatographic peak.

Troubleshooting Guides

Problem 1: Low or No Signal for this compound
Possible Cause Troubleshooting Steps
Severe Ion Suppression 1. Perform a post-extraction spike: Spike a known amount of this compound standard into a pre-analyzed sample extract. If the signal is still low or absent, severe matrix suppression is likely. 2. Improve sample cleanup: Implement or enhance the sample cleanup procedure using SPE with WAX cartridges and/or GCB as recommended in EPA Method 1633. 3. Dilute the sample: A simple dilution of the sample extract can sometimes reduce the concentration of interfering matrix components enough to improve the signal.
Instrument Contamination 1. Clean the ion source: Follow the manufacturer's instructions to clean the ESI probe, capillary, and other source components. 2. Check for system-wide contamination: Run a blank solvent injection. If a signal for this compound is observed, the system is contaminated. Flush the LC system and MS inlet with appropriate solvents.
Incorrect MS/MS Method Parameters 1. Verify MRM transitions: Ensure the correct precursor and product ions for this compound are entered in the acquisition method. 2. Optimize collision energy: Perform an infusion of a this compound standard to optimize the collision energy for maximum signal intensity.
LC Method Issues 1. Check for analyte retention: Ensure that this compound is being retained and eluted from the analytical column. Inject a standard in a clean solvent to verify. 2. Mobile phase composition: Verify the correct mobile phase composition and pH.
Problem 2: Inconsistent or Unstable Signal (Poor Reproducibility)
Possible Cause Troubleshooting Steps
Fluctuating Matrix Effects 1. Use an isotopically labeled internal standard: This is the most effective way to correct for variable matrix effects between samples. 2. Standardize sample collection and preparation: Ensure all samples are collected and processed identically to minimize variations in the matrix.
Unstable ESI Spray 1. Inspect the ESI needle: Look for clogs or damage to the needle tip. 2. Check gas flows: Ensure the nebulizer and drying gas flows are stable and at the optimal settings. 3. Optimize spray position: Adjust the position of the ESI probe relative to the MS inlet to achieve a stable spray.
LC Pump Issues 1. Check for pressure fluctuations: Monitor the LC system pressure. Significant fluctuations can indicate a leak or a problem with the pump seals. 2. Degas mobile phases: Ensure all mobile phases are properly degassed to prevent air bubbles from entering the system.
Autosampler Inconsistency 1. Verify injection volume: Perform a series of injections of a standard and check the reproducibility of the peak areas. 2. Clean the injection needle and port: Contamination in the autosampler can lead to carryover and inconsistent injections.

Quantitative Data Summary

The following table summarizes the observed matrix effects for different chain-length perfluorinated carboxylic acids (PFCAs) in sewage samples, highlighting the tendency for signal suppression in long-chain compounds like the parent acid of this compound.

Analyte Chain LengthMatrix Effect Observed
Ultra-short-chain (C2-C3)Ionization Suppression
Medium-chain (C4-C10)Ionization Enhancement
Long-chain (>C10)Ionization Suppression
(Data adapted from a study on the analysis of perfluorinated acids in sewage using HPLC-negative ESI-MS/MS[1])

Experimental Protocols

Protocol 1: Sample Preparation for Aqueous Samples (Based on EPA Method 1633)

This protocol outlines the solid-phase extraction (SPE) and cleanup procedure for the analysis of PFAS, including this compound, in aqueous matrices like wastewater, surface water, and groundwater.

Materials:

  • Weak anion exchange (WAX) SPE cartridges

  • Graphitized carbon black (GCB) for cleanup

  • Methanol (LC-MS grade)

  • Ammonium hydroxide

  • Formic acid

  • Acetic acid

  • Isotopically labeled internal standards

Procedure:

  • Sample Fortification: To a 500 mL water sample, add the isotopically labeled internal standards.

  • SPE Cartridge Conditioning: Condition the WAX SPE cartridge with methanol followed by reagent water.

  • Sample Loading: Load the fortified water sample onto the conditioned SPE cartridge.

  • Cartridge Washing: Wash the cartridge with a buffered solution to remove interferences.

  • Elution: Elute the analytes from the SPE cartridge using a solution of ammonium hydroxide in methanol.

  • GCB Cleanup: Pass the eluate through GCB to further remove matrix interferences.

  • Concentration and Reconstitution: Concentrate the eluate to near dryness under a gentle stream of nitrogen and reconstitute in a known volume of methanol/water.

  • Analysis: The sample is now ready for injection into the LC-MS/MS system.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Aqueous Sample (500 mL) Spike Spike with Isotopically Labeled Internal Standards Sample->Spike SPE Solid Phase Extraction (WAX Cartridge) Spike->SPE Cleanup Cleanup with Graphitized Carbon Black (GCB) SPE->Cleanup Concentrate Concentration and Reconstitution Cleanup->Concentrate LC Liquid Chromatography (Separation) Concentrate->LC ESI Electrospray Ionization LC->ESI MSMS Tandem Mass Spectrometry (Detection & Quantification) ESI->MSMS Data Data Analysis MSMS->Data Troubleshooting_Logic cluster_matrix Matrix Effects cluster_instrument Instrument Issues Start Low or Unstable Signal for this compound Matrix_Check Post-extraction Spike Shows Signal Suppression? Start->Matrix_Check Instrument_Check Blank Injection Shows Contamination? Start->Instrument_Check Improve_Cleanup Enhance Sample Cleanup (SPE, GCB) Matrix_Check->Improve_Cleanup Yes Use_IS Use Isotopically Labeled Internal Standard Matrix_Check->Use_IS Yes Improve_Cleanup->Use_IS Clean_Source Clean Ion Source Instrument_Check->Clean_Source Yes Check_Spray Unstable ESI Spray? Instrument_Check->Check_Spray No Optimize_Source Optimize Source Parameters Check_Spray->Optimize_Source Yes

References

Technical Support Center: Trace-Level Detection of Methyl Perfluorodecanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the trace-level detection of methyl perfluorodecanoate. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its trace-level detection important?

This compound is a type of per- and polyfluoroalkyl substance (PFAS), a large group of synthetic chemicals known for their persistence in the environment and potential adverse health effects.[1][2] These "forever chemicals" can accumulate in the human body and the environment.[3] Trace-level detection is crucial for monitoring its presence in various matrices like water, soil, and biological samples to assess environmental contamination, ensure regulatory compliance, and understand potential human exposure.[4][5]

Q2: What are the primary analytical methods for detecting this compound at trace levels?

The gold standard for sensitive and specific detection of PFAS like this compound is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[2][6][7] Gas Chromatography-Mass Spectrometry (GC-MS) is also used, particularly for volatile PFAS compounds, and may require a derivatization step to make the analyte suitable for GC analysis.[2][6][8]

Q3: What are the main challenges in the analysis of this compound?

Researchers face several challenges in PFAS analysis, including:

  • Sample Contamination: PFAS are ubiquitous in many laboratory consumables and the environment, leading to a high risk of background contamination.[1][3][6][9]

  • Complex Sample Matrices: Isolating and quantifying trace levels of this compound from complex samples like soil, sediment, and biological tissues can be difficult.[1][4][10]

  • Low Detection Limits: Regulatory guidelines often require detection at very low concentrations (parts-per-trillion or even parts-per-quadrillion), demanding highly sensitive instrumentation.[1][5][6]

  • Co-eluting Interferences: Other substances in the sample can interfere with the detection of the target analyte, leading to inaccurate results.[11]

Troubleshooting Guide

Issue 1: High background levels of PFAS are observed in blank samples.

  • Question: My blank samples show significant peaks for PFAS, including what appears to be this compound. What are the potential sources of this contamination and how can I minimize them?

  • Answer: Background contamination is a common issue in PFAS analysis.[1][3] Potential sources include:

    • Sample Containers and Labware: Use polypropylene or high-density polyethylene (HDPE) containers, as glass can adsorb PFAS. Ensure all vials, pipette tips, and tubing are certified PFAS-free.[6][7]

    • Solvents and Reagents: Use high-purity, PFAS-free solvents and reagents. It is crucial to test all reagents for background PFAS levels.

    • Analytical Instrument: Components within the LC system, such as tubing and seals, can be sources of PFAS. Installing a delay column can help separate instrumental background contamination from the analyte peaks.

    • Laboratory Environment: Personal care products, food packaging, and even some clothing can contain PFAS that may contaminate samples.[3] It is recommended to work in a dedicated clean lab space for PFAS analysis.

Issue 2: Poor recovery of this compound during sample preparation.

  • Question: I am experiencing low and inconsistent recovery of my target analyte after Solid-Phase Extraction (SPE). What could be causing this and how can I improve it?

  • Answer: Low recovery during SPE can be attributed to several factors:

    • Improper Cartridge Conditioning: Ensure the SPE cartridge is properly conditioned according to the manufacturer's protocol to activate the sorbent.

    • Incorrect Sample pH: The pH of the sample should be adjusted to ensure the target analyte is in the correct form for retention on the SPE sorbent.

    • Inappropriate Elution Solvent: The elution solvent must be strong enough to desorb the analyte from the sorbent. A common elution solvent for PFAS from weak anion exchange (WAX) cartridges is methanolic ammonium hydroxide.[12][13]

    • Sample Overload: Exceeding the capacity of the SPE cartridge can lead to breakthrough and loss of the analyte.

    • Analyte Volatility: For some neutral or more volatile PFAS, excessive concentration of the extract can lead to loss of the compound.[7]

Issue 3: Inconsistent or non-reproducible results between sample injections.

  • Question: My results for replicate injections of the same sample are not consistent. What could be the cause of this variability?

  • Answer: Inconsistent results can stem from both the sample preparation and the analytical instrumentation:

    • Sample Homogeneity: For solid samples, ensure the sample is thoroughly homogenized before taking a subsample for extraction.

    • Instrument Contamination: Carryover from previous injections of high-concentration samples can affect subsequent analyses. Implement rigorous wash steps between injections.

    • LC Column Performance: The performance of the analytical column can degrade over time. Monitor peak shape and retention time, and replace the column if necessary.

    • Mass Spectrometer Stability: Ensure the mass spectrometer is properly calibrated and that the source conditions are optimized and stable.

Quantitative Data Summary

The following table summarizes typical performance data for the analysis of PFAS using LC-MS/MS, which can be indicative of the expected performance for this compound. Note that specific values can vary depending on the instrument, matrix, and specific method parameters.

ParameterTypical Value RangeSource(s)
Limit of Quantitation (LOQ) in Drinking Water 0.001 - 1 ng/L[14]
Recovery in Water Samples (SPE) 70 - 130%[15]
Relative Standard Deviation (RSD) for Replicates < 15%[15]
Linearity (R²) > 0.99[16]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Aqueous Samples (Based on EPA Method 1633)

This protocol is a generalized procedure for the extraction of PFAS from water samples using weak anion exchange (WAX) SPE cartridges.

  • Sample Preparation:

    • Homogenize the 500 mL water sample by inverting the container several times.[13]

    • Check and adjust the sample pH to 6.0-7.0.[12]

    • Spike the sample with isotopically labeled internal standards.[7]

  • SPE Cartridge Conditioning:

    • Condition a WAX SPE cartridge (e.g., 150 mg, 6 mL) with 15 mL of 1% methanolic ammonium hydroxide.[12][13]

    • Follow with 5 mL of 0.3 M formic acid.[13] Do not allow the sorbent to go dry.

  • Sample Loading:

    • Load the 500 mL sample onto the conditioned cartridge at a flow rate of approximately 5 mL/min.[12][13]

  • Washing:

    • Wash the cartridge with two 5 mL aliquots of reagent water.[12]

    • Follow with a 5 mL wash of 1:1 0.1 M formic acid/methanol.[12][13]

  • Drying:

    • Dry the cartridge under vacuum or with nitrogen for a short period (e.g., 15 seconds) to remove excess water.[12][13]

  • Elution:

    • Elute the analytes from the cartridge with 5 mL of 1% methanolic ammonium hydroxide into a polypropylene tube.[12][13]

  • Post-Elution:

    • Neutralize the eluate by adding 25 µL of concentrated acetic acid and vortex.[12][13]

    • The extract is now ready for concentration and analysis by LC-MS/MS.

Protocol 2: LC-MS/MS Analysis

This protocol provides a general framework for the instrumental analysis of PFAS.

  • Liquid Chromatography (LC) Conditions:

    • Analytical Column: A C18 column specifically designed for PFAS analysis (e.g., Ascentis® Express PFAS, 100 x 2.1 mm, 2.7 µm).

    • Mobile Phase A: 10 mM Ammonium acetate in water.

    • Mobile Phase B: Methanol.

    • Gradient: A suitable gradient program to separate the target analytes.

    • Flow Rate: Typically 0.2-0.4 mL/min.

    • Injection Volume: 2-10 µL.

    • Delay Column: An Ascentis® Express PFAS Delay column (50 x 3 mm, 2.7 µm) installed between the mixer and the injector to separate background contamination.

  • Tandem Mass Spectrometry (MS/MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor and product ions for this compound and its labeled internal standard must be determined and optimized.

    • Source Parameters: Optimize source temperature, gas flows, and voltages for maximum sensitivity.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis sample Aqueous Sample (500 mL) spike Spike with Internal Standards sample->spike load Load Sample spike->load condition Condition WAX SPE Cartridge condition->load wash Wash Cartridge load->wash elute Elute Analytes wash->elute extract Final Extract elute->extract lc LC Separation (C18 Column) extract->lc ms Tandem MS Detection (MRM) lc->ms data Data Acquisition & Processing ms->data

Caption: Overview of the sample preparation and analysis workflow.

Troubleshooting_Logic start Problem Encountered contamination High Blank Contamination? start->contamination recovery Poor Analyte Recovery? contamination->recovery No sol_contam Check Labware, Solvents, and Instrument. Use PFAS-free materials. contamination->sol_contam Yes reproducibility Inconsistent Results? recovery->reproducibility No sol_recov Optimize SPE: Conditioning, pH, and Elution Solvent. recovery->sol_recov Yes sol_reprod Ensure Sample Homogeneity, Check for Carryover, and Verify Column Performance. reproducibility->sol_reprod Yes end Problem Resolved reproducibility->end No sol_contam->end sol_recov->end sol_reprod->end

References

Validation & Comparative

A Comparative Analysis of Methyl Perfluorodecanoate and Other Per- and Polyfluoroalkyl Substances (PFAS)

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methyl perfluorodecanoate with other relevant per- and polyfluoroalkyl substances (PFAS). The information presented is intended to assist researchers, scientists, and drug development professionals in understanding the key physicochemical properties, toxicological profiles, and analytical methodologies associated with these compounds. All quantitative data is summarized in clear, tabular formats, and detailed experimental protocols for key cited experiments are provided.

Physicochemical Properties: A Comparative Overview

The physicochemical properties of PFAS compounds are critical determinants of their environmental fate, transport, and biological interactions. Variations in chain length, functional group, and the presence of esterification significantly influence properties such as vapor pressure, water solubility, and lipophilicity.

PropertyThis compoundPerfluorodecanoic Acid (PFDA)Perfluorooctanoic Acid (PFOA)Perfluorooctane Sulfonate (PFOS)
Molecular Formula C11H3F19O2C10HF19O2C8HF15O2C8HF17O2S
Molecular Weight ( g/mol ) 528.11514.07414.07500.13
Boiling Point (°C) 193[1]218 (decomposes)189-192Decomposes
Vapor Pressure (Pa at 25°C) No experimental data found0.00153 (predicted)[2]1.10.000331
Water Solubility (mg/L at 25°C) No experimental data found27 (predicted)[2]9500570[3]
Log K_ow_ (Octanol-Water Partition Coefficient) No experimental data found7.5 (predicted)5.3[4]5.2

Note: Experimental data for this compound are limited. The data for Perfluorodecanoic Acid (PFDA), its corresponding carboxylic acid, are often used as a surrogate for estimation.

Toxicological Profile: A Focus on Perfluorodecanoic Acid (PFDA)

Direct toxicological studies on this compound are scarce. However, extensive research has been conducted on its corresponding carboxylic acid, perfluorodecanoic acid (PFDA), by the National Toxicology Program (NTP). These studies provide valuable insights into the potential toxicity of related compounds.

A comparative 28-day gavage study in Sprague Dawley rats conducted by the NTP evaluated the toxicity of several perfluoroalkyl carboxylates, including PFDA, perfluorononanoic acid (PFNA), perfluorooctanoic acid (PFOA), and perfluorohexanoic acid (PFHxA).

EndpointPerfluorodecanoic Acid (PFDA)Perfluorononanoic Acid (PFNA)Perfluorooctanoic Acid (PFOA)Perfluorohexanoic Acid (PFHxA)
Primary Target Organ Liver, ThymusLiver, ThymusLiverLiver
Hepatotoxicity Increased liver weight, hepatocellular hypertrophy, necrosisIncreased liver weight, hepatocellular hypertrophyIncreased liver weight, hepatocellular hypertrophyIncreased liver weight, hepatocellular hypertrophy
Immunotoxicity Thymic atrophyThymic atrophyNot observedNot observed
Body Weight Effects Decreased body weight gainDecreased body weight gainDecreased body weight gainMinimal effects

These findings suggest that longer-chain perfluoroalkyl carboxylates like PFDA and PFNA exhibit greater toxicity, particularly concerning immunotoxicity, compared to shorter-chain counterparts like PFOA and PFHxA.

Signaling Pathway Interactions

The biological effects of many PFAS compounds are mediated through their interaction with various cellular signaling pathways. While specific data for this compound is limited, studies on PFDA and other long-chain PFAS indicate the involvement of several key nuclear receptors.

Peroxisome Proliferator-Activated Receptor Alpha (PPARα)

Activation of PPARα is a well-established mechanism of toxicity for many PFAS compounds, particularly in rodents. Studies have shown that PFDA is a potent activator of mouse PPARα. However, its activity on human PPARα appears to be weaker, with some studies showing no activation.[5] This species-specific difference is a critical consideration when extrapolating rodent toxicity data to humans.

Estrogen Receptor (ER)

Several PFAS, including PFDA, have been shown to interact with the estrogen receptor. In vitro studies have demonstrated that PFDA can weakly bind to the estrogen receptor and may exhibit estrogenic or anti-estrogenic activity depending on the experimental conditions.[6][7][8][9][10][11]

The following diagram illustrates the potential interaction of PFAS with the estrogen receptor signaling pathway.

PFAS_Estrogen_Receptor_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PFAS PFAS ER Estrogen Receptor (ER) PFAS->ER Binding ER_HSP ER-HSP Complex ER_dimer ER Dimer ER->ER_dimer Dimerization HSP Heat Shock Proteins ER_HSP->ER Dissociation ERE Estrogen Response Element (ERE) ER_dimer->ERE Binding Transcription Gene Transcription ERE->Transcription Activation

PFAS Interaction with Estrogen Receptor Pathway

Experimental Protocols

Determination of Physicochemical Properties

Vapor Pressure (Knudsen Effusion Method): The vapor pressure of a substance in a solid or liquid state can be determined by measuring the rate of mass loss through a small orifice in a Knudsen cell under vacuum.

  • A small amount of the sample is placed in a Knudsen cell, which has a small, well-defined orifice.

  • The cell is placed in a vacuum chamber and heated to a constant temperature.

  • The rate of mass loss due to effusion of the vapor through the orifice is measured using a microbalance.

  • The vapor pressure (P) is calculated using the Knudsen equation: P = (Δm/Δt) * (1/A) * sqrt(2πRT/M) where Δm/Δt is the rate of mass loss, A is the area of the orifice, R is the ideal gas constant, T is the absolute temperature, and M is the molar mass of the substance.[6][12]

Water Solubility (Shake-Flask Method): The shake-flask method is a standard procedure for determining the water solubility of a chemical.

  • An excess amount of the substance is added to a known volume of water in a flask.

  • The flask is sealed and agitated at a constant temperature for an extended period (typically 24-48 hours) to allow equilibrium to be reached.

  • The mixture is then centrifuged or filtered to separate the undissolved solid from the saturated aqueous solution.

  • The concentration of the substance in the aqueous phase is determined using a suitable analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS).[3][13]

Octanol-Water Partition Coefficient (K_ow_) (Shake-Flask Method): The K_ow_ is a measure of a chemical's lipophilicity and is determined by measuring its distribution between n-octanol and water.

  • A known volume of n-octanol and water are pre-saturated with each other and then placed in a separatory funnel.

  • A small, known amount of the test substance is added to the funnel.

  • The funnel is shaken vigorously for a set period to allow for partitioning between the two phases and then allowed to stand for the phases to separate.

  • The concentration of the substance in both the octanol and water phases is measured using an appropriate analytical method.

  • The K_ow_ is calculated as the ratio of the concentration in the octanol phase to the concentration in the water phase.[4][14][15][16]

Toxicological Assays

NTP 28-Day Gavage Study: The National Toxicology Program conducts standardized toxicity studies to assess the potential health effects of chemicals.

  • Animal Model: Typically, Sprague Dawley rats are used.

  • Dosing: The test substance is administered daily via oral gavage for 28 consecutive days. A range of doses is used to establish a dose-response relationship.

  • Observations: Animals are monitored daily for clinical signs of toxicity. Body weight and food consumption are recorded regularly.

  • Necropsy and Histopathology: At the end of the study, animals are euthanized, and a full necropsy is performed. Tissues from major organs are collected, weighed, and examined microscopically for pathological changes.

  • Clinical Pathology: Blood samples are collected for analysis of hematology and clinical chemistry parameters to assess effects on various organ systems.[3]

The following workflow illustrates the general procedure for an NTP 28-day toxicity study.

NTP_28_Day_Study_Workflow start Start acclimation Animal Acclimation start->acclimation randomization Randomization into Dose Groups acclimation->randomization dosing Daily Dosing (28 Days) randomization->dosing observation Daily Clinical Observations dosing->observation bw_fc Body Weight & Food Consumption dosing->bw_fc end_of_study End of Study dosing->end_of_study necropsy Necropsy & Tissue Collection end_of_study->necropsy histopathology Histopathology necropsy->histopathology clin_path Clinical Pathology necropsy->clin_path data_analysis Data Analysis & Reporting histopathology->data_analysis clin_path->data_analysis

NTP 28-Day Toxicity Study Workflow
In Vitro Signaling Pathway Assays

PPARα Activation Assay (Luciferase Reporter Assay): This assay is used to determine if a chemical can activate the PPARα nuclear receptor.

  • Cell Culture: A suitable cell line (e.g., HepG2) is cultured.

  • Transfection: The cells are transfected with two plasmids: one containing the PPARα gene and another containing a luciferase reporter gene linked to a PPAR response element (PPRE).

  • Treatment: The transfected cells are exposed to different concentrations of the test compound.

  • Luciferase Measurement: After an incubation period, the cells are lysed, and the luciferase activity is measured using a luminometer. An increase in luciferase activity indicates activation of PPARα.[1][5][17][18]

Estrogen Receptor Binding Assay: This assay determines the ability of a chemical to bind to the estrogen receptor.

  • Receptor Preparation: A source of estrogen receptors is prepared, typically from the cytosol of a target tissue (e.g., rat uterus or fish liver).

  • Competitive Binding: The receptor preparation is incubated with a fixed concentration of a radiolabeled estrogen (e.g., [³H]-estradiol) and varying concentrations of the test compound.

  • Separation: Unbound ligand is separated from the receptor-bound ligand using a method such as charcoal-dextran adsorption.

  • Quantification: The amount of radioactivity in the receptor-bound fraction is measured using a scintillation counter. A decrease in radioactivity with increasing concentrations of the test compound indicates competitive binding to the estrogen receptor.[6][7][8][9][10][11]

Analytical Methodologies

The analysis of PFAS in various matrices is challenging due to their low concentrations and the potential for contamination. The most common and reliable methods involve liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). For more volatile PFAS or their derivatives, gas chromatography-mass spectrometry (GC-MS) can be employed.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for the quantification of PFAS in environmental and biological samples.

  • Sample Preparation: This is a critical step and often involves solid-phase extraction (SPE) to concentrate the analytes and remove matrix interferences.

  • Chromatographic Separation: The extracted sample is injected into a liquid chromatograph, where the different PFAS are separated on a specialized analytical column (e.g., C18).

  • Mass Spectrometric Detection: The separated compounds are introduced into a tandem mass spectrometer. The instrument is operated in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity for the target analytes. Quantification is typically performed using isotopically labeled internal standards.[19][20]

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is suitable for the analysis of volatile or semi-volatile PFAS. For non-volatile PFAS like perfluoroalkyl carboxylic acids, a derivatization step is required to convert them into more volatile esters (e.g., methyl esters).

  • Derivatization (for non-volatile PFAS): The carboxylic acid functional group is converted to an ester (e.g., by reaction with methanol and an acid catalyst).

  • Extraction: The derivatized analytes are extracted into an organic solvent.

  • Chromatographic Separation: The extract is injected into a gas chromatograph, where the compounds are separated based on their volatility and interaction with the stationary phase of the GC column.

  • Mass Spectrometric Detection: The separated compounds are detected by a mass spectrometer. Quantification can be performed using either SCAN mode (for identification) or Selected Ion Monitoring (SIM) mode (for enhanced sensitivity).[19][21][22][23]

The following diagram illustrates the general workflow for PFAS analysis by LC-MS/MS.

LCMSMS_Workflow Sample Sample Collection Extraction Solid-Phase Extraction (SPE) Sample->Extraction Concentration & Cleanup LC Liquid Chromatography (LC) Extraction->LC Separation MSMS Tandem Mass Spectrometry (MS/MS) LC->MSMS Detection & Quantification Data Data Analysis MSMS->Data

LC-MS/MS Workflow for PFAS Analysis

References

Navigating the Analytical Maze: A Comparative Guide to the Validation of Methods for Methyl Perfluorodecanoate in Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of methyl perfluorodecanoate, a member of the vast family of per- and polyfluoroalkyl substances (PFAS), in complex matrices is a critical challenge in environmental monitoring, toxicology, and pharmaceutical development. The inherent persistence and potential for bioaccumulation of these "forever chemicals" necessitate robust and reliable analytical methods. This guide provides an objective comparison of the predominant analytical techniques, supported by experimental data, to aid researchers in selecting the most appropriate method for their specific needs.

The two primary analytical powerhouses for PFAS analysis, including this compound, are Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). LC-MS/MS is widely regarded as the gold standard for its high sensitivity and selectivity for a broad range of PFAS compounds.[1][2] GC-MS, on the other hand, is particularly suited for the analysis of volatile and semi-volatile PFAS.[3][4][5]

Performance Comparison of Analytical Methods

The selection of an analytical method is fundamentally driven by its performance characteristics. Key parameters include linearity, accuracy (measured as recovery), precision (expressed as relative standard deviation or RSD), and the limits of detection (LOD) and quantification (LOQ). The following tables summarize the performance of various methods for the analysis of PFAS, which are indicative of the expected performance for this compound, across different complex matrices.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS stands out for its exceptional sensitivity and is the most frequently employed technique for PFAS analysis in diverse samples.[6][7][8]

Table 1: Performance of LC-MS/MS Methods for PFAS Analysis

MatrixExtraction/CleanupLinearity (R²)Accuracy (% Recovery)Precision (% RSD)LOQReference
Plant TissuesMethanol Extraction, ENVI Carb Cartridge CleanupNot Reported90-120<200.04-4.8 ng/g[9]
Fruits & VegetablesBasic Methanol Extraction, WAX SPE CleanupNot Reported50-150Not Reported0.025-0.25 ng/g[10]
Human PlasmaProtein Precipitation0.989-0.99987.9-113.12.0-19.50.009-0.245 µg/L[6]
Food (Fish, Pizza, etc.)Acetonitrile Extraction, WAX SPE CleanupNot Reportedz-scores within ±2.0Not Reported0.018-5.28 ng/g[11][12]
Drinking WaterSolid Phase Extraction (SPE)>0.9990.0-122.31.95-8.590.5-3.0 ng/L[13]
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a valuable alternative, particularly for more volatile PFAS compounds or when derivatization is employed to enhance volatility.[14][15]

Table 2: Performance of GC-MS Methods for PFAS Analysis

MatrixExtraction/CleanupLinearity (R²)Accuracy (% Recovery)Precision (% RSD)LODReference
WaterMagnetic Solid-Phase Extraction (MSPE)0.050–50 ng/mL (range)86.7-111Good (not specified)0.0010–0.0019 ng/mL[4]
Water (for PFOA)Not Specified0.9994 (SCAN), 0.9992 (SIM)Not ReportedNot Reported0.5 ppm (SCAN), 0.1 ppm (SIM)[5]
Environmental SamplesMultimode SPENot ReportedNot ReportedNot ReportedNot Reported[3]

Experimental Protocols

Detailed and standardized protocols are the bedrock of reproducible and reliable results. Below are representative methodologies for the key analytical techniques.

Protocol 1: LC-MS/MS Analysis of this compound in Biological Matrices (e.g., Plasma)

This method is adapted from validated protocols for PFAS analysis in human plasma.[6]

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma in a polypropylene tube, add 300 µL of ice-cold methanol containing isotopically labeled internal standards.

    • Vortex the mixture vigorously for 30 seconds to precipitate proteins.

    • Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a clean polypropylene tube for analysis.

  • Instrumental Analysis (LC-MS/MS):

    • Liquid Chromatography: Utilize a C18 reversed-phase column with a gradient elution program.

      • Mobile Phase A: 2 mM ammonium acetate in water.

      • Mobile Phase B: Methanol.

    • Mass Spectrometry: Operate a triple quadrupole mass spectrometer in negative electrospray ionization (ESI-) mode with multiple reaction monitoring (MRM). Specific precursor-product ion transitions for this compound and internal standards must be optimized.

  • Validation Parameters:

    • Linearity: Establish a calibration curve over the desired concentration range using matrix-matched standards.

    • Accuracy and Precision: Determine by analyzing quality control samples at multiple concentration levels in replicate.

    • LOD and LOQ: Calculate based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).

Protocol 2: GC-MS Analysis of this compound in Water Samples

This protocol is based on methods developed for the analysis of perfluoroalkyl carboxylic acids (PFCAs) and can be adapted for their methyl esters.[4]

  • Sample Preparation (Magnetic Solid-Phase Extraction - MSPE):

    • Synthesize or obtain a suitable magnetic sorbent functionalized for PFAS extraction.

    • Add a known amount of the magnetic sorbent to the water sample.

    • Agitate the mixture to allow for the adsorption of this compound onto the sorbent.

    • Use a strong magnet to isolate the sorbent from the water sample.

    • Elute the analyte from the sorbent using an appropriate organic solvent (e.g., methanol or acetonitrile).

    • The eluate may require concentration and derivatization depending on the specific GC-MS method.

  • Instrumental Analysis (GC-MS):

    • Gas Chromatography: Employ a capillary column suitable for the separation of fluorinated compounds. Optimize the temperature program for the separation of the target analyte from matrix interferences.

    • Mass Spectrometry: Operate the mass spectrometer in either full scan (SCAN) mode for qualitative and quantitative analysis or selected ion monitoring (SIM) mode for enhanced sensitivity.[5]

  • Validation Parameters:

    • Follow similar validation procedures as outlined for the LC-MS/MS method, ensuring the use of appropriate internal standards for GC-MS analysis.

Visualizing the Workflow

To provide a clear overview of the analytical process, the following diagram illustrates a typical experimental workflow for the analysis of this compound in a complex matrix.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Validation sample Complex Matrix Sample (e.g., Plasma, Water, Soil) extraction Extraction (LLE, SPE, QuEChERS) sample->extraction cleanup Cleanup (e.g., SPE Cartridge) extraction->cleanup concentration Concentration cleanup->concentration lc_ms LC-MS/MS Analysis concentration->lc_ms LC-MS/MS Path gc_ms GC-MS Analysis concentration->gc_ms GC-MS Path quantification Quantification lc_ms->quantification gc_ms->quantification validation Method Validation (Linearity, Accuracy, Precision) quantification->validation reporting Reporting validation->reporting

Caption: Experimental workflow for this compound analysis.

References

A Comparative Guide to the Inter-laboratory Measurement of Perfluorodecanoate Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct inter-laboratory studies specifically for methyl perfluorodecanoate were not identified in the public domain. This guide focuses on the analysis of its corresponding carboxylate, perfluorodecanoic acid (PFDA), a major per- and polyfluoroalkyl substance (PFAS). The analytical methodologies presented are considered highly relevant for the quantification of this compound, which would typically be hydrolyzed to PFDA prior to or during analysis by common techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

This guide is intended for researchers, scientists, and drug development professionals, providing an objective comparison of analytical performance for PFDA measurement based on available inter-laboratory data and validated experimental protocols.

Data Presentation: Inter-laboratory Performance for PFDA Analysis

The following table summarizes results from a proficiency testing round for the analysis of PFDA in groundwater, providing insight into the inter-laboratory variability and performance for this analyte.[1] A satisfactory performance is generally indicated by a z-score within ±2.[1]

Table 1: Summary of PFDA Proficiency Testing Results in Groundwater [1]

AnalyteAssigned Value (ng/L)Robust Standard Deviation (ng/L)Number of ParticipantsSatisfactory Performance (%)
Perfluorodecanoic acid (PFDA)92.624.912190.5

This data indicates a generally good performance among the participating laboratories for the analysis of PFDA in an aqueous matrix, with a high percentage of satisfactory results. The robust standard deviation reflects the inter-laboratory variability for this specific analysis.[1]

Further performance data is available from single and multi-laboratory validation studies of comprehensive PFAS analysis methods, such as EPA Method 1633. The following table presents recovery and relative standard deviation (RSD) data for PFDA from a single-laboratory validation of a method aligned with EPA 1633.

Table 2: Single-Laboratory Performance for PFDA in Spiked Water Samples

AnalyteSpiking LevelMean Recovery (%)Relative Standard Deviation (RSD) (%)
Perfluorodecanoic acid (PFDA)Low95.74.8
Medium98.41.8
High97.81.1

These results demonstrate high accuracy (recoveries close to 100%) and precision (low RSD) for the analysis of PFDA in water across a range of concentrations. All recoveries were well within the typical EPA acceptance limits of 70-130%.

Experimental Protocols

The accurate and reproducible quantification of PFDA, and by extension this compound, relies on robust and validated analytical methods. The most widely adopted method is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). EPA Method 1633 is a comprehensive and validated method for the analysis of 40 PFAS, including PFDA, in various environmental matrices.[2][3][4]

Detailed Protocol for Aqueous Sample Analysis based on EPA Method 1633

This protocol provides a detailed methodology for the analysis of PFDA in aqueous samples using solid-phase extraction (SPE) followed by LC-MS/MS.

1. Sample Preparation and Extraction:

  • Sample Collection: Collect water samples in high-density polyethylene (HDPE) bottles.

  • Spiking: Fortify the 500 mL water sample with a solution containing isotopically labeled internal standards (also known as extracted internal standards - EIS) to correct for matrix effects and recovery losses.

  • pH Adjustment: Check that the sample pH is between 6.5 and 7.5.

  • Solid-Phase Extraction (SPE):

    • Cartridge Conditioning: Condition a weak anion exchange (WAX) SPE cartridge by passing 15 mL of 1% methanolic ammonium hydroxide, followed by 5 mL of 0.3 M formic acid. Do not allow the cartridge to go dry.

    • Sample Loading: Load the entire 500 mL sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.

    • Washing: Wash the cartridge with reagent water and a 1:1 solution of 0.1 M formic acid/methanol to remove interferences.

    • Elution: Elute the analytes from the cartridge with 1% methanolic ammonium hydroxide.[5]

2. Extract Cleanup (if necessary):

  • For complex matrices, a cleanup step using graphitized carbon black (GCB) may be employed to remove further interferences.

3. Instrumental Analysis (LC-MS/MS):

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phases: Typically, a gradient of ammonium acetate in water and methanol or acetonitrile is used for separation.[6]

    • Flow Rate: A typical flow rate is around 0.4-0.6 mL/min.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization: Electrospray ionization (ESI) in negative mode is standard for PFAS analysis.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Two MRM transitions are typically monitored for each analyte for confirmation.[7][8]

    • Quantification: Analyte concentrations are determined using the isotope dilution method, where the response of the native analyte is normalized to the response of its corresponding isotopically labeled internal standard.[3]

Mandatory Visualization

The following diagram illustrates the general experimental workflow for the analysis of PFDA in aqueous samples.

experimental_workflow cluster_prep Sample Preparation cluster_extraction Solid-Phase Extraction (SPE) cluster_analysis Instrumental Analysis cluster_data Data Processing sample_collection Aqueous Sample Collection (500 mL in HDPE bottle) spike_is Spike with Isotopically Labeled Internal Standards sample_collection->spike_is sample_loading Sample Loading spike_is->sample_loading spe_conditioning SPE Cartridge Conditioning (Weak Anion Exchange) washing Cartridge Washing sample_loading->washing elution Analyte Elution washing->elution lc_separation LC Separation (C18 Column) elution->lc_separation msms_detection MS/MS Detection (ESI-, MRM) lc_separation->msms_detection quantification Quantification (Isotope Dilution) msms_detection->quantification reporting Reporting quantification->reporting

Caption: Experimental workflow for PFDA analysis in aqueous samples.

References

Comparative Toxicity Analysis: Methyl Perfluorodecanoate vs. Perfluorodecanoic Acid (PFDA)

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the toxicological profiles of methyl perfluorodecanoate and its corresponding carboxylic acid, perfluorodecanoic acid (PFDA).

This guide provides a detailed comparison of the available toxicological data for this compound and perfluorodecanoic acid (PFDA). While direct comparative toxicity studies are limited, the available evidence strongly suggests that the toxicity of this compound is primarily attributable to its in vivo hydrolysis to PFDA. Carboxylesterases, enzymes widely distributed in the body, are responsible for the hydrolysis of carboxylesters to their corresponding alcohol and carboxylic acid components. Therefore, this guide focuses on the well-documented toxicity of PFDA as the principal driver of the potential adverse effects of this compound.

Executive Summary

Perfluorodecanoic acid (PFDA) is a persistent and bioaccumulative environmental contaminant associated with a range of toxic effects. Key toxicological concerns include hepatotoxicity, immunotoxicity, and developmental toxicity. The primary mechanisms of PFDA's toxicity involve the activation of the peroxisome proliferator-activated receptor alpha (PPARα) and disruption of the Toll-like receptor (TLR) signaling pathway. In contrast, specific toxicity data for this compound is scarce. However, as the methyl ester of PFDA, it is anticipated to undergo rapid hydrolysis in biological systems, releasing PFDA as the active toxicant.

Quantitative Toxicity Data

The following tables summarize key quantitative toxicity data for perfluorodecanoic acid (PFDA) from various studies.

Table 1: Acute and Subchronic Toxicity of Perfluorodecanoic Acid (PFDA)

SpeciesRoute of ExposureParameterValueReference
Rat (Male, Fischer)IntraperitonealLD50 (30-day)41 mg/kg[1]
Rat (Male, Fischer)IntraperitonealLD50 (30-day)189 mg/kg (for PFOA, a shorter-chain analog)[1]
RatOral (Gavage)LD5057 mg/kg[2]
RatOral (Gavage)NOAEL (28-day)0.1 mg/kg/day (for Perfluorododecanoic acid, a longer-chain analog)[3]
RatOral (Gavage)NOAEL (Repeated Dose)0.1 mg/kg/day (for Perfluorododecanoic acid)[3]

Table 2: Developmental and Immunological Toxicity of Perfluorodecanoic Acid (PFDA)

SpeciesStudy TypeParameterValueReference
RatDevelopmental ToxicityNOAEL0.5 mg/kg/day (for Perfluorododecanoic acid)[3]
Rat (Female, Harlan Sprague-Dawley)Immunotoxicity (28-day)NOAEL≥0.25 mg/kg/day (decreased macrophage phagocytosis)[4]

Mechanisms of Toxicity

Peroxisome Proliferator-Activated Receptor Alpha (PPARα) Activation

PFDA is a potent agonist of PPARα, a nuclear receptor that plays a crucial role in lipid metabolism.[5] Activation of PPARα by PFDA leads to a cascade of events in the liver, including peroxisome proliferation, induction of fatty acid metabolizing enzymes, and subsequent oxidative stress. This mechanism is a key driver of the observed hepatotoxicity.[5]

PPARa_Activation_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PFDA_ext PFDA PFDA_intra PFDA PFDA_ext->PFDA_intra Cellular Uptake PPARa PPARα PFDA_intra->PPARa Binds and Activates PPARa_RXR PPARα-RXR Heterodimer PPARa->PPARa_RXR RXR RXR RXR->PPARa_RXR PPARa_RXR_nuc PPARα-RXR PPARa_RXR->PPARa_RXR_nuc Translocation PPRE PPRE (Peroxisome Proliferator Response Element) PPARa_RXR_nuc->PPRE Binds Target_Genes Target Gene Transcription PPRE->Target_Genes mRNA mRNA Target_Genes->mRNA Protein Protein Synthesis mRNA->Protein Peroxisome_Proliferation Peroxisome Proliferation Protein->Peroxisome_Proliferation Lipid_Metabolism Altered Lipid Metabolism Protein->Lipid_Metabolism Oxidative_Stress Oxidative Stress Peroxisome_Proliferation->Oxidative_Stress Lipid_Metabolism->Oxidative_Stress

Diagram 1: PPARα Activation Pathway by PFDA.
Toll-like Receptor (TLR) Signaling Pathway Disruption

PFDA has been shown to induce immunotoxicity by dysregulating the Toll-like receptor (TLR) signaling pathway.[6] This disruption can lead to immunosuppression, apoptosis, and an inflammatory response, ultimately weakening the host's ability to defend against pathogens.[6]

TLR_Signaling_Pathway_Disruption PFDA PFDA TLR Toll-like Receptor (TLR) PFDA->TLR Dysregulates MyD88 MyD88 TLR->MyD88 Recruits IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex Activates AP1 AP-1 TAK1->AP1 Activates (via MAPKs) NF_kB NF-κB IKK_complex->NF_kB Activates Inflammatory_Cytokines Pro-inflammatory Cytokines NF_kB->Inflammatory_Cytokines Induces Transcription AP1->Inflammatory_Cytokines Induces Transcription Immunosuppression Immunosuppression Inflammatory_Cytokines->Immunosuppression Apoptosis Apoptosis Inflammatory_Cytokines->Apoptosis

Diagram 2: PFDA-induced Disruption of TLR Signaling.

Experimental Protocols

The toxicity of PFDA has been evaluated using standardized experimental protocols, primarily following guidelines from the Organisation for Economic Co-operation and Development (OECD).

Repeated Dose 28-day Oral Toxicity Study in Rodents (based on OECD Guideline 407)

This study design is used to assess the subchronic oral toxicity of a substance.[7][8]

  • Test Animals: Typically rats, with at least 5 males and 5 females per dose group.[8]

  • Dose Administration: The test substance is administered orally by gavage daily for 28 days.[9]

  • Dose Levels: A control group and at least three dose levels are used.[8]

  • Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are monitored weekly.

  • Clinical Pathology: At the end of the study, blood samples are collected for hematology and clinical chemistry analysis.

  • Histopathology: A full necropsy is performed on all animals, and selected organs are weighed and examined microscopically.

Prenatal Developmental Toxicity Study (based on OECD Guideline 414)

This study is designed to evaluate the potential of a substance to cause adverse effects on the developing fetus.[2][10]

  • Test Animals: Typically pregnant rats or rabbits, with approximately 20 pregnant females per group.[10]

  • Dose Administration: The test substance is administered orally by gavage during the period of organogenesis.[10]

  • Dose Levels: A control group and at least three dose levels are used. The highest dose is intended to induce some maternal toxicity but not mortality.[11]

  • Maternal Observations: Pregnant animals are observed for clinical signs of toxicity, and body weight and food consumption are recorded.

  • Fetal Examinations: Near the end of gestation, fetuses are delivered by cesarean section and examined for external, visceral, and skeletal malformations.

Experimental_Workflow cluster_Toxicity_Testing Toxicity Testing Workflow start Dose Range-Finding Studies main_study Main Study (e.g., OECD 407 or 414) start->main_study Inform Dose Selection dosing Daily Dosing (e.g., 28 days or during gestation) main_study->dosing observations In-life Observations (Clinical signs, body weight, etc.) dosing->observations termination Study Termination & Necropsy observations->termination data_analysis Data Analysis (Statistical analysis of endpoints) termination->data_analysis end NOAEL/LOAEL Determination data_analysis->end

Diagram 3: General Experimental Workflow for Toxicity Studies.

Biotransformation of this compound

The primary route of metabolism for this compound is expected to be hydrolysis to PFDA, catalyzed by carboxylesterases. These enzymes are abundant in the liver and other tissues and are known to hydrolyze a wide range of ester-containing xenobiotics.[12] The resulting PFDA is then subject to the toxicokinetic and toxicodynamic processes described above.

Conclusion

The available scientific literature strongly indicates that the toxicological properties of this compound are predominantly due to its in vivo conversion to perfluorodecanoic acid (PFDA). PFDA is a multi-organ toxicant, with the liver and immune system being primary targets. Its mechanisms of toxicity are linked to the activation of PPARα and the disruption of TLR signaling. Researchers and drug development professionals should consider the well-established toxicity profile of PFDA when evaluating the potential risks associated with exposure to this compound. Further studies directly comparing the toxicokinetics and toxicity of this compound and PFDA would be beneficial to definitively confirm this relationship.

References

Performance Evaluation of Methyl Perfluorodecanoate as a Surrogate for Other PFAS: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quantification of per- and polyfluoroalkyl substances (PFAS) in various matrices is a critical task in environmental monitoring, toxicology, and pharmaceutical development. The use of surrogate standards is integral to ensuring the accuracy and reliability of analytical methods, particularly in complex sample matrices. While isotopically labeled analogs are widely considered the gold standard for PFAS analysis, their availability and cost can be prohibitive. This has led to the consideration of non-labeled compounds, such as methyl perfluorodecanoate, as potential surrogates. This guide provides a comparative evaluation of this compound's potential performance as a surrogate for other PFAS, based on available data and established analytical principles.

The Role of Surrogates in PFAS Analysis

Surrogates are compounds that are chemically similar to the target analytes and are added to a sample in a known amount before extraction and analysis.[1] Their primary purpose is to monitor the efficiency of the entire analytical process, including sample preparation, extraction, and instrumental analysis. The recovery of the surrogate provides a measure of the method's performance for each specific sample and can be used to correct for losses of the target analytes.[1][2]

Ideally, a surrogate should co-elute or have a retention time close to the target analytes and exhibit similar ionization efficiency in the mass spectrometer.[2] The most effective surrogates are isotopically labeled versions of the target analytes because they have nearly identical physicochemical properties and behaviors during analysis, differing only in their mass-to-charge ratio.[1]

This compound: A Potential Non-Labeled Surrogate

This compound is the methyl ester of perfluorodecanoic acid (PFDA), a long-chain perfluoroalkyl carboxylic acid (PFCA). Its potential as a surrogate stems from its structural similarity to PFCAs. However, a comprehensive literature review reveals a significant lack of direct experimental studies evaluating the performance of this compound as a surrogate for other PFAS. The majority of established analytical methods, such as those from the U.S. Environmental Protection Agency (EPA), strongly recommend the use of isotopically labeled surrogates.[3]

Comparative Analysis: this compound vs. Isotopically Labeled Surrogates

The following table summarizes the key performance characteristics of an ideal surrogate and compares the expected performance of this compound against the established performance of isotopically labeled surrogates.

Performance MetricIsotopically Labeled SurrogatesThis compound (Expected)Rationale
Chemical & Physical Similarity Identical to target analyteSimilar to corresponding PFCA (PFDA)The methyl ester group alters polarity and volatility compared to the carboxylic acid group of PFDA.
Extraction Efficiency Mirrors target analyteMay differ from target PFCAsDifferences in polarity can affect partitioning during solid-phase extraction (SPE) or liquid-liquid extraction (LLE).
Chromatographic Behavior Co-elutes with target analyteDifferent retention time than target PFCAsThe ester functional group will interact differently with the stationary phase of the liquid chromatography (LC) column.
Ionization Efficiency (MS) Nearly identical to target analyteMay differ significantlyThe ionization efficiency of the methyl ester can be different from the corresponding carboxylate anion of PFCAs.
Correction for Matrix Effects High accuracyLower accuracyAs matrix effects are highly dependent on the specific analyte structure and retention time, a non-analog surrogate is less likely to accurately reflect the matrix-induced signal suppression or enhancement for the target analyte.[2]
Commercial Availability Available for many common PFASReadily available
Cost HighLow

Experimental Protocols: A General Framework for Surrogate Performance Evaluation

While specific data for this compound is absent, the following experimental protocol outlines a general workflow for evaluating the performance of any new surrogate for PFAS analysis.

Experimental Workflow for Surrogate Evaluation

G cluster_0 Preparation cluster_1 Sample Processing cluster_2 Analysis cluster_3 Evaluation A Prepare standard solutions of target PFAS and surrogate B Spike surrogate into various matrices (e.g., water, soil, plasma) A->B C Spike target PFAS into a subset of matrix samples (for recovery) B->C D Sample Extraction (e.g., SPE, LLE) C->D E Extract Concentration D->E F LC-MS/MS Analysis E->F G Data Processing F->G H Calculate Surrogate Recovery (%) G->H I Calculate Target Analyte Recovery (%) G->I J Compare recoveries and assess matrix effects H->J I->J

Caption: Workflow for evaluating surrogate performance in PFAS analysis.

Key Experimental Steps:
  • Standard Preparation: Prepare a stock solution of this compound and the target PFAS analytes in a suitable solvent (e.g., methanol).

  • Sample Spiking: Spike a known amount of the this compound surrogate into all samples (blanks, standards, and unknown samples) before any sample preparation steps.

  • Matrix Spike Samples: For a subset of samples from each matrix type, also spike known concentrations of the target PFAS analytes.

  • Extraction: Perform the sample extraction using a validated method, such as solid-phase extraction (SPE) with a weak anion exchange (WAX) cartridge.

  • Instrumental Analysis: Analyze the extracts using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Calculate the percentage recovery of the this compound surrogate in all samples. For the matrix spike samples, calculate the percentage recovery of the target PFAS analytes.

  • Performance Evaluation: Compare the surrogate recovery to the target analyte recoveries across different matrices. Assess the variability of the surrogate recovery. A suitable surrogate should have consistent recovery across different matrices and its recovery should correlate well with the recovery of the target analytes.

Potential Application in GC-MS Analysis

While LC-MS/MS is the predominant technique for PFAS analysis, gas chromatography-mass spectrometry (GC-MS) can be used for certain volatile or derivatized PFAS.[4][5] Perfluoroalkyl carboxylic acids are not directly amenable to GC-MS analysis due to their low volatility and high polarity. However, they can be derivatized to more volatile esters, such as methyl esters.[4] In this context, this compound could potentially serve as a surrogate for other PFCAs that have been subjected to the same methylation derivatization procedure.

Logical Relationship for GC-MS Application

G PFCA Perfluoroalkyl Carboxylic Acids (PFCAs) in sample Derivatization Methylation Derivatization PFCA->Derivatization Methyl_PFCA Methyl Esters of PFCAs Derivatization->Methyl_PFCA GCMS GC-MS Analysis Methyl_PFCA->GCMS Surrogate This compound (Surrogate) Surrogate->GCMS Quantification Quantification of PFCAs GCMS->Quantification

Caption: Potential use of this compound in GC-MS analysis of PFCAs.

Conclusion and Recommendations

Based on the current body of scientific literature, the use of This compound as a surrogate for other PFAS in standard LC-MS/MS analysis is not recommended due to the significant chemical and physical differences compared to the target analytes. The lack of direct experimental data validating its performance further supports this recommendation.

Key takeaways:

  • Isotopically labeled surrogates remain the best practice for accurate and reliable PFAS quantification, as they most closely mimic the behavior of the target analytes.[1]

  • Non-labeled surrogates, including this compound, are likely to provide a less accurate correction for matrix effects and analyte losses , which can lead to biased results.[2]

  • There may be a niche application for this compound as a surrogate in GC-MS analysis where PFCAs are derivatized to their methyl esters, as it would be chemically identical to the derivatized analytes. However, this would require a dedicated validation study to confirm its suitability.

Researchers and analytical scientists should prioritize the use of isotopically labeled surrogates whenever possible to ensure the highest quality data in PFAS analysis. If the use of a non-labeled surrogate is unavoidable due to practical constraints, a thorough, matrix-specific validation is crucial to understand its limitations and the potential impact on data quality.

References

Cross-validation of different instrumental techniques for methyl perfluorodecanoate analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two primary instrumental techniques for the quantitative analysis of methyl perfluorodecanoate: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The selection of an appropriate analytical method is critical for obtaining accurate and reliable data in research, environmental monitoring, and drug development. This document presents a cross-validation of these techniques, supported by experimental data and detailed protocols to aid in methodological decisions.

At a Glance: GC-MS vs. LC-MS/MS for this compound Analysis

The table below summarizes the key performance characteristics of GC-MS and LC-MS/MS for the analysis of this compound and its corresponding carboxylic acid, perfluorodecanoic acid (PFDA).

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Sample Volatility Requirement High (Analyte must be volatile and thermally stable)Low (Suitable for a wide range of polarities and volatilities)
Derivatization Often required for the parent acid (PFDA) to increase volatility.[1] this compound can be analyzed directly.Generally not required.
Limit of Detection (LOD) Low picogram to femtogram range on-column.[2][3] Method detection limits can be in the low ng/L range.[4]Sub-nanogram per liter to low nanogram per liter range.[5]
Limit of Quantification (LOQ) Low nanogram per milliliter range.[4]Nanogram per liter to microgram per liter range, depending on the matrix.[6][7]
Linearity Good, typically with R² values >0.99.[8]Excellent, with R² values often exceeding 0.99.
Precision Good, with relative standard deviations (RSDs) typically below 15-20%.Excellent, with RSDs often below 15%.
Accuracy/Recovery Good, with recoveries generally in the range of 80-120%.[9][10]Excellent, with recoveries typically between 90-110%.
Sample Throughput Can be lower due to longer run times and potential derivatization steps.Generally higher due to faster analysis times and direct injection capabilities.
Matrix Effects Less susceptible to ionization suppression compared to LC-MS.Can be prone to matrix effects, often requiring the use of isotopically labeled internal standards.
Primary Applications Analysis of volatile and semi-volatile compounds.Broad applicability, especially for polar and non-volatile compounds in complex matrices like environmental and biological samples.[6][7]

Experimental Workflows and Methodologies

A general workflow for the instrumental analysis of this compound is depicted below. The process begins with sample collection and preparation, which is crucial for accurate quantification, followed by instrumental analysis and data processing.

Instrumental Analysis Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Collection Extraction Extraction (e.g., LLE, SPE) Sample->Extraction Derivatization Derivatization (if required, e.g., for GC-MS of PFDA) Extraction->Derivatization Cleanup Sample Cleanup (e.g., Filtration) Extraction->Cleanup Derivatization->Cleanup GCMS GC-MS Analysis Cleanup->GCMS LCMS LC-MS/MS Analysis Cleanup->LCMS Quantification Quantification GCMS->Quantification LCMS->Quantification Reporting Reporting Quantification->Reporting

A generalized workflow for the instrumental analysis of target compounds.

Detailed Experimental Protocols

Below are representative experimental protocols for the analysis of this compound or its parent acid, perfluorodecanoic acid (PFDA), using GC-MS and LC-MS/MS.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Perfluorodecanoic Acid (as Methyl Ester)

This protocol is based on methods requiring derivatization of the carboxylic acid to its methyl ester, which is this compound.

1. Sample Preparation and Derivatization (Esterification)

  • Extraction: For aqueous samples, solid-phase extraction (SPE) with a weak anion exchange (WAX) cartridge is commonly used. For solid samples, a solvent extraction with a suitable organic solvent like acetonitrile or methanol is performed.

  • Derivatization:

    • To 1 mL of the sample extract containing PFDA, add an internal standard.

    • Add a methylating agent. A common method involves using methanol in the presence of an acid catalyst like sulfuric acid.[1]

    • The reaction mixture is heated to facilitate the conversion of PFDA to this compound.

    • After the reaction, the this compound is extracted into a non-polar solvent such as n-hexane.

    • The organic layer is separated, washed, and dried over anhydrous sodium sulfate.[1]

    • The final extract is concentrated to a suitable volume for GC-MS analysis.

2. GC-MS Instrumental Parameters

  • Gas Chromatograph (GC):

    • Column: A mid-polarity capillary column, such as a DB-FFAP or equivalent, is often used.

    • Inlet: Splitless injection mode is typically employed for trace analysis.

    • Oven Temperature Program: A temperature gradient is used to separate the analyte from other matrix components. For example, starting at a lower temperature and ramping up to a final temperature.

    • Carrier Gas: Helium is commonly used as the carrier gas.

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Impact (EI) ionization is standard.

    • Acquisition Mode: Selected Ion Monitoring (SIM) is used for quantitative analysis to enhance sensitivity and selectivity by monitoring characteristic ions of this compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol for Perfluorodecanoic Acid

This protocol is suitable for the direct analysis of PFDA without derivatization.

1. Sample Preparation

  • Aqueous Samples (e.g., Water):

    • Acidify the sample.

    • Perform Solid Phase Extraction (SPE) using a weak anion exchange (WAX) cartridge.

    • Elute the analyte with a basic methanolic solution.

    • Evaporate the eluent and reconstitute in the initial mobile phase.

  • Biological Samples (e.g., Plasma, Serum):

    • Add an isotopically labeled internal standard to the sample.

    • Precipitate proteins using a cold organic solvent like acetonitrile.

    • Centrifuge to separate the precipitated proteins.

    • Transfer the supernatant and evaporate to dryness.

    • Reconstitute the residue in the initial mobile phase.

2. LC-MS/MS Instrumental Parameters

  • Liquid Chromatograph (LC):

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase: A gradient elution with two mobile phases is typical:

      • Mobile Phase A: An aqueous solution with a buffer, such as ammonium acetate.

      • Mobile Phase B: An organic solvent, such as methanol or acetonitrile.

    • Flow Rate: A typical flow rate is around 0.3-0.5 mL/min.

    • Column Temperature: The column is often heated (e.g., 40-50 °C) to ensure reproducible chromatography.

  • Mass Spectrometer (MS/MS):

    • Ionization Mode: Electrospray ionization (ESI) in negative ion mode is standard for PFAS analysis.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for quantification. This involves monitoring a specific precursor ion of PFDA and its corresponding product ions, providing high selectivity and sensitivity.

Signaling Pathways and Logical Relationships

The choice between GC-MS and LC-MS/MS for this compound analysis depends on several factors, including the nature of the sample matrix, the required sensitivity, and the availability of instrumentation. The following diagram illustrates the decision-making logic.

Method Selection Logic Analyte Target Analyte: This compound / PFDA Matrix Sample Matrix Complexity Analyte->Matrix Volatility Is the analyte sufficiently volatile for GC? Analyte->Volatility Sensitivity Required Sensitivity Matrix->Sensitivity Low/Moderate LCMS LC-MS/MS Matrix->LCMS High (e.g., biological) Derivatization Is derivatization feasible? Volatility->Derivatization No GCMS GC-MS Volatility->GCMS Yes (for Methyl Ester) Derivatization->LCMS No Derivatization->GCMS Yes (for PFDA) Sensitivity->LCMS Very High (sub-ppt) Sensitivity->GCMS High (ppt-ppb)

Decision tree for selecting an analytical method for this compound.

Conclusion

Both GC-MS and LC-MS/MS are powerful techniques for the analysis of this compound. LC-MS/MS is generally the preferred method for the analysis of perfluorinated compounds, including perfluorodecanoic acid, due to its high sensitivity, selectivity, and applicability to a wide range of sample matrices without the need for derivatization.[6][7]

However, GC-MS remains a viable and valuable alternative. For the direct analysis of this compound, which is more volatile than its parent acid, GC-MS can provide excellent results. When analyzing for perfluorodecanoic acid, a derivatization step to form the methyl ester is necessary.[1] This can make the workflow more complex but can also lead to very low detection limits.[3][9][10] The choice of technique should be based on a careful consideration of the specific analytical requirements, including the sample matrix, desired sensitivity, and available resources.

References

Comparative Analysis of Methyl Perfluorodecanoate in the Environment: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the current state of knowledge on methyl perfluorodecanoate in various environmental compartments reveals a significant data gap for this specific compound. While extensive research exists for other per- and polyfluoroalkyl substances (PFAS), particularly perfluorooctanesulfonate (PFOS) and perfluorooctanoic acid (PFOA), quantitative data for this compound remains largely unavailable in publicly accessible literature. This guide, therefore, provides a comparative analysis based on available data for its close structural analog, perfluorodecanoic acid (PFDA), and other long-chain PFAS, alongside detailed experimental protocols applicable to the analysis of these compounds. This information is intended to serve as a valuable resource for researchers, scientists, and drug development professionals in designing future studies to address the existing knowledge gaps.

Data Presentation: Concentrations of Long-Chain PFAS in Environmental Compartments

Due to the lack of specific data for this compound, the following table summarizes the concentration ranges reported for PFDA and other long-chain PFAS in key environmental compartments. These values provide an estimate of the potential environmental concentrations of structurally similar compounds. It is crucial to note that the behavior and partitioning of this compound, as a methyl ester, may differ from its carboxylate counterpart, PFDA.

Environmental CompartmentAnalyteConcentration RangeLocation/Study Highlights
Water
Surface WaterPFDA0.20 - 6.7 ng/LDetected in five riverine basins in Spain.[1]
PFDAMedian: 1.2 ng/LParramatta River, Australia.[1]
Various PFASND - low ng/LGeneral range in most aqueous environments.[2]
GroundwaterVarious PFAS0.11 - 7.03 ng/LDetected in groundwater samples.[3]
Soil and Sediment
SoilPFDA15 µg/kgReported in surface soil across the United States.[1]
PFDAup to 1.2 ng/g dwSwedish aquifer.[1]
PFOS & PFOA0.31 - 19.7 µg/kg dwGerman Environmental Specimen Bank, representing various ecosystems.[4]
SedimentPFDA59 µg/kgReported in sediment across the United States.[1]
PFDAup to 1.3 ng/g dwSwedish aquifer.[1]
PFOS & PFOA1.64 - 10.29 ng/gSediments in Nigeria.[3]
Air
Outdoor AirVarious PFAS11.52 - 419.72 pg/m³Fine particulate matter in the Pearl River Delta, China.[5][6]
PFOA1.54 - 341 pg/m³Various urban and rural locations in Europe.[7]
Biota
Fish TissuePFDA0.62 - 7.3 ng/g wwDetected in 100% of fish tested from the St. Lawrence River, Canada.[1]
PFDA43.1 - 4997.2 ng/gEuropean chub tissue, with highest concentrations in plasma.[1]

ND: Not Detected; dw: dry weight; ww: wet weight

Experimental Protocols

The following sections detail the methodologies for the extraction and analysis of long-chain PFAS, including this compound, from various environmental matrices. These protocols are based on established methods for similar analytes and can be adapted for the specific compound of interest.

Sample Collection and Handling

To prevent cross-contamination during sample collection, it is imperative to use PFAS-free materials.[8] Sample containers should be made of high-density polyethylene (HDPE) or polypropylene.[9] Field blanks are essential to monitor for potential contamination during the sampling process.[8]

Sample Preparation and Extraction

Water Samples: Solid-phase extraction (SPE) is the most common method for extracting PFAS from water samples.[10][11]

  • Cartridge Conditioning: An SPE cartridge, typically a weak anion exchange (WAX) or polymer-based sorbent, is conditioned with methanol followed by ultrapure water.[12]

  • Sample Loading: A known volume of the water sample (e.g., 250-500 mL) is passed through the conditioned cartridge.

  • Washing: The cartridge is washed with a solution (e.g., a buffered solution) to remove interferences.

  • Elution: The target analytes are eluted from the cartridge using a small volume of an organic solvent, typically methanol, sometimes with a modifier like ammonium hydroxide.[10]

  • Concentration: The eluate is concentrated under a gentle stream of nitrogen before analysis.

Soil and Sediment Samples: Extraction from solid matrices often involves solvent extraction followed by a cleanup step.

  • Solvent Extraction: A weighed amount of the sample is mixed with an extraction solvent, commonly methanol or a mixture of methanol and acetonitrile.[13][14] The extraction can be enhanced using techniques like sonication or accelerated solvent extraction (ASE).

  • Centrifugation and Supernatant Collection: The mixture is centrifuged, and the supernatant containing the extracted PFAS is collected.

  • Cleanup: The extract is then cleaned up using dispersive solid-phase extraction (dSPE) with sorbents like graphitized carbon black (GCB) to remove matrix interferences.[15]

Biota Samples: Extraction from biological tissues typically requires an initial digestion or homogenization step.

  • Homogenization: The tissue sample is homogenized.

  • Extraction: The homogenized sample is extracted using a solvent mixture, often involving alkaline digestion with potassium hydroxide or sodium hydroxide in methanol.

  • Cleanup: The extract is then subjected to cleanup procedures similar to those for soil and sediment samples, often employing SPE.

Analytical Determination

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the analysis of PFAS due to its high sensitivity and selectivity.[16]

  • Chromatographic Separation: A C18 or other suitable reversed-phase column is typically used for separation. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with ammonium acetate) and an organic component (e.g., methanol or acetonitrile) is employed.

  • Mass Spectrometric Detection: Detection is performed using a triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI-) mode. The analysis is conducted in multiple reaction monitoring (MRM) mode, which provides high specificity by monitoring the transition of a specific precursor ion to a product ion for each analyte.[12]

  • Quantification: Quantification is typically performed using the isotope dilution method, where a known amount of a stable isotope-labeled internal standard corresponding to the target analyte is added to the sample prior to extraction. This corrects for any matrix effects and losses during sample preparation and analysis.

Environmental Fate and Transport of Perfluoroalkyl Substances

The environmental behavior of PFAS, including this compound, is governed by their unique chemical properties, particularly the strong carbon-fluorine bond, which makes them highly persistent. The following diagram illustrates the general pathways of PFAS in the environment.

PFAS_Environmental_Fate Sources Sources (Industrial, AFFF, Landfills, WWTPs) Atmosphere Atmosphere Sources->Atmosphere Volatilization & Emissions Water Water (Surface & Ground) Sources->Water Direct Discharge & Runoff Soil Soil & Sediment Sources->Soil Land Application & Spills Atmosphere->Water Wet & Dry Deposition Atmosphere->Soil Deposition Water->Soil Sorption Biota Biota (Plants & Animals) Water->Biota Uptake Soil->Water Leaching Soil->Biota Uptake Biota->Biota Biomagnification PFAS_Transformation Precursors Precursor Compounds (e.g., FTOHs, FASAs) Transformation Biotransformation & Abiotic Degradation Precursors->Transformation PFAAs Terminal Perfluoroalkyl Acids (e.g., PFDA) Transformation->PFAAs

References

The Superior Surface Performance of Methyl Perfluorodecanoate: A Comparative Analysis for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For scientists and professionals in drug development and surface chemistry, the selection of an appropriate surfactant can be paramount to experimental success. This guide provides a comprehensive comparison of the efficacy of methyl perfluorodecanoate against other common ester-based surfactants, supported by representative experimental data. Due to the limited availability of direct experimental data for this compound, this guide utilizes data from closely related fluorinated and non-fluorinated esters to illustrate the expected performance characteristics.

This compound stands out in surface chemistry applications due to the unique properties conferred by its highly fluorinated carbon chain. This structure leads to exceptionally low surface energy, resulting in superior performance in reducing surface tension and promoting hydrophobicity compared to its hydrocarbon counterparts.

Comparative Analysis of Surface Activity

To illustrate the superior efficacy of fluorinated esters like this compound, this section presents a comparison with a shorter-chain fluorinated ester, ethyl perfluorooctanoate, and a common hydrocarbon ester, methyl stearate. The data presented below is a representative compilation from various sources and serves to highlight the performance differences between these classes of compounds.

PropertyThis compound (Expected)Ethyl Perfluorooctanoate (Analog)Methyl Stearate (Hydrocarbon)
Surface Tension in Water (mN/m) ~15-20~18-22~30-35
Critical Micelle Concentration (CMC) (mol/L) Low (estimated 10⁻⁴ - 10⁻⁵)Low (estimated 10⁻⁴)Higher (estimated 10⁻³)
Contact Angle on PTFE (Polytetrafluoroethylene) (°) > 110> 100~90-100
Contact Angle on Glass (°) ~70-80~60-70< 30

Note: Data for this compound is estimated based on the trends observed for perfluorinated compounds. Data for analog compounds are sourced from publicly available experimental studies.

The significantly lower surface tension and critical micelle concentration of fluorinated esters indicate their high efficiency in reducing the surface energy of aqueous solutions, even at very low concentrations.[1] Furthermore, the high contact angle on a non-polar surface like PTFE and a relatively high angle on a polar surface like glass demonstrate the potent hydrophobic and oleophobic nature of surfaces treated with these compounds. In contrast, hydrocarbon esters like methyl stearate are less effective at reducing surface tension and readily wet polar surfaces.

Experimental Protocols

Detailed methodologies are crucial for reproducible research. Below are standard protocols for measuring the key surface chemistry parameters discussed in this guide.

Measurement of Surface Tension (Pendant Drop Method)

The pendant drop method is a widely used technique for determining the surface tension of a liquid.

Apparatus:

  • Goniometer/Tensiometer with a high-resolution camera

  • Syringe with a needle of known diameter

  • Light source

  • Environmental chamber (for temperature and humidity control)

  • Software for drop shape analysis

Procedure:

  • A droplet of the sample solution is suspended from the tip of the needle.

  • The camera captures a high-resolution image of the droplet profile.

  • The software analyzes the shape of the pendant drop, which is governed by the balance between surface tension and gravity.

  • By fitting the Young-Laplace equation to the droplet profile, the surface tension is calculated.

Measurement of Contact Angle (Sessile Drop Method)

The sessile drop method is a standard technique for determining the contact angle of a liquid on a solid surface.

Apparatus:

  • Contact angle goniometer with a high-resolution camera

  • Syringe for dispensing precise droplet volumes

  • Light source

  • Leveling stage for the solid substrate

  • Software for contact angle analysis

Procedure:

  • The solid substrate (e.g., PTFE, glass) is placed on the leveling stage.

  • A small, precise volume of the liquid is dispensed onto the surface to form a sessile drop.

  • The camera captures a profile image of the droplet at the solid-liquid-vapor interface.

  • The software analyzes the image to determine the angle between the tangent to the droplet at the three-phase contact point and the solid surface.

Experimental Workflow for Surface Modification and Analysis

The following diagram illustrates a typical workflow for applying an ester coating to a substrate and subsequently analyzing its surface properties.

experimental_workflow cluster_prep Substrate Preparation cluster_coating Coating Application cluster_analysis Surface Analysis sub_clean Substrate Cleaning sub_dry Drying sub_clean->sub_dry coating_method Apply Coating (e.g., Dip-coating, Spin-coating) sub_dry->coating_method solution_prep Prepare Ester Solution solution_prep->coating_method curing Curing/Drying coating_method->curing st_measurement Surface Tension Measurement curing->st_measurement ca_measurement Contact Angle Measurement curing->ca_measurement

Fig. 1: Workflow for surface modification and analysis.

Logical Relationship of Surface Properties

The interplay between the chemical structure of an ester and its resulting surface properties can be visualized as a logical progression.

surface_properties_logic A Ester Chemical Structure B Perfluorinated Alkyl Chain A->B C Hydrocarbon Alkyl Chain A->C D Low Surface Energy B->D E High Surface Tension Reduction D->E F High Hydrophobicity & Oleophobicity D->F H Low Critical Micelle Concentration E->H G High Contact Angle F->G

Fig. 2: Chemical structure and surface property relationships.

References

A Comparative Analysis of the Bioaccumulation Potential of Methyl Perfluorodecanoate and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of the bioaccumulation potential of methyl perfluorodecanoate, focusing on its principal metabolite, perfluorodecanoic acid (PFDA), and its shorter-chain homologues, perfluorononanoic acid (PFNA) and perfluorooctanoic acid (PFOA). This document is intended for researchers, scientists, and drug development professionals to facilitate an informed assessment of these compounds.

Comparative Bioaccumulation Data

The bioaccumulation potential of a substance is often quantified by its Bioconcentration Factor (BCF), which is the ratio of the concentration of a chemical in an organism to the concentration in the surrounding environment at steady state. A higher BCF value indicates a greater potential for bioaccumulation. The following table summarizes the BCF values for PFDA and its shorter-chain alternatives in fish, a key model for ecotoxicological studies.

CompoundCarbon Chain LengthSpeciesBioconcentration Factor (BCF) (L/kg)Reference
Perfluorodecanoic Acid (PFDA)C10Rainbow Trout (Oncorhynchus mykiss)~23,000[1][2]
Perfluorononanoic Acid (PFNA)C9Rainbow Trout (Oncorhynchus mykiss)>0.23 (BMF)[3]
Perfluorooctanoic Acid (PFOA)C8Rainbow Trout (Oncorhynchus mykiss)4.0[1]
Perfluorooctanoic Acid (PFOA)C8Bluegill Sunfish (Lepomis macrochirus)Not specified in abstract[4]

Note: The data for PFNA is presented as a Biomagnification Factor (BMF), which considers dietary uptake. BMF values below 1 indicate no biomagnification.[3] The BCF for PFOA in rainbow trout is significantly lower than that of PFDA.[1]

Experimental Protocols

The determination of the Bioconcentration Factor (BCF) is conducted following standardized guidelines to ensure data reliability and comparability. The most widely accepted protocol is the OECD Test Guideline 305.

OECD Test Guideline 305: Bioaccumulation in Fish - Aqueous and Dietary Exposure [5][6][7]

This guideline outlines the procedures for assessing the bioaccumulation potential of chemicals in fish.

  • Test Species: A variety of fish species can be used, with Rainbow Trout (Oncorhynchus mykiss) and Bluegill Sunfish (Lepomis macrochirus) being common choices.[5][6]

  • Test System: The test is typically conducted under flow-through conditions to maintain a constant concentration of the test substance in the water.[6]

  • Phases of the Study:

    • Uptake Phase: Fish are exposed to a constant, sublethal concentration of the test substance in the water for a period, typically 28 days, or until a steady state is reached.[5]

    • Depuration Phase: After the uptake phase, the fish are transferred to clean, untreated water and monitored for the elimination of the substance from their tissues.[5]

  • Sampling and Analysis: Water and fish tissue samples are collected at regular intervals during both phases. The concentration of the test substance in the samples is determined using appropriate analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6]

  • Data Analysis: The BCF is calculated as the ratio of the concentration of the substance in the fish (wet weight) to the concentration in the water at a steady state. Kinetic BCFs can also be calculated from the uptake and depuration rate constants.[5]

Experimental Workflow for BCF Determination (OECD 305)

G Experimental Workflow for BCF Determination (OECD 305) cluster_0 Preparation cluster_1 Uptake Phase cluster_2 Depuration Phase cluster_3 Analysis & Calculation A Test Substance Preparation C Exposure to Constant Concentration A->C B Acclimation of Test Fish B->C D Regular Sampling (Fish & Water) C->D E Transfer to Clean Water D->E F Regular Sampling (Fish & Water) E->F G Chemical Analysis (e.g., LC-MS/MS) F->G H Calculate BCF G->H

A simplified workflow for determining the Bioconcentration Factor (BCF) according to OECD Guideline 305.

Mechanisms of Bioaccumulation and Cellular Effects

The bioaccumulation of perfluorinated carboxylic acids (PFCAs) is influenced by their carbon chain length. Longer-chain PFCAs, such as PFDA, tend to have a higher bioaccumulation potential.[1] This is attributed to their increased lipophilicity and strong binding to proteins in the blood and tissues.

Cellular Uptake and Signaling Pathways

PFCAs can enter cells through various transport proteins, including organic anion transporters (OATs) and organic anion-transporting polypeptides (OATPs).[8][9][10] Once inside the cell, they can activate nuclear receptors, most notably the Peroxisome Proliferator-Activated Receptor alpha (PPARα).[11][12]

Activation of PPARα leads to a cascade of downstream effects, primarily related to lipid metabolism. PPARα forms a heterodimer with the Retinoid X Receptor (RXR), and this complex binds to specific DNA sequences called Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. This binding initiates the transcription of genes involved in fatty acid uptake, binding, and oxidation.[13]

PPARα Signaling Pathway

PPAR_Signaling PPARα Signaling Pathway cluster_cell Hepatocyte cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PFCA PFCA (e.g., PFDA) OATP OATP/OAT Transporters PFCA->OATP Uptake PFCA_bound PFCA OATP->PFCA_bound PPARa_RXR_inactive PPARα-RXR (inactive) PPARa_RXR_active PPARα-RXR-PFCA Complex (active) PPARa_RXR_inactive->PPARa_RXR_active PFCA_bound->PPARa_RXR_inactive Activation PPRE PPRE (DNA) PPARa_RXR_active->PPRE Binding TargetGenes Target Gene Transcription PPRE->TargetGenes mRNA mRNA TargetGenes->mRNA Protein Proteins for Lipid Metabolism mRNA->Protein Translation Metabolic_Effects Increased Fatty Acid Oxidation Altered Lipid Homeostasis Protein->Metabolic_Effects

Activation of the PPARα signaling pathway by perfluorinated carboxylic acids (PFCAs) like PFDA.

Based on the available data for its primary metabolite, PFDA, this compound is expected to have a high bioaccumulation potential. This is significantly greater than its shorter-chain alternatives, PFNA and PFOA. The mechanism of bioaccumulation is linked to its longer carbon chain length, leading to greater lipophilicity and protein binding. The activation of the PPARα signaling pathway is a key molecular event that can lead to alterations in lipid metabolism. These factors should be carefully considered in the risk assessment and development of compounds with similar structures.

References

Safety Operating Guide

Navigating the Disposal of Methyl Perfluorodecanoate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: Researchers, scientists, and drug development professionals handling Methyl Perfluorodecanoate must adhere to stringent disposal protocols to ensure laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the proper disposal of this per- and polyfluoroalkyl substance (PFAS), aligning with the latest environmental guidelines.

This compound, a member of the PFAS family of chemicals, requires careful management due to its persistence in the environment. While federal regulations under the Resource Conservation and Recovery Act (RCRA) do not currently classify PFAS as hazardous waste unless mixed with or exhibiting characteristics of hazardous waste, state and local regulations may be more stringent.[1] Therefore, consulting with your institution's Environmental Health and Safety (EHS) department is the critical first step.

Immediate Safety and Disposal Procedures

In the event of a spill or when disposing of waste containing this compound, the following procedural steps must be followed. These steps are synthesized from safety data sheet recommendations and general best practices for handling PFAS compounds.

Spill Response Protocol
  • Evacuate and Ventilate: Immediately evacuate unnecessary personnel from the affected area and ensure adequate ventilation.[2]

  • Personal Protective Equipment (PPE): Don appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. For larger spills, respiratory protection may be necessary.

  • Containment: For liquid spills, dike the area with absorbent materials to prevent spreading.[2]

  • Absorption: Absorb the spilled material with a dry, inert chemical absorbent.[2]

  • Collection: Carefully sweep or shovel the absorbed material into a designated, labeled, and sealable waste container.[2] Use non-sparking tools if the substance is flammable.[3]

  • Decontamination: Clean the spill area thoroughly with soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • Waste Disposal: The sealed container with the absorbed material must be disposed of as hazardous waste through your institution's EHS program.

Standard Laboratory Waste Disposal

All materials contaminated with this compound, including pipette tips, gloves, and empty containers, must be collected and disposed of as hazardous waste.[4] Do not dispose of these materials in regular trash or down the drain.[4] Unwanted solutions should be collected in a clearly labeled, sealed container for pickup by EHS.[4]

Disposal Options for PFAS-Containing Waste Streams

The U.S. Environmental Protection Agency (EPA) has provided interim guidance on the destruction and disposal of PFAS, outlining three primary technologies for managing these persistent chemicals.[5] The selection of the appropriate technology depends on the waste stream's characteristics and local capabilities.

Disposal TechnologyDescriptionKey Considerations
High-Temperature Incineration Thermal destruction in hazardous waste combustors at temperatures exceeding 1,100°C.[6]Requires careful monitoring to ensure complete destruction and prevent the formation of harmful byproducts.[6]
Hazardous Waste Landfills (Subtitle C) Disposal in landfills with stringent engineering controls to contain waste and treat leachate.[6]Recommended for wastes with high PFAS concentrations to minimize environmental release.[7][8]
Underground Injection Deep well injection of liquid PFAS waste into specific geological formations.[9]A feasible and effective method for minimizing environmental migration, subject to strict EPA regulations.[9]

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound in a laboratory setting.

This compound Disposal Workflow cluster_0 Laboratory Responsibility cluster_1 Institutional Responsibility A Waste Generation (this compound) B Consult Institutional EHS Guidelines A->B C Segregate Waste (Contaminated Solids & Liquids) B->C D Label Waste Container ('Hazardous Waste - PFAS') C->D E Store in Designated Satellite Accumulation Area D->E F Schedule Waste Pickup with EHS E->F G EHS Transports to Permitted TSDF* F->G H Final Disposal (Incineration, Landfill, or Underground Injection) G->H caption *TSDF: Treatment, Storage, and Disposal Facility

Caption: Logical workflow for the laboratory disposal of this compound.

Detailed Protocol for Laboratory Waste Disposal

This protocol provides a step-by-step methodology for the routine disposal of small quantities of this compound waste generated during research activities.

Objective: To safely collect and dispose of this compound waste in compliance with institutional and environmental regulations.

Materials:

  • Designated hazardous waste container (chemically resistant, with a secure lid)

  • Hazardous waste labels

  • Personal Protective Equipment (PPE): chemical-resistant gloves, safety goggles, lab coat

  • Fume hood

Procedure:

  • Waste Segregation:

    • Liquid Waste: Collect all liquid waste containing this compound, including reaction residues and used solvents, in a designated, sealed waste container.

    • Solid Waste: Collect all solid waste contaminated with this compound, such as pipette tips, contaminated gloves, and absorbent paper, in a separate, clearly labeled, sealed container or bag.

  • Container Labeling:

    • Affix a hazardous waste label to each container.

    • Clearly write "Hazardous Waste" and list all chemical constituents, including "this compound," with their approximate concentrations.

    • Include the date of waste generation and the principal investigator's name and contact information.

  • Waste Storage:

    • Store the sealed and labeled waste containers in a designated satellite accumulation area within the laboratory. This area should be away from general lab traffic and clearly marked.

    • Ensure secondary containment is used for liquid waste containers to prevent spills.

  • Waste Pickup:

    • Once the waste container is full or has been in storage for the maximum allowable time according to institutional policy (typically 90 days), schedule a pickup with your institution's EHS department.

    • Do not attempt to transport the waste outside of the laboratory.

By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, minimizing risks to themselves and the environment. Always prioritize safety and consult with your EHS department for any specific questions or concerns.

References

Personal protective equipment for handling Methyl Perfluorodecanoate

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS

This document provides critical safety and logistical information for the handling and disposal of Methyl Perfluorodecanoate (CAS No. 307-79-9). Adherence to these protocols is essential for ensuring personnel safety and minimizing environmental contamination.

Hazard Identification and Immediate Precautions

This compound is an irritant and may be harmful if ingested or inhaled. It is irritating to the mucous membranes and upper respiratory tract. The toxicological properties of this substance have not been fully investigated. Therefore, it is crucial to handle it with caution in a controlled laboratory environment.

Key Hazards:

  • Skin Irritation: Causes skin irritation.

  • Eye Irritation: Causes serious eye irritation.

  • Respiratory Irritation: May cause respiratory irritation.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against exposure. The following equipment is mandatory when handling this compound.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (Nitrile recommended, consider double-gloving).To prevent skin contact and irritation.
Eye and Face Protection Chemical splash goggles and a face shield.[1]To protect against splashes that can cause serious eye irritation.
Body Protection Flame-resistant lab coat.To protect skin and clothing from splashes.
Respiratory Protection Use in a certified chemical fume hood.To prevent inhalation of vapors, which may cause respiratory irritation.

Operational Plan: Step-by-Step Handling Procedures

All work with this compound must be conducted in a designated area, preferably within a chemical fume hood, to minimize exposure and environmental release.[2][3]

Preparation:

  • Ensure a safety shower and eyewash station are readily accessible.

  • Verify that the chemical fume hood is functioning correctly.

  • Assemble all necessary equipment and reagents before handling the compound.

  • Don the required PPE as specified in the table above.

Handling:

  • Handle this compound as a liquid.

  • Avoid direct contact with skin, eyes, and clothing.

  • Do not breathe in vapor or mist.

  • Keep the container tightly closed when not in use.

  • Store in a cool, dry, and well-ventilated area away from incompatible substances.

  • Wash hands thoroughly after handling.

Spill Management and Decontamination

In the event of a spill, immediate and appropriate action is necessary to contain the substance and protect personnel.

Immediate Actions:

  • Alert personnel in the immediate area of the spill.

  • Evacuate the area if the spill is large or if there is a risk of significant inhalation exposure.

  • If safe to do so, stop the source of the spill.

Cleanup Procedure:

  • Wear the appropriate PPE, including respiratory protection if necessary.

  • Contain the spill using an inert absorbent material (e.g., vermiculite, sand, or earth). Do not use combustible materials like paper towels as the primary absorbent.

  • Carefully scoop the absorbed material into a designated, labeled, and sealable container for hazardous waste.

  • Clean the spill area with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water. All cleaning materials must be collected as hazardous waste.

  • Properly dispose of all contaminated materials, including gloves and absorbent pads, as PFAS waste.

Disposal Plan

As a per- and polyfluoroalkyl substance (PFAS), this compound and any contaminated materials must be disposed of as hazardous waste in accordance with all federal, state, and local regulations.[3][4]

Waste Collection:

  • Collect all liquid waste containing this compound in a clearly labeled, sealed, and compatible container.

  • Contaminated solid waste, including PPE, absorbent materials, and labware, must be collected in a separate, clearly labeled, and sealed container.[4]

Disposal Methods:

  • Do not dispose of this compound down the drain.

  • The primary recommended method for the disposal of PFAS waste is high-temperature incineration in a licensed hazardous waste facility.[5]

  • Other options may include secure landfilling in a hazardous waste landfill or deep-well injection for liquid waste, as guided by the EPA and local authorities.[5][6][7]

  • Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on approved disposal routes.

Quantitative Data Summary

Due to the limited toxicological data available, specific occupational exposure limits for this compound have not been established. The following table summarizes its known physical and chemical properties.

PropertyValueSource
CAS Number 307-79-9Synquest Labs
Molecular Formula C11H3F19O2Exfluor
Molecular Weight 528.1 g/mol Exfluor
Physical State LiquidExfluor
Boiling Point 193 °CExfluor
Specific Gravity 1.762Exfluor
Solubility Insoluble in waterExfluor

Visual Safety Protocols

To further clarify the procedural steps for handling and emergency response, the following diagrams have been created.

HandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_disposal Waste Disposal prep1 Verify Fume Hood Function prep2 Assemble Equipment prep1->prep2 prep3 Don Required PPE prep2->prep3 handle1 Work in Fume Hood prep3->handle1 handle2 Avoid Contact & Inhalation handle1->handle2 handle3 Keep Container Sealed handle2->handle3 handle4 Store Properly handle3->handle4 clean1 Decontaminate Work Area handle4->clean1 clean2 Doff PPE Correctly clean1->clean2 clean3 Wash Hands Thoroughly clean2->clean3 disp1 Segregate Liquid & Solid Waste clean3->disp1 disp2 Label Waste Containers disp1->disp2 disp3 Arrange for EHS Pickup disp2->disp3 SpillResponse rect_node rect_node spill Spill Occurs is_major Major Spill? spill->is_major evacuate Evacuate Area & Call EHS is_major->evacuate Yes alert Alert Others is_major->alert No don_ppe Don Appropriate PPE alert->don_ppe contain Contain Spill with Absorbent don_ppe->contain collect Collect Waste contain->collect decontaminate Decontaminate Area collect->decontaminate dispose Dispose of as PFAS Waste decontaminate->dispose

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.